molecular formula C10H10O3 B1584794 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester CAS No. 31480-93-0

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Katalognummer: B1584794
CAS-Nummer: 31480-93-0
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: PJMXUSNWBKGQEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-hydroxyphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMXUSNWBKGQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

85680-63-3
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1067627
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31480-93-0
Record name 4-Hydroxyphenyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31480-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
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Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
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Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
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Record name p-hydroxyphenyl methacrylate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-hydroxyphenyl methacrylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxyphenyl Methacrylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxyphenyl methacrylate (4-HPMA), a versatile functional monomer. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive phenol group, makes it a valuable building block in the synthesis of advanced polymers for a multitude of applications, particularly within the biomedical and drug development fields. We will explore its fundamental properties, synthesis and polymerization protocols, key applications, and safety considerations, grounded in authoritative scientific principles.

Core Physicochemical Properties of 4-HPMA

A foundational understanding of the physicochemical properties of 4-HPMA is essential for its effective application in experimental design and material synthesis. These properties govern its solubility, reactivity, and the ultimate characteristics of the polymers derived from it.

Physical Properties

The key physical properties of 4-HPMA are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [2]
Appearance White to light yellow or light orange crystalline powder/solid.[1]
Melting Point 119-123 °C[1]
Boiling Point ~320.4 °C (Predicted)[2]
Density ~1.161 g/cm³ (Predicted)[2]
pKa ~9.31 (Predicted)[2]
Storage Temperature 2-8°C, in a cool, dark place, stored under nitrogen.[2]
Chemical Properties and Reactivity

The chemical versatility of 4-HPMA stems from its two distinct functional groups:

  • The Methacrylate Group : This moiety is readily susceptible to free-radical polymerization. The carbon-carbon double bond can be initiated by thermal or photochemical means to form a long-chain polymer backbone. The reactivity of this group is the basis for creating high-molecular-weight polymers and copolymers.

  • The Phenolic Hydroxyl Group : The hydroxyl (-OH) group attached to the aromatic ring is weakly acidic and provides a reactive site for a wide range of chemical modifications. This group is the key to the "functional" nature of 4-HPMA-based polymers. It can undergo:

    • Esterification or Etherification : To attach other molecules, such as drugs, targeting ligands, or imaging agents.

    • Deprotonation : To form a phenoxide ion, which can act as a nucleophile in various substitution reactions.

    • Hydrogen Bonding : This allows for the creation of materials with specific physical properties, such as adhesives with enhanced drug-loading capacities.[3][4]

This dual reactivity allows for the design of polymers where the backbone provides the structural framework, and the pendant phenol groups can be post-functionalized to impart specific biological or chemical activity.

Synthesis and Polymerization

The synthesis of the 4-HPMA monomer and its subsequent polymerization are critical processes that must be carefully controlled to ensure the purity and desired properties of the final polymeric material.

Synthesis of 4-HPMA Monomer

A prevalent method for synthesizing 4-HPMA is through the esterification or transesterification of a phenol-containing precursor.[5][6] A common laboratory approach involves the reaction of p-hydroxyphenol with a methacrylic acid derivative.[5]

Experimental Protocol: Synthesis of 4-HPMA

  • Reactor Setup : Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, and condenser with a suitable solvent (e.g., n-hexane) and p-hydroxyphenol.

  • Inhibitor Addition : Introduce a small amount of a polymerization inhibitor, such as p-benzoquinone, to prevent premature polymerization of the methacrylate group during synthesis.

  • Catalyst/Base Addition : Add a basic ion-exchange resin or another suitable base to facilitate the reaction. Adjust the pH to 7-8.

  • Reagent Addition : Cool the reaction mixture (e.g., to -19°C) and slowly add vinyl methacrylate or methacryloyl chloride dropwise.

  • Reaction : Maintain the reaction for several hours (e.g., 6 hours), monitoring its progress via a suitable analytical method like thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic phase is then dried and concentrated under reduced pressure to yield the crude product. Final purification is typically achieved by recrystallization to obtain pure 4-HPMA.

Causality Behind Experimental Choices:

  • Inhibitor : The presence of a polymerization inhibitor is crucial because the reaction conditions (heat, potential impurities) could initiate unwanted free-radical polymerization of the product.

  • Low Temperature : Adding the reactive methacrylate source at a reduced temperature helps to control the exothermic nature of the acylation reaction, minimizing side-product formation.

  • Basic Catalyst : The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and thereby accelerating its attack on the electrophilic methacrylate source.

Polymerization of 4-HPMA

Polymers of 4-HPMA are typically synthesized via free-radical polymerization. Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed for greater control over molecular weight and dispersity.[7]

Diagram: Free-Radical Polymerization of 4-HPMA

Caption: The three main stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization of Poly(4-HPMA)

  • Preparation : In a Schlenk flask, dissolve the 4-HPMA monomer and a radical initiator (e.g., AIBN) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Degassing : To remove oxygen, which inhibits radical polymerization, subject the solution to at least three freeze-pump-thaw cycles.

  • Initiation : Place the flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and stir under an inert atmosphere (e.g., Argon).

  • Polymerization : Allow the reaction to proceed for the desired time (several hours to overnight). The viscosity of the solution will increase as the polymer forms.

  • Termination & Isolation : Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Purification : Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum until a constant weight is achieved.

Self-Validating System: The resulting polymer should be characterized to confirm its identity and properties. Size Exclusion Chromatography (SEC/GPC) is used to determine the molecular weight and polydispersity index (PDI). ¹H NMR and FTIR spectroscopy can confirm the chemical structure and the successful polymerization of the methacrylate group while retaining the phenolic hydroxyl group.

Applications in Drug Development

The unique properties of poly(4-HPMA) and its copolymers make them highly suitable for advanced drug delivery systems. The hydroxyl group provides a reactive handle for conjugating drugs, while the polymer backbone can be tailored to control solubility and release kinetics.

High Drug-Loading Transdermal Systems

Polymers containing hydroxyphenyl moieties have been shown to significantly enhance the drug-loading capacity of pressure-sensitive adhesives used in transdermal patches.[3] The hydrogen bonding capability of the phenol group can improve drug-polymer miscibility and control the rate of drug release.[3][4] This allows for the development of long-acting patches that can deliver a sustained therapeutic dose, avoiding the "burst release" common with other systems.[3][4]

Diagram: Drug-Polymer Interaction Logic

G Polymer Poly(4-HPMA) Backbone Phenol Pendant Phenol (-OH) Groups Polymer->Phenol features Interaction Hydrogen Bonding / Covalent Linkage Phenol->Interaction Drug Drug Molecule Drug->Interaction Result High Drug Loading & Controlled Release Interaction->Result enables

Caption: Interaction between the polymer and drug enabling advanced delivery.

Polymer-Drug Conjugates

The phenolic group is an ideal site for covalently attaching drug molecules. This approach can improve a drug's solubility, extend its circulation half-life, and enable targeted delivery by including specific ligands on the same polymer backbone.

Stimuli-Responsive and Smart Materials

4-HPMA can be copolymerized with other monomers to create "smart" materials. For example, its ability to form a gel matrix upon UV irradiation makes it useful in UV-curable formulations for coatings or 3D printing.[5] Its chloride ion-sensitive adsorption properties open avenues for developing sensors and responsive systems for environmental or biological applications.[5]

Safety and Handling

As a reactive chemical, 4-HPMA requires careful handling to minimize risk.

  • Hazards : It is classified as causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction.[1]

  • Personal Protective Equipment (PPE) : Always handle 4-HPMA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Handling : Avoid breathing dust.[1] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][9]

    • Inhalation : Move the person to fresh air.[9][10]

    • If any irritation persists, seek medical attention. Always consult the material's specific Safety Data Sheet (SDS) before use.[8][10]

Conclusion

4-Hydroxyphenyl methacrylate is a highly valuable and versatile monomer for researchers in polymer chemistry, materials science, and drug development. Its dual functionality allows for the creation of well-defined, functional polymers with tunable properties. From enhancing drug-loading in transdermal patches to forming the basis of smart, stimuli-responsive materials, the applications of 4-HPMA are extensive and continue to be an active area of research. A thorough understanding of its properties and careful adherence to synthesis and safety protocols are paramount to successfully harnessing its potential for creating next-generation materials.

References

Sources

An In-Depth Technical Guide to (4-hydroxyphenyl) 2-methylprop-2-enoate: Synthesis, Polymerization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-hydroxyphenyl) 2-methylprop-2-enoate, commonly known as 4-hydroxyphenyl methacrylate (4-HPM), is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring a polymerizable methacrylate group and a reactive phenolic hydroxyl group, allows for the synthesis of a diverse range of functional polymers with tailored properties. This guide provides a comprehensive overview of 4-HPM, including its chemical identity, synthesis, controlled polymerization via Atom Transfer Radical Polymerization (ATRP), and its applications in advanced materials such as dental composites and functional coatings. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of functional polymers.

Chemical Identity and Physicochemical Properties

The unambiguous identification of (4-hydroxyphenyl) 2-methylprop-2-enoate is paramount for its scientific and commercial use. This section details its IUPAC name, structure, and key physicochemical properties.

IUPAC Name and Chemical Structure

The nomenclature of this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is (4-hydroxyphenyl) 2-methylprop-2-enoate .

Synonyms: 4-Hydroxyphenyl methacrylate, p-hydroxyphenyl methacrylate, Hydroquinone monomethacrylate[1].

Chemical Structure:

Figure 1: Chemical structure of (4-hydroxyphenyl) 2-methylprop-2-enoate.

Physicochemical Properties

A summary of the key physicochemical properties of (4-hydroxyphenyl) 2-methylprop-2-enoate is provided in Table 1.

PropertyValueReference(s)
CAS Number 31480-93-0[2][3]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 120 °C[3]
Boiling Point 320.4 ± 21.0 °C (Predicted)[3]
Density 1.161 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.31 ± 0.15 (Predicted)[3]

Synthesis of (4-hydroxyphenyl) 2-methylprop-2-enoate

The most common and efficient method for synthesizing 4-HPM is through the esterification of hydroquinone with methacrylic acid or its derivatives[3]. The phenolic hydroxyl group's reactivity necessitates careful control of reaction conditions to achieve high selectivity and yield.

Underlying Mechanism: Acid-Catalyzed Esterification

The synthesis of 4-HPM typically proceeds via an acid-catalyzed esterification, often referred to as Fischer-Speier esterification. The mechanism involves the protonation of the carbonyl oxygen of methacrylic acid, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group of hydroquinone then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

G cluster_0 Esterification Mechanism MA Methacrylic Acid PMA Protonated Methacrylic Acid MA->PMA + H+ H H+ Int1 Tetrahedral Intermediate PMA->Int1 + Hydroquinone HQ Hydroquinone Int2 Protonated Intermediate Int1->Int2 Proton Transfer Ester (4-hydroxyphenyl) 2-methylprop-2-enoate Int2->Ester - H2O, -H+ H2O H2O

Figure 2: Simplified reaction mechanism for the acid-catalyzed esterification of methacrylic acid with hydroquinone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of methacrylate esters[3].

Materials:

  • Hydroquinone

  • Methacrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone monomethyl ether (inhibitor)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hydroquinone (1.0 eq), methacrylic acid (1.1 eq), p-toluenesulfonic acid (0.05 eq), and a polymerization inhibitor such as hydroquinone monomethyl ether (200 ppm) in toluene.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove the acidic catalyst and unreacted methacrylic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure (4-hydroxyphenyl) 2-methylprop-2-enoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymerization of (4-hydroxyphenyl) 2-methylprop-2-enoate

The presence of the methacrylate group allows 4-HPM to undergo polymerization, leading to the formation of poly(4-hydroxyphenyl methacrylate) (P4-HPM). Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly valuable for synthesizing well-defined polymers with controlled molecular weights and low dispersity.

Principles of Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that involves the reversible activation and deactivation of growing polymer chains. This process is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The equilibrium between the active radical species and the dormant halide-capped species allows for a slow and controlled growth of polymer chains, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low Ð).

G cluster_1 ATRP Cycle Dormant P-X (Dormant Chain) + Cu(I)/L Active P• (Active Chain) + X-Cu(II)/L Dormant->Active k_act Active->Dormant k_deact Propagation Propagation Active->Propagation k_p Monomer Monomer Propagation->Dormant Adds Monomer Unit (Chain Grows)

Figure 3: The fundamental equilibrium in Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol for ATRP of a Functional Methacrylate (as a model for 4-HPM)

Materials:

  • (4-acetoxyphenyl) 2-methylprop-2-enoate (protected monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Hydrazine or a suitable base (for deprotection)

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.

  • Reaction Mixture Preparation: In a separate flask, dissolve the protected monomer, ethyl α-bromoisobutyrate (initiator), and PMDETA (1.0 eq relative to CuBr) in anisole. Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Initiation of Polymerization: Transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst via a cannula under a positive pressure of argon. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).

  • Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography. Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air.

  • Polymer Isolation and Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as methanol.

  • Deprotection: If a protecting group was used, dissolve the purified polymer in a suitable solvent and treat it with a deprotecting agent (e.g., hydrazine for acetate groups) to yield poly(4-hydroxyphenyl methacrylate).

  • Characterization: Characterize the final polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Ð), and by ¹H NMR and FTIR to confirm the structure.

Expected Polymer Properties

Polymers of 4-HPM are expected to exhibit properties influenced by the rigid phenyl ring and the hydrogen-bonding capability of the hydroxyl group.

PropertyExpected Characteristics
Thermal Stability The aromatic backbone should impart good thermal stability. TGA analysis of the related poly(4-hydroxystyrene) shows an onset of decomposition around 390 °C.
Glass Transition Temp. (Tg) The Tg is expected to be relatively high due to the rigidity of the phenyl group and intermolecular hydrogen bonding. For poly(4-hydroxystyrene), the Tg is typically above 150 °C.
Solubility The presence of the hydroxyl group should allow for solubility in polar organic solvents such as THF, DMF, and alcohols.

Applications

The unique bifunctional nature of 4-HPM makes it a valuable monomer for a variety of applications, particularly in the formulation of high-performance polymers.

Dental Materials and Adhesives

The phenolic hydroxyl group in P4-HPM can form strong hydrogen bonds with the hydroxyapatite of tooth enamel and dentin, promoting adhesion. The methacrylate backbone provides a cross-linkable matrix upon curing, leading to robust and durable dental composites and adhesives[4]. The presence of the phenolic moiety can also impart antioxidant properties to the dental material.

Functional Coatings and Resins

Polymers and copolymers of 4-HPM are used in the formulation of functional coatings. The hydroxyl groups can serve as sites for cross-linking with other resins (e.g., epoxies, isocyanates) to enhance the mechanical properties and chemical resistance of the coating. Furthermore, these hydroxyl groups can be further functionalized to introduce other desired properties.

Precursor for Advanced Materials

4-HPM has been identified as a precursor for the synthesis of carbon nanotubes[3]. The controlled polymerization of this monomer allows for the creation of well-defined polymer templates that can be subsequently pyrolyzed to form carbonaceous nanostructures with specific morphologies.

Safety and Toxicology

As with all chemicals, proper handling and an understanding of the potential hazards of (4-hydroxyphenyl) 2-methylprop-2-enoate are crucial.

Hazard Identification

Based on available safety data sheets, 4-HPM is classified with the following hazards[2]:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Measures

When handling 4-HPM, the following precautionary measures should be taken[2]:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

While specific toxicological data for 4-HPM is limited, studies on related methacrylate monomers indicate that their toxicity can be influenced by factors such as the presence of functional groups and lipophilicity. The hydroxyl group in 4-HPM may influence its biological interactions and potential for cytotoxicity. In vitro studies on other hydroxylated methacrylates have shown a potential for enhanced cytotoxicity compared to their non-hydroxylated counterparts. Further in vitro and in vivo studies are needed to fully elucidate the toxicological profile of 4-HPM and its polymers.

Conclusion

(4-hydroxyphenyl) 2-methylprop-2-enoate is a versatile functional monomer with significant potential in the development of advanced polymer materials. Its synthesis is well-established, and its polymerization can be controlled to produce well-defined polymers with tailored properties. The presence of both a polymerizable methacrylate group and a functional phenolic hydroxyl group opens up a wide range of applications, from high-performance dental materials to precursors for carbon nanostructures. As with any reactive chemical, a thorough understanding of its safe handling and potential toxicological effects is essential for its responsible use in research and development.

References

  • LookChem. (n.d.). p-hydroxyphenyl methacrylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Hydroxyphenyl methacrylate. Retrieved from [Link]

  • PubMed. (2000). Cytotoxic effect of methyl methacrylate on 4 cultured fibroblasts. Retrieved from [Link]

  • ResearchGate. (2018). TGA data of poly(p-hydroxystyrene) and its modifications. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Resin based restorative dental materials: characteristics and future perspectives. Retrieved from [Link]

Sources

Introduction: The Role of 4-HPM in Modern Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Hydroxyphenyl)methacrylamide (4-HPM) for Advanced Biomedical Research

N-(4-hydroxyphenyl)methacrylamide (4-HPM), a functionalized monomer, has emerged as a critical building block in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its unique chemical structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, imparts valuable properties to the resulting polymers. These properties include biocompatibility, hydrophilicity, and the potential for post-polymerization modification, making 4-HPM-based polymers highly suitable for sophisticated applications such as drug delivery systems, gene carriers, and substrates for cell culture.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and applications of the 4-HPM monomer for researchers and scientists in drug development.

Core Physicochemical Properties of 4-HPM

The utility of a monomer is fundamentally dictated by its physicochemical properties. The molecular formula and weight are essential for stoichiometric calculations in polymerization reactions, while physical properties like melting point and solubility guide handling, storage, and reaction conditions.

PropertyValueSource(s)
Chemical Name N-(4-hydroxyphenyl)methacrylamide[1]
Synonyms (4-Hydroxyphenyl)methacrylamide, N-(p-Hydroxyphenyl)methacrylamide
CAS Number 19243-95-9[1][4]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [4]
Appearance White to light brown powder or crystalline solid[1][4]
Melting Point 142-154 °C[1]
Solubility Soluble in acetone[1]
Storage Temperature 2-8°C[1]

Synthesis and Polymerization Pathway

The synthesis of 4-HPM is typically achieved through the acylation of 4-aminophenol with methacryloyl chloride. This reaction forms a stable amide bond, linking the polymerizable methacrylate group to the functional hydroxyphenyl moiety. The hydroxyl group is particularly significant as it can modulate solubility and provides a reactive site for conjugating bioactive molecules.

The polymerization of 4-HPM can be initiated using various techniques, most commonly free-radical polymerization, to form homopolymers or copolymers.[5][6] The choice of co-monomers allows for the precise tuning of the final polymer's properties to suit specific applications, such as creating pH-responsive materials for targeted drug release.[7][8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Reactant1 4-Aminophenol Reaction Acylation Reaction (in suitable solvent with base) Reactant1->Reaction + Base (e.g., Triethylamine) Reactant2 Methacryloyl Chloride Reactant2->Reaction Product Crude 4-HPM Monomer Reaction->Product Forms Amide Bond Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure 4-HPM Monomer Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of 4-HPM monomer.

Protocol: Characterization by ¹H-NMR Spectroscopy

Verifying the identity and purity of the synthesized 4-HPM monomer is a critical step before its use in polymerization. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a definitive method for structural elucidation.

Objective: To confirm the chemical structure of N-(4-hydroxyphenyl)methacrylamide by identifying its characteristic proton signals.

Materials:

  • Synthesized 4-HPM sample

  • Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried 4-HPM sample.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆) directly in a clean, dry NMR tube.

    • Causality: A deuterated solvent is used because it is "invisible" in the ¹H-NMR spectrum, preventing solvent signals from overwhelming the analyte signals. Acetone is a good choice based on the monomer's known solubility.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a standard procedure to ensure sharp, well-defined peaks.[9]

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. A standard acquisition involves 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Analysis - Expected Signals:

    • Aromatic Protons: Two sets of doublets are expected for the protons on the phenyl ring, typically in the range of δ 6.8-7.5 ppm. The para-substitution pattern creates a distinct AA'BB' splitting pattern.

    • Amide Proton (-NH-): A broad singlet, typically appearing downfield (δ ~8.0-9.5 ppm). Its chemical shift can be concentration and solvent-dependent.

    • Hydroxyl Proton (-OH): A broad singlet, the position of which is highly variable depending on solvent, concentration, and temperature.

    • Vinyl Protons (=CH₂): Two distinct signals (singlets or narrow multiplets) are expected for the two non-equivalent vinyl protons, typically in the range of δ 5.5-6.0 ppm.

    • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons, typically appearing upfield (δ ~1.9-2.1 ppm).

  • Validation:

    • Compare the obtained spectrum with reference spectra from chemical databases or literature to confirm the structure of 4-HPM.[6] The integration of the peaks should correspond to the number of protons in each environment (e.g., a 4H:1H:2H:3H ratio for aromatic:amide:vinyl:methyl protons).

Applications in Drug and Gene Delivery

The unique bifunctional nature of 4-HPM makes its polymers highly valuable in drug development.

  • Enhanced Solubility: The hydrophilic character imparted by the hydroxyl group can be used to create amphiphilic copolymers that self-assemble into micelles or nanoparticles, which are capable of encapsulating and solubilizing poorly water-soluble drugs for improved bioavailability.

  • Bioconjugation: The phenolic hydroxyl group serves as a handle for attaching targeting ligands, imaging agents, or drugs, creating multifunctional delivery systems.

  • Biocompatible Scaffolds: Polymers and hydrogels made from 4-HPM are often biocompatible and non-immunogenic, making them excellent candidates for creating scaffolds that support cell growth and tissue regeneration.[1][3]

  • Gene Delivery: Copolymers containing 4-HPM have been investigated for their potential in non-viral gene delivery. The monomer can be incorporated into cationic polymers to enhance their buffering capacity, which is crucial for endosomal escape and efficient gene transfection.[2]

Conclusion

N-(4-hydroxyphenyl)methacrylamide is a versatile and valuable monomer for the development of advanced functional polymers. Its well-defined molecular weight and formula provide a solid foundation for controlled polymerization, while its distinct chemical features—a polymerizable acrylamide and a functional phenol group—offer extensive possibilities for creating tailored biomaterials. For researchers in drug development, 4-HPM provides a powerful tool for designing next-generation delivery systems, cell culture platforms, and other innovative biomedical solutions.

References

  • LookChem. (n.d.). N-(4-Hydroxyphenyl)methacrylamide Manufacturer Factory CAS 19243-95-9. Retrieved January 26, 2026, from [Link]

  • Jaiswal, S., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 234-245. Retrieved January 26, 2026, from [Link]

  • Guan, X., et al. (2021). Natural bio-based monomers for biomedical applications: a review. Journal of Materials Chemistry B, 9(13), 2975-2999. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2017). Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides. Polymers, 9(10), 503. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Hypromellose Acetate Succinate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Schmitt, P. D., et al. (2020). Deconstructing HPMCAS: Excipient Design to Tailor Polymer–Drug Interactions for Oral Drug Delivery. ACS Biomaterials Science & Engineering, 6(11), 6039-6051. Retrieved January 26, 2026, from [Link]

  • Chemistry For Everyone. (2024, May 9). How Are Homopolymers Synthesized? YouTube. Retrieved January 26, 2026, from [Link]

  • Kostova, B., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Pharmaceutics, 13(7), 1102. Retrieved January 26, 2026, from [Link]

  • van der Hulst, M., et al. (2021). Hydrodeoxygenation of Black Liquor HTL Oil Model Compounds in Supercritical Water. Catalysts, 11(1), 108. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)acrylamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Breznik, M., et al. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Polymers, 14(13), 2568. Retrieved January 26, 2026, from [Link]

  • Vlachopoulos, A., et al. (2021). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. Pharmaceutics, 13(10), 1629. Retrieved January 26, 2026, from [Link]

  • Fast, D., et al. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. ACS Applied Nano Materials, 5(12), 18368-18379. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Monomer synthesis. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-hydroxyphenyl)methacrylamide (C10H11NO2). Retrieved January 26, 2026, from [Link]

  • Canning, S. L., et al. (2016). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. Macromolecules, 49(10), 3739-3749. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyproline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • da Silva, R. G., et al. (2022). Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. Polymers, 14(2), 237. Retrieved January 26, 2026, from [Link]

  • Verdeny-Vilanova, I., et al. (2022). Cytoplasmic crowding acts as a porous medium reducing macromolecule diffusion. Proceedings of the National Academy of Sciences, 119(42), e2208821119. Retrieved January 26, 2026, from [Link]

Sources

Introduction to 4-Hydroxyphenyl Methacrylate and the Critical Role of Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxyphenyl Methacrylate in Common Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphenyl methacrylate (4-HPMA). Recognizing the scarcity of publicly available quantitative data, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their experimental design and application development. As a Senior Application Scientist, the aim is to not only present information but to explain the causality behind the expected solubility behavior and provide a robust framework for its empirical determination.

4-Hydroxyphenyl methacrylate (4-HPMA), with the CAS Number 31480-93-0, is a functional monomer of significant interest in polymer science and material engineering.[1][2][3] Its unique molecular architecture, combining a polymerizable methacrylate group with a phenolic moiety, makes it a valuable building block for advanced polymers with tailored properties. These polymers find applications in dental materials, adhesives, coatings, and importantly, as scaffolds for drug delivery systems.[1][2][3]

Theoretical Framework: Understanding the Molecular Basis of 4-HPMA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 4-HPMA provides clear indicators of its expected solubility profile.

Key Molecular Features of 4-HPMA:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).

  • Methacrylate Ester Group (-C(O)O-): The carbonyl oxygen in the ester group is a hydrogen bond acceptor. This contributes to interactions with polar solvents.

  • Phenyl Ring: This aromatic ring is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

  • Methyl Group (-CH3): This is a small, nonpolar group that contributes to the overall hydrophobic character of the molecule.

The interplay between the hydrophilic hydroxyl group and the hydrophobic phenyl and methacrylate backbone determines the overall solubility.

cluster_HPMA 4-Hydroxyphenyl Methacrylate (4-HPMA) HPMA C₁₀H₁₀O₃ Hydroxyl Phenolic -OH (Polar, H-Bond Donor/Acceptor) HPMA->Hydroxyl Influences solubility in polar solvents Ester Methacrylate Ester (Polar, H-Bond Acceptor) HPMA->Ester Contributes to polarity Phenyl Phenyl Ring (Nonpolar, Hydrophobic) HPMA->Phenyl Influences solubility in nonpolar solvents Methyl Methyl Group (Nonpolar) HPMA->Methyl Contributes to hydrophobicity

Caption: Molecular features of 4-HPMA governing its solubility.

Predicted Qualitative Solubility Profile of 4-HPMA

Based on the theoretical principles discussed, a qualitative solubility profile for 4-HPMA in various common solvents can be predicted. It is crucial to note that these are estimations and should be confirmed experimentally for any critical application.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of 4-HPMA can form strong hydrogen bonds with the solvent's hydroxyl groups.
WaterSparingly SolubleThe hydrophobic phenyl ring and methacrylate backbone likely limit solubility despite the presence of the polar hydroxyl group.
Polar Aprotic Acetone, MEKSolubleThe polar nature of the ketone carbonyl group interacts favorably with the polar groups of 4-HPMA.
THF, Ethyl AcetateSolubleThese solvents can accept hydrogen bonds from the phenolic -OH group and have dipole moments that interact with the ester group.[4][5][6]
DMF, DMSOVery SolubleThese are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for phenolic compounds.[7][8][9][10][11]
Nonpolar Aromatic TolueneSparingly SolubleThe phenyl ring of toluene can interact with the phenyl ring of 4-HPMA, but the polar hydroxyl group may limit high solubility.
Nonpolar Aliphatic n-HexaneSlightly SolubleThe use of hexane in its synthesis suggests some degree of solubility, likely for the reactants and the product at reaction temperatures.[1][2] However, at room temperature, solubility is expected to be low due to the polar nature of the hydroxyl group.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the saturation solubility of 4-HPMA in a given solvent at a specified temperature.

Materials and Equipment:

  • 4-Hydroxyphenyl Methacrylate (solid, purity >98%)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol Steps:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid 4-HPMA to a vial. The excess should be visually apparent to ensure saturation is reached.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microparticles. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λmax of 4-HPMA) or an HPLC system.

    • A calibration curve of known 4-HPMA concentrations in the same solvent must be prepared beforehand to quantify the concentration of the saturated solution.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

start Start prep 1. Prepare Supersaturated Solution (Excess 4-HPMA in Solvent) start->prep equil 2. Equilibrate (e.g., 24-48h at 25°C with shaking) prep->equil settle 3. Settle Undissolved Solids (≥ 2 hours at constant temp) equil->settle sample 4. Sample & Filter Supernatant (0.22 µm syringe filter) settle->sample dilute 5. Dilute Sample Accurately sample->dilute analyze 6. Analyze Concentration (UV-Vis or HPLC) dilute->analyze calculate 7. Calculate Solubility analyze->calculate end_node End calculate->end_node

Sources

spectroscopic data for 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Propenoic Acid, 2-Methyl-, 4-Hydroxyphenyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a monomer of significant interest in materials science and polymer chemistry. Commonly known as 4-hydroxyphenyl methacrylate (4-HPM), this compound serves as a critical building block in the synthesis of advanced polymers, dental resins, and functional materials.[1][2][3] Accurate structural elucidation and purity assessment are paramount for ensuring material performance and reproducibility. This document offers an in-depth examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for 4-HPM. It is intended for researchers, scientists, and drug development professionals who require a definitive reference for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (CAS No: 31480-93-0) is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1][2][4] Its structure incorporates several key functional groups that produce distinct and identifiable spectroscopic signatures: a phenolic hydroxyl group, an α,β-unsaturated ester, and a para-substituted aromatic ring. The interplay of these groups dictates the molecule's chemical reactivity and its spectral characteristics. A thorough understanding of its spectroscopic profile is essential for quality control in its synthesis and for tracking its incorporation into polymeric systems.

The molecular structure with atom numbering for NMR assignment is presented below. This guide will systematically dissect the contribution of each functional group to the overall spectrum obtained from various analytical techniques.

Caption: Molecular Structure of 4-Hydroxyphenyl Methacrylate (4-HPM).

Infrared (IR) Spectroscopy Analysis

Causality of Experimental Choice: Infrared spectroscopy is the primary technique for the rapid identification of functional groups. For 4-HPM, the key objective is to confirm the presence of the hydroxyl (-OH), ester carbonyl (C=O), and the specific substitution pattern of the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and eliminates the need for KBr pellets, providing high-quality, reproducible data.

Expected Data Interpretation: The IR spectrum of 4-HPM is dominated by strong absorptions corresponding to its primary functional groups. The presence of a broad O-H stretching band confirms the phenolic group, while a very strong C=O stretching band is characteristic of the ester.

Summary of Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3550–3200O–H StretchPhenolStrong, Broad
3100–3000C–H StretchAromatic & AlkeneMedium
2980–2940C–H StretchMethyl (sp³)Medium-Weak
~1725C=O Stretchα,β-Unsaturated EsterVery Strong
~1638C=C StretchAlkeneMedium
1610, 1510, 1450C=C StretchAromatic RingMedium-Strong
1290–1150C–O StretchEsterStrong
860–810C–H Bend (out-of-plane)p-Disubstituted RingStrong

Note: The C=O stretch in methacrylate esters like PMMA typically appears around 1730 cm⁻¹.[5] The conjugation with the phenyl ring in 4-HPM may slightly alter this position.

Experimental Protocol: IR Spectrum Acquisition via ATR
  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected using the clean, empty ATR crystal (typically diamond or germanium).

  • Sample Preparation: Place a small amount (1-2 mg) of the solid 4-HPM powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Causality of Experimental Choice: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule. ¹H NMR confirms the number of different proton environments and their connectivity, while ¹³C NMR confirms the carbon skeleton. A deuterated solvent such as DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual solvent peak does not interfere with key analyte signals; importantly, it allows for the observation of the exchangeable phenolic proton.

¹H NMR Spectroscopy: Predicted Data Interpretation

The ¹H NMR spectrum provides a clear fingerprint of 4-HPM. The para-substituted aromatic ring gives a characteristic AA'BB' splitting pattern. The two vinyl protons of the methacrylate group are diastereotopic and appear as distinct signals, while the methyl group gives a sharp singlet.

Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.60s (broad)1HPhenolic -OH
~7.00d, J ≈ 8.5 Hz2HAr-H (ortho to ester)
~6.75d, J ≈ 8.5 Hz2HAr-H (ortho to -OH)
~6.10s1HVinyl =CH (trans to C=O)
~5.70s1HVinyl =CH (cis to C=O)
~1.90s3H-CH₃

Note: The appearance of vinyl protons as sharp singlets is characteristic of methacrylate esters.[6]

¹³C NMR Spectroscopy: Predicted Data Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by resolving all ten unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for definitive assignment of the carbonyl, aromatic, and aliphatic carbons.

Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~166.0Ester C =O
~155.5Ar-C -OH
~143.5Ar-C -O(C=O)
~136.0Alkene C (quat)-CH₃
~127.0Alkene =C H₂
~122.0Ar-C H (ortho to ester)
~115.8Ar-C H (ortho to -OH)
~18.0-C H₃
Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10–20 mg of 4-HPM and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm centered at ~8 ppm is appropriate.

    • Typically, 8-16 scans are sufficient due to the high sensitivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

    • A greater number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS) Analysis

Causality of Experimental Choice: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. Electron Ionization (EI) is a robust, high-energy ionization method that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum ideal for library matching and structural confirmation.

Data Interpretation: The EI mass spectrum of 4-HPM will show a clear molecular ion peak (M⁺•) at m/z 178, confirming its molecular weight. The fragmentation is driven by the cleavage of the labile ester bond, leading to characteristic fragment ions.

Summary of Expected Mass Spectrometry Data (EI)

m/zIon StructureInterpretation
178[C₁₀H₁₀O₃]⁺•Molecular Ion (M⁺•)
109[HOC₆H₄O]⁺Loss of •C(O)C(CH₃)=CH₂ radical
69[C(O)C(CH₃)=CH₂]⁺Methacryloyl cation
Workflow: Predicted EI Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of the ester C-O bond, which is one of the weakest bonds in the ionized molecule.

fragmentation M 4-HPM [M]⁺• m/z = 178 F1 [HOC₆H₄O]⁺ m/z = 109 M->F1 - C₄H₅O• F2 [C₄H₅O]⁺ m/z = 69 M->F2 - •OC₆H₄OH Radical •C(O)C(CH₃)=CH₂

Caption: Predicted Electron Ionization (EI) Fragmentation of 4-HPM.

Experimental Protocol: Mass Spectrum Acquisition (Direct Inlet EI-MS)
  • Instrument Tuning: Calibrate the mass spectrometer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction:

    • Load a small amount of solid 4-HPM into a capillary tube.

    • Insert the tube via a direct insertion probe into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • Gently heat the probe to volatilize the sample directly into the electron beam of the EI source (standard electron energy: 70 eV).

    • The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight).

    • Scan a mass range (e.g., m/z 40–300) to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester. The combination of IR, ¹H NMR, ¹³C NMR, and MS allows for unambiguous identification and structural verification. The characteristic IR bands for the phenol and ester groups, the distinct proton and carbon signals in NMR, and the predictable fragmentation pattern in MS collectively form a unique spectroscopic signature. This guide serves as an authoritative reference for scientists and researchers, ensuring accuracy and confidence in the characterization of this important chemical building block.

References

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A Comprehensive Health and Safety Guide to 4-Hydroxyphenyl Methacrylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the health and safety considerations for 4-hydroxyphenyl methacrylate (4-HPMA), a versatile monomer employed in the synthesis of advanced polymers and biomaterials. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to explore the causal relationships behind the hazards and the scientific rationale for recommended safety protocols. Our objective is to empower laboratory personnel with the expertise to handle this compound with the highest degree of safety and efficacy.

Core Chemical Identity and Physicochemical Properties

4-Hydroxyphenyl methacrylate (4-HPMA) is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive phenolic hydroxyl group. This unique structure makes it a valuable building block but also dictates its specific safety profile. A clear understanding of its physical properties is the foundation of safe handling.

PropertyValueSource(s)
CAS Number 31480-93-0[1][2]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance White to light yellow/orange powder or crystal[2]
Melting Point 119.0 to 123.0 °C
Synonyms 4-Hydroxyphenyl 2-methyl-2-propenoate, 4-Methacryloyloxyphenol, p-hydroxyphenyl methacrylate[1][2]
Purity Typically >97-98% (GC)[3]
Storage Temperature Recommended 2-8°C[2][3]

Hazard Identification and Mechanistic Insights

The primary health risks associated with 4-HPMA stem from its reactivity, targeting the skin and eyes. Unlike inert chemicals, its effects are directly linked to its chemical structure. The methacrylate group is a known irritant and sensitizer, while the overall molecule can provoke significant irritation upon contact.

Hazard ClassGHS CodeDescriptionMechanistic RationaleSource(s)
Skin Irritation H315Causes skin irritation.The ester and vinyl groups can interact with skin proteins and lipids, disrupting the epidermal barrier and triggering an inflammatory response.[3]
Serious Eye Damage/Irritation H319Causes serious eye irritation.Direct contact with the fine particulate solid can cause mechanical abrasion and chemical irritation to the sensitive mucosal tissues of the eye, leading to significant inflammation.[3]
Skin Sensitization H317May cause an allergic skin reaction.Methacrylates are well-documented haptens. They can covalently bind to endogenous skin proteins, forming an immunogenic complex. Subsequent exposures can trigger a Type IV hypersensitivity reaction (allergic contact dermatitis).

The following diagram illustrates the primary pathways through which laboratory personnel may be exposed to 4-HPMA and the resulting health effects.

cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Respiratory_Irritation Respiratory Irritation (from dust) Inhalation->Respiratory_Irritation Dust Dermal_Contact Dermal Contact Skin_Irritation Skin Irritation (H315) Dermal_Contact->Skin_Irritation Allergic_Reaction Allergic Skin Reaction (H317) Dermal_Contact->Allergic_Reaction Repeated Exposure Eye_Contact Eye Contact Serious_Eye_Irritation Serious Eye Irritation (H319) Eye_Contact->Serious_Eye_Irritation

Caption: Routes of exposure and corresponding health effects for 4-HPMA.

The Critical Role of Stabilization in Preventing Uncontrolled Polymerization

A significant, and often underestimated, hazard associated with all methacrylate monomers is the potential for uncontrolled, spontaneous polymerization.[4] This is an exothermic reaction that can generate substantial heat and pressure, potentially leading to container rupture.

Causality: The vinyl group of the methacrylate moiety is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV), or contaminants. To prevent this, manufacturers add a small amount of a stabilizer, typically hydroquinone (HQ) or its methyl ether (MEHQ).

The Oxygen Requirement: Phenolic stabilizers like HQ do not function under anaerobic (oxygen-free) conditions. HQ intercepts and quenches free radicals, but it must be regenerated to its active state. This regeneration process requires the presence of dissolved molecular oxygen. This is a critical, field-proven insight:

  • Incorrect Storage: Storing 4-HPMA under a fully inert atmosphere (e.g., pure nitrogen or argon) will deplete the dissolved oxygen, rendering the HQ stabilizer ineffective and increasing the risk of polymerization.[5]

  • Correct Storage: Containers should be stored with a headspace of air, tightly sealed to prevent moisture ingress and contamination, but not purged with inert gas.[6]

Self-Validating Protocols for Safe Handling and Storage

A self-validating system of protocols ensures that safety is built into the workflow. Each step is designed to mitigate a specific, identified risk.

Protocol 1: Safe Handling of Solid 4-Hydroxyphenyl Methacrylate

This protocol is designed to minimize dermal, eye, and inhalation exposure.

  • Preparation:

    • Confirm the availability and functionality of an emergency eyewash station and safety shower.

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

    • Designate a specific work area, preferably within a certified chemical fume hood or a ventilated enclosure, to handle the solid.

  • Aliquotting:

    • Ground all equipment to prevent static discharge, which can cause fine powders to become airborne.

    • Use spatulas and weighing tools dedicated to this chemical to prevent cross-contamination.

    • Avoid scooping or pouring in a manner that creates dust clouds. If the material is a fine powder, gently scoop from the container.

  • Post-Handling:

    • Tightly reseal the source container, ensuring the cap is secure.[6]

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Carefully remove PPE, avoiding contact between contaminated gloves and skin.

    • Wash hands thoroughly with soap and water.

A Verify Emergency Equipment B Don Required PPE A->B C Work in Ventilated Enclosure B->C D Weigh/Aliquot Compound C->D E Securely Reseal Container D->E F Decontaminate Workspace E->F G Doff PPE & Wash Hands F->G

Caption: A validated workflow for the safe handling of solid 4-HPMA.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls (e.g., fume hoods) are the primary line of defense.[1] PPE is essential to protect against residual risks. The selection of PPE must be deliberate and based on the specific task.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureANSI Z87.1-compliant safety glasses with side shields.Chemical-resistant gloves (e.g., Nitrile), changed immediately if contaminated.Full-length lab coat, closed-toe shoes.
Preparing Solutions Chemical Fume HoodChemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant apron over a lab coat.
Polymerization Reactions Chemical Fume HoodChemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant apron over a lab coat.

Rationale for PPE Selection:

  • Gloves: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves for defects before use.

  • Eye Protection: Goggles are required when handling solutions to protect against splashes. A face shield provides an additional layer of protection, particularly when working with heated reactions or larger volumes.[7]

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. If dust is generated in an open environment, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[1]

Emergency Response and First Aid Protocols

Immediate and correct action following an exposure is critical to minimizing harm.

Protocol 2: First Aid Measures
Exposure TypeImmediate ActionFollow-UpSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.Seek immediate medical attention, especially if irritation persists.[1][8]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.If irritation or a rash develops, seek medical attention. Do not reuse contaminated clothing until it has been laundered.[1]
Inhalation (Dust) Move the affected person to fresh air at once.If breathing is difficult or symptoms like coughing persist, seek medical attention.[1][9]
Ingestion Rinse the mouth thoroughly with water. DO NOT induce vomiting.Seek immediate medical attention.[1]
Protocol 3: Chemical Spill Response

The following decision tree outlines the validated procedure for responding to a spill of solid 4-HPMA.

Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small Spill (<10g, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>10g or uncontained) Assess->LargeSpill Major PPE Don appropriate PPE (gloves, goggles, lab coat) SmallSpill->PPE Evacuate Evacuate Area Contact EHS LargeSpill->Evacuate Contain Cover with absorbent pads to prevent spread PPE->Contain Collect Carefully sweep solid into a labeled waste container Contain->Collect Clean Decontaminate spill area with soap and water Collect->Clean Dispose Dispose of waste via institutional hazardous waste program Clean->Dispose

Caption: Decision tree for responding to a 4-HPMA spill.

Disposal and Environmental Considerations

Waste Disposal: All waste materials containing 4-HPMA, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Place waste in a clearly labeled, sealed container.

Environmental Fate: As a class, methacrylates are not considered persistent in the environment. They undergo rapid biodegradation in water and soil and are broken down by photochemical reactions in the air.[10] Their potential for bioaccumulation is very low.[10] However, direct release into the environment must be avoided.[1]

References

  • Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc. & Cefic. [Link]

  • Methyl Methacrylate Hazard Summary. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Methyl methacrylate. Carl ROTH. [Link]

  • Methacrylate Fate and Degradation. Methacrylate Producers Association, Inc. & Cefic. [Link]

  • 4-Hydroxybutyl methacrylate | C8H14O3. PubChem. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Personal Protective Equipment. US EPA. [Link]

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Introduction to N-(4-Hydroxyphenyl)maleimide (4-HPM)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Hydroxyphenyl)maleimide (4-HPM) in Materials Science

To Whom It May Concern,

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)maleimide (4-HPM), a versatile monomer with significant potential in the field of materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of 4-HPM and its derivatives.

N-(4-Hydroxyphenyl)maleimide, which will be referred to as 4-HPM throughout this guide, is an organic compound featuring a maleimide group attached to a phenol. The maleimide group is known for its reactivity in various polymerization and addition reactions, while the hydroxyl group on the phenyl ring offers a site for further functionalization. This dual reactivity makes 4-HPM a valuable building block for creating a wide range of functional polymers and materials with tailored properties.[1][2]

The unique molecular architecture of 4-HPM, combining a reactive double bond within the maleimide ring and a nucleophilic hydroxyl group, allows for its participation in both chain-growth and step-growth polymerization mechanisms. This versatility has led to its exploration in high-performance polymers, thermosetting resins, and functional materials for electronics and biomedical applications.[3]

Synthesis and Functionalization of 4-HPM

The synthesis of 4-HPM is a critical step in its utilization. A common and effective method involves the reaction of 4-aminophenol with maleic anhydride. This two-step process first forms a maleamic acid intermediate, which is then cyclized to the maleimide via dehydration.

Experimental Protocol: Synthesis of 4-HPM

Materials:

  • 4-Aminophenol

  • Maleic Anhydride

  • p-Toluene sulfonic acid (catalyst)

  • Solvent (e.g., Toluene)

Procedure:

  • Formation of the Maleamic Acid Intermediate:

    • Dissolve 4-aminophenol in a suitable solvent in a reaction flask.

    • Slowly add maleic anhydride to the solution while stirring. The reaction is typically exothermic.

    • Continue stirring at room temperature until the reaction is complete, resulting in the precipitation of the maleamic acid intermediate.

  • Cyclization to 4-HPM:

    • Add a catalytic amount of p-toluene sulfonic acid and an azeotropic solvent like toluene to the maleamic acid intermediate.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the cyclization reaction.

    • Monitor the reaction progress by measuring the amount of water collected.

    • Once the theoretical amount of water has been removed, cool the reaction mixture.

    • The 4-HPM product can then be isolated by filtration, washed, and purified by recrystallization.

Causality Behind Experimental Choices:

  • The choice of a two-step synthesis allows for controlled formation of the maleimide ring and minimizes side reactions.

  • p-Toluene sulfonic acid is an effective acid catalyst for the dehydration step.

  • The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the cyclization reaction towards the product by removing water.

Functionalization of 4-HPM

The hydroxyl group of 4-HPM is a key feature that allows for further modification of the monomer. This enables the introduction of various functional groups to tailor the properties of the resulting polymers. For example, 4-HPM can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups.[1] This functionalization can shift the curing exotherm to lower temperatures and enhance the thermal stability of the resulting polymers.[1]

Synthesis_and_Functionalization cluster_synthesis Synthesis of 4-HPM cluster_functionalization Functionalization 4-Aminophenol 4-Aminophenol Maleamic_Acid Maleamic_Acid 4-Aminophenol->Maleamic_Acid Step 1: Amidation Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Maleamic_Acid Step 1: Amidation 4-HPM 4-HPM Maleamic_Acid->4-HPM Step 2: Cyclization (Dehydration) Functionalized_Monomers Functionalized_Monomers 4-HPM->Functionalized_Monomers Reaction at -OH group

Caption: Synthesis of 4-HPM and subsequent functionalization.

Potential Applications in Materials Science

The versatile chemistry of 4-HPM opens up a wide range of applications in materials science, particularly in the realm of high-performance polymers.

Thermosetting Resins and High-Performance Polymers

Maleimide resins are a significant class of thermosetting polymeric materials used in applications ranging from microelectronics to aerospace due to their excellent processability, high glass transition temperatures, and high modulus.[1] 4-HPM can be used as a monomer or a comonomer in the synthesis of polyimides and bismaleimide (BMI) resins. The maleimide group can undergo free radical polymerization or react with other functional groups in addition reactions.[4]

Polymers derived from the functionalization of 4-HPM with acryloyl and methacryloyl groups have shown enhanced thermal stabilities.[1] Thermosets formed from the thermal polymerization of 4-HPM functionalized with propargyl and cyanate groups exhibit high char values at elevated temperatures in a nitrogen atmosphere.[1]

Functional GroupResulting Polymer Property
AcryloylHigh thermal stability
MethacryloylGood thermal stability
PropargylHigh char value
CyanateHigh char value
Organic Light-Emitting Diodes (OLEDs)

4-HPM is a significant component in the advancement of material science for the development of OLEDs.[3] Its incorporation into molecular designs can influence the electronic and optical properties of materials used in displays and lighting. The ability to custom synthesize organic chemicals derived from this intermediate allows for the fine-tuning of material characteristics to meet specific technological requirements.[3]

Polymerization Activator

N-(4-Hydroxyphenyl)maleimide can act as an activator for free radical polymerization.[4] It has been demonstrated to copolymerize with monomers like styrene and methyl methacrylate to form polystyrene and poly(methyl methacrylate), respectively.[4] The reaction time of the polymerization process can be controlled by the concentration of 4-HPM, the temperature, and the amount of water in the system.[4]

Polymerization_Pathways cluster_applications Polymerization Applications 4-HPM_Monomer 4-HPM Monomer Thermosets Thermosetting Resins 4-HPM_Monomer->Thermosets Homopolymerization or Copolymerization Functional_Polymers Functional Polymers (e.g., for OLEDs) 4-HPM_Monomer->Functional_Polymers Functionalization then Polymerization Copolymerization Copolymerization (e.g., with Styrene) 4-HPM_Monomer->Copolymerization As an activator or Comonomer

Caption: Polymerization pathways and applications of 4-HPM.

Characterization Techniques

The characterization of 4-HPM and its polymeric derivatives is essential to understand their structure and properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups such as the imide ring, hydroxyl group, and any introduced functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the monomer and its derivatives.

  • Differential Scanning Calorimetry (DSC): To study the thermal curing behavior of the monomers and the glass transition temperatures of the resulting polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling N-(4-Hydroxyphenyl)maleimide. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.

Future Outlook

The unique combination of a reactive maleimide group and a functionalizable hydroxyl group makes N-(4-Hydroxyphenyl)maleimide a highly promising building block for the development of advanced materials. Future research is likely to focus on:

  • The development of novel functional monomers derived from 4-HPM with tailored properties.

  • The synthesis of well-defined polymers and copolymers using controlled polymerization techniques.

  • The exploration of 4-HPM-based materials in emerging applications such as biocompatible materials, advanced composites, and organic electronics.

The versatility and tunable nature of 4-HPM ensure its continued importance in the field of materials science for years to come.

References

  • Pitchaimari, G., & Vijayakumar, C. T. (2013). Functionalized monomers based on N-(4-hydroxy phenyl)maleimide. Journal of Thermal Analysis and Calorimetry, 114(1), 235-243. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Hydroxyphenyl)maleimide (CAS: 7300-91-6): A Versatile Intermediate. Retrieved from [Link]

Sources

The Genesis and Scientific Journey of 4-Hydroxyphenyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxyphenyl methacrylate (4-HPMA) has emerged as a cornerstone monomer in the development of advanced functional polymers. Its unique molecular architecture, featuring a polymerizable methacrylate group and a reactive phenolic hydroxyl group, has paved the way for its use in a diverse array of applications, from biocompatible dental adhesives to sophisticated drug delivery systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of 4-HPMA. We will explore the causality behind experimental choices in its synthesis and polymerization, detail key protocols, and present a critical analysis of its role in modern materials science, all grounded in authoritative scientific literature.

A Historical Perspective: The Emergence of a Versatile Monomer

While the broader family of methacrylate polymers, such as poly(methyl methacrylate) (PMMA), has a history stretching back to the early 1930s with the work of chemists like Rowland Hill and John Crawford at Imperial Chemical Industries (ICI), the specific timeline for the discovery of 4-hydroxyphenyl methacrylate is less definitively documented in readily available historical records.[1] The synthesis of phenyl methacrylate from methacrylic acid and phenol was described in the mid-20th century, indicating an early interest in aromatic methacrylate esters.[2] However, the introduction of a hydroxyl group onto the phenyl ring, creating 4-HPMA, was a pivotal development that unlocked a new realm of functionality.

The impetus for creating such functional monomers likely arose from the growing demand for polymers with tailored properties, particularly improved adhesion and the potential for post-polymerization modification. The phenolic hydroxyl group offered a reactive handle for crosslinking, grafting, and imparting specific chemical characteristics to the final polymer. While a singular "discoverer" of 4-HPMA is not prominently cited, its emergence can be situated within the broader expansion of polymer chemistry in the mid to late 20th century, a period characterized by the exploration of novel monomers to meet the demands of burgeoning fields like biomedical materials and advanced coatings.

The Art of Synthesis: From Precursors to High-Purity Monomer

The synthesis of 4-hydroxyphenyl methacrylate is a critical step that dictates its suitability for various applications. The most common and industrially viable methods involve the esterification of p-hydroxyphenol (hydroquinone) with methacrylic acid or its more reactive derivatives.[3][4] The choice of synthetic route is often a balance between yield, purity, cost, and environmental considerations.

Physicochemical Properties of 4-Hydroxyphenyl Methacrylate

A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis and material design.

PropertyValueSource
CAS Number 31480-93-0[5]
Molecular Formula C₁₀H₁₀O₃[5]
Molecular Weight 178.18 g/mol [5]
Appearance White to light yellow solid[5]
Melting Point 120 °C[5]
Boiling Point 320.4 ± 21.0 °C (Predicted)[5]
Density 1.161 ± 0.06 g/cm³ (Predicted)[5]
Representative Synthesis Protocol: Esterification of Hydroquinone

This protocol details a common laboratory-scale synthesis of 4-HPMA, emphasizing the critical parameters that ensure a high-yield and high-purity product.

Objective: To synthesize 4-hydroxyphenyl methacrylate via the esterification of hydroquinone with methacrylic anhydride.

Materials:

  • Hydroquinone (2 moles)

  • Methacrylic acid (3 moles)

  • Methacrylic anhydride (1 mole)

  • Toluene

  • Distilled water

Equipment:

  • Mechanically stirred reaction vessel

  • Condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of 2 moles of hydroquinone dissolved in 3 moles of methacrylic acid is prepared in a mechanically stirred reaction vessel and heated to 120°C under atmospheric pressure.

  • Addition of Anhydride: 1 mole of methacrylic anhydride is added dropwise to the heated solution over a period of 30 minutes.

  • Reaction Maintenance: The reaction mixture is maintained at 120°C with continuous stirring for an additional 4 hours. The progress of the reaction can be monitored by Nuclear Magnetic Resonance (NMR) analysis. To inhibit premature polymerization, 8% oxygen is admitted into the system throughout the reaction.

  • Workup and Purification:

    • Upon completion of the reaction, the unreacted methacrylic acid is recovered by distillation under reduced pressure (110°C and 200 mmHg).

    • The excess unreacted hydroquinone is precipitated by the addition of 1 liter of toluene to the reaction mixture.

    • A minor byproduct, 2-methyl-5-methylenehexanedioic acid, is removed by washing the mixture with distilled water.

    • After phase separation, the toluene is removed by distillation under reduced pressure to yield the desired 4-hydroxyphenyl methacrylate product.[6]

Expected Yield: This method can achieve a yield of approximately 97%.[6]

Causality in Experimental Choices:

  • Excess Methacrylic Acid: The use of excess methacrylic acid serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ester.

  • Methacrylic Anhydride: While direct esterification with methacrylic acid is possible, the use of the more reactive anhydride increases the reaction rate and yield.

  • Oxygen as an Inhibitor: The introduction of a controlled amount of oxygen is a common strategy to inhibit the premature free-radical polymerization of the methacrylate monomer during the high-temperature synthesis.

  • Distillation and Precipitation: These purification steps are crucial for removing unreacted starting materials and byproducts, ensuring a high-purity monomer essential for producing polymers with predictable properties.

Caption: Synthesis of 4-HPMA via esterification.

Polymerization of 4-HPMA: From Linear Chains to Complex Architectures

The presence of the methacrylate group allows 4-HPMA to readily undergo polymerization, typically via free-radical mechanisms. The resulting polymer, poly(4-hydroxyphenyl methacrylate) or p(4-HPMA), possesses a unique combination of properties derived from its aromatic side chains and the reactive hydroxyl groups.

Free-Radical Polymerization: A Standard Approach

Free-radical polymerization is a robust and widely used method for polymerizing 4-HPMA.

Protocol for Free-Radical Polymerization of 4-HPMA:

Objective: To synthesize p(4-HPMA) via free-radical solution polymerization.

Materials:

  • 4-Hydroxyphenyl methacrylate (4-HPMA)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Dimethylformamide (DMF) as a solvent

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or reaction vessel with a condenser and nitrogen inlet

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: 4-HPMA and AIBN are dissolved in DMF in a Schlenk flask. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction vessel is sealed under an inert atmosphere and heated to a specific temperature (e.g., 70°C) with continuous stirring. The polymerization is allowed to proceed for a predetermined time.

  • Isolation of Polymer: The viscous polymer solution is cooled to room temperature and then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by vacuum filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.

Causality in Experimental Choices:

  • Initiator Choice (AIBN): AIBN is a common thermal initiator that decomposes at a predictable rate at a given temperature, providing a controlled source of free radicals to initiate polymerization.

  • Solvent (DMF): DMF is a suitable solvent as it dissolves both the monomer and the resulting polymer, allowing the reaction to proceed in a homogeneous phase.

  • Degassing: The removal of oxygen is critical as it can react with the propagating radicals, leading to termination and preventing the formation of high molecular weight polymer.

  • Precipitation: This is an effective method for separating the high molecular weight polymer from the low molecular weight components of the reaction mixture.

Drug_Delivery_System cluster_hydrogel 4-HPMA Based Hydrogel cluster_release Drug Release Polymer_Matrix p(4-HPMA) Network Drug Drug Molecules Stimulus pH Change Swelling Hydrogel Swelling Stimulus->Swelling Triggers Released_Drug Released Drug Swelling->Released_Drug Facilitates

Caption: pH-responsive drug release from a 4-HPMA hydrogel.

Advanced Materials: From Coatings to Nanotechnology

The ability of 4-HPMA to undergo UV crosslinking makes it a valuable component in UV-curable formulations for coatings, adhesives, and 3D printing resins. [3]This process allows for the rapid formation of durable polymer networks upon exposure to UV light. Additionally, 4-HPMA has been identified as a precursor for the synthesis of carbon nanotubes, highlighting its role in the development of advanced nanomaterials. [3]Its chloride ion-sensitive adsorption properties have also opened up avenues for the creation of smart materials for sensing and environmental remediation. [3]

Future Outlook and Conclusion

4-Hydroxyphenyl methacrylate stands as a testament to the power of functional monomer design in advancing polymer science. From its likely origins in the mid-20th century quest for more versatile polymers, it has become an indispensable building block in a wide range of technologies. The future of 4-HPMA research will likely focus on refining its synthesis to be more sustainable, expanding its use in sophisticated biomedical applications such as targeted drug delivery and tissue engineering, and further exploring its potential in the realm of smart and responsive materials. For researchers and drug development professionals, a deep understanding of the fundamental chemistry and historical context of this remarkable monomer will continue to be a key driver of innovation.

References

  • From Synthesis to Application: The Multifaceted Role of p-Hydroxyphenyl Methacrylate. (2026, January 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Poly(methyl methacrylate). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • 4-Hydroxyphenyl Methacrylate. MySkinRecipes. Retrieved from [Link]

  • Process for producing phenyl methacrylate or acrylate. (1985). Google Patents.
  • Studies on Modified Poly (Methyl Methacrylate) by Some Phenolic Resins. (n.d.). Journal of Applied Science and Research. Retrieved from [Link]

  • Effect of phenolic compounds on the polymerization of methyl methacrylate. (1992). Dental Materials. Retrieved from [Link]

  • From Synthesis to Application: The Multifaceted Role of p-Hydroxyphenyl Methacrylate. (2026, January 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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A Technical Guide to 2-Propenoic Acid, 2-Methyl-, 4-Hydroxyphenyl Ester: Synthesis, Characterization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl methacrylate (4-HPMA). A critical examination of the scientific literature reveals that 4-HPMA is a synthetic monomer with significant applications in materials science, particularly in the biomedical and dental fields. Contrary to inquiries about its natural origins, there is no substantive evidence to suggest that 4-HPMA is a naturally occurring compound. This guide, therefore, pivots to the established science surrounding this molecule, detailing its synthesis, methods of characterization, and its role in the development of advanced materials. We will explore the causality behind its utility as a monomer in polymerization, its application in biocompatible materials, and provide field-proven insights into the protocols for its synthesis and analysis.

Introduction and Chemical Profile

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (IUPAC name: (4-hydroxyphenyl) 2-methylprop-2-enoate) is a bifunctional monomer possessing both a polymerizable methacrylate group and a phenolic hydroxyl group.[1] This dual functionality is the cornerstone of its utility in materials science. The methacrylate group allows for free-radical polymerization to form a poly(methacrylate) backbone, while the hydroxyl group provides a site for further chemical modification or can influence the polymer's properties, such as adhesion and solubility.

Statement on Natural Occurrence: A thorough review of the scientific literature indicates that 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester is a synthetic compound. There is no evidence to suggest its isolation from any plant, microbial, or marine source. Its existence is primarily documented in the context of chemical synthesis and industrial applications.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-HPMA is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[3][5]
Molecular Weight 178.18 g/mol [3][5]
Appearance White to light yellow solid[3]
Melting Point 119.0 to 123.0 °C
Boiling Point 320.4±21.0 °C (Predicted)[3]
CAS Number 31480-93-0[3][5]

Synthesis and Characterization

The synthesis of 4-HPMA is typically achieved through the esterification of 4-hydroxyphenol (hydroquinone) with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride.[4] The choice of reagents and reaction conditions is critical to achieving high yield and purity, which are essential for its use in polymerization and biomedical applications.

Laboratory-Scale Synthesis Protocol

The following protocol describes a common method for the synthesis of 4-HPMA.

Objective: To synthesize 4-hydroxyphenyl methacrylate from 4-nitrophenol and methacryloyl chloride. This is an adaptation of a general method for synthesizing similar methacrylate esters.[6]

Materials:

  • 4-Nitrophenol

  • Methacryloyl chloride

  • Triethylamine

  • 2-Butanone (solvent)

  • Anhydrous sodium sulfate

  • 5% Sodium hydroxide solution

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol and triethylamine in 2-butanone.

  • Heat the mixture to reflux for 30 minutes with constant stirring.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride dropwise to the flask, maintaining the temperature at 0 °C.

  • Allow the reaction to proceed for 1 hour at 0 °C with continuous stirring.

  • Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

  • Filter the resulting mixture and wash the filtrate with water, followed by a 5% NaOH solution, and finally with water again in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to obtain pure 4-nitrophenyl methacrylate.

Note on Adaptation: This protocol is for the synthesis of 4-nitrophenyl methacrylate and serves as an illustrative example. For 4-hydroxyphenyl methacrylate, 4-hydroxyphenol would be used as the starting material.

Characterization Techniques

The structural integrity and purity of synthesized 4-HPMA are paramount. The following techniques are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O stretch of the ester, the C=C stretch of the methacrylate group, and the O-H stretch of the phenolic hydroxyl group.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized monomer.[7]

Applications in Biomedical Research and Drug Development

The unique chemical structure of 4-HPMA makes it a valuable monomer in the synthesis of polymers for biomedical applications. Its ability to undergo UV crosslinking is a key feature in many of these applications.[1][4]

Dental Materials

4-HPMA is utilized in the formulation of dental composites and adhesives.[2] The methacrylate group allows for polymerization to form a hard, durable material, while the hydroxyl group can enhance adhesion to the tooth structure.

Biocompatible Hydrogels

While 4-HPMA itself can be used to create hydrogels, a related and widely researched application is the modification of natural polymers like gelatin with methacryloyl groups to form gelatin methacryloyl (GelMA).[8][9] This process involves reacting the amine and hydroxyl groups of the amino acid residues in gelatin with methacrylic anhydride.[10][11] The resulting GelMA can be photocrosslinked to form stable hydrogels with tunable mechanical properties for tissue engineering and drug delivery.[9]

Drug Delivery Systems

The polymeric materials derived from 4-HPMA and its derivatives can be designed as matrices for the controlled release of therapeutic agents. The properties of the polymer, such as its hydrophilicity and degradation rate, can be tailored by copolymerizing 4-HPMA with other monomers.

Visualization of Key Processes

Synthesis Workflow

Synthesis_Workflow Reactants 4-Hydroxyphenol + Methacryloyl Chloride Reaction Esterification in Organic Solvent with Base Reactants->Reaction Purification Washing & Extraction Reaction->Purification Isolation Solvent Removal & Recrystallization Purification->Isolation Product 4-Hydroxyphenyl Methacrylate Isolation->Product

Caption: A generalized workflow for the synthesis of 4-hydroxyphenyl methacrylate.

Polymerization Pathway

Polymerization_Pathway Initiator Initiator (e.g., UV light) Radical Initiator Radical Initiator->Radical Activation Monomer 4-HPMA Monomer GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation Radical->Monomer Initiation GrowingChain->Monomer Polymer Poly(4-HPMA) GrowingChain->Polymer Termination

Caption: The free-radical polymerization of 4-hydroxyphenyl methacrylate (4-HPMA).

Future Perspectives

The versatility of 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester as a building block for functional polymers ensures its continued relevance in materials science. Future research is likely to focus on the development of novel copolymers with precisely tailored properties for advanced biomedical applications, such as smart drug delivery systems that respond to physiological stimuli and sophisticated scaffolds for tissue regeneration. The synthesis of new derivatives by modifying the phenolic hydroxyl group is another promising avenue for creating materials with unique characteristics.

References

  • MySkinRecipes. 4-Hydroxyphenyl methacrylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). From Synthesis to Application: The Multifaceted Role of p-Hydroxyphenyl Methacrylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of p-Hydroxyphenyl Methacrylate (CAS 31480-93-0): A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Akbari, M., et al. (2017). Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives. Scientific Reports, 7(1), 2536. [Link]

  • PubChem. 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester. [Link]

  • Lee, J. Y., et al. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(12), 14134-14155. [Link]

  • DergiPark. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. [Link]

  • Wikipedia. Gelatin. [Link]

  • ResearchGate. Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives | Request PDF. [Link]

  • SIELC Technologies. (2018). 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester. [Link]

  • Europe PMC. Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives. [Link]

  • Van Den Bulcke, A. I., et al. (2000). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. Polymer, 41(5), 1837-1845. [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Free Radical Polymerization of 4-Hydroxyphenyl Methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific context for the free radical polymerization of 4-hydroxyphenyl methacrylate (HPMA). It is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in synthesizing poly(4-hydroxyphenyl methacrylate) [PHPMA], a versatile polymer with applications in biomaterials and other advanced fields.

Introduction: The Significance of Poly(4-hydroxyphenyl methacrylate)

Poly(4-hydroxyphenyl methacrylate) (PHPMA) is a functional polymer that has garnered significant interest due to the presence of the phenolic hydroxyl group in its repeating unit. This functional group provides a reactive handle for further chemical modification, imparts hydrophilicity, and allows for the formation of hydrogen bonds, influencing the polymer's physical and chemical properties. These characteristics make PHPMA a valuable material for a range of applications, including as a precursor for polymer-drug conjugates, in the development of hydrogels, and as a component in dental and photoresist materials.

Conventional free radical polymerization is a robust and accessible method for synthesizing PHPMA. This guide will walk you through a detailed protocol, explaining the critical parameters and the rationale behind each step to ensure a successful and reproducible polymerization.

The Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction that proceeds in three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Azo compounds like 2,2'-azobis(2-methylpropionitrile) (AIBN) are commonly used as they decompose upon heating at a predictable rate to form two 2-cyanoprop-2-yl radicals and nitrogen gas.

  • Propagation: The initiator radicals then react with a monomer molecule, adding to the vinyl double bond and creating a new, larger radical. This new radical can then add to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other through either combination (coupling) or disproportionation.

Below is a diagram illustrating the key steps in the AIBN-initiated free radical polymerization of 4-hydroxyphenyl methacrylate.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radicals 2R• + N₂ AIBN->Radicals Δ (Heat) Monomer1 HPMA Monomer Radicals->Monomer1 Attack on vinyl group InitiatedMonomer R-M• Monomer1->InitiatedMonomer Monomer2 n(HPMA Monomer) GrowingChain R-(M)n-M• Monomer2->GrowingChain Chain Growth TwoChains 2 R-(M)n-M• DeadPolymer Dead Polymer TwoChains->DeadPolymer Combination or Disproportionation

Caption: Mechanism of AIBN-initiated free radical polymerization of HPMA.

Part 1: Materials and Reagent Preparation

Materials
MaterialSupplier (Example)Purity/GradeCAS Number
4-Hydroxyphenyl methacrylate (HPMA)Sigma-Aldrich, TCI>98%31480-93-0
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%78-67-1
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous68-12-2
Methanol (MeOH)VWR ChemicalsACS Grade67-56-1
Reagent Purification

1.2.1 Purification of 4-Hydroxyphenyl Methacrylate (HPMA) Monomer

Commercial HPMA often contains inhibitors (like hydroquinone) to prevent premature polymerization during storage. Removing these inhibitors is crucial for achieving a controlled and reproducible polymerization. As HPMA is a solid, recrystallization is an effective purification method.[1]

Protocol for HPMA Recrystallization:

  • Place the solid HPMA monomer in a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask while stirring to dissolve the monomer completely.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the purified HPMA crystals under vacuum at room temperature for several hours.

  • Store the purified monomer in a cool, dark place, and use it promptly.

1.2.2 Purification of AIBN Initiator

AIBN can be purified by recrystallization from a solvent like ethanol or methanol to remove any degradation products.

Protocol for AIBN Recrystallization:

  • Dissolve AIBN in a minimal amount of hot methanol.

  • Allow the solution to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with cold methanol.

  • Dry the purified AIBN under vacuum at room temperature. Caution: Do not heat AIBN during drying as it can decompose.

Part 2: Experimental Protocol for Free Radical Polymerization of HPMA

This protocol is adapted from a similar procedure for the polymerization of a related monomer, 4-nitrophenyl methacrylate, and is expected to yield PHPMA successfully.[1]

Reaction Setup

ReactionSetup Flask Schlenk Flask StirBar Magnetic Stir Bar Septum Rubber Septum Flask->Septum OilBath Heated Oil Bath Condenser Condenser Septum->Condenser N2_in Nitrogen In Condenser->N2_in N2_out To Bubbler Condenser->N2_out

Caption: A typical reaction setup for free radical polymerization under an inert atmosphere.

Step-by-Step Polymerization Procedure
  • Reagent Preparation:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g (28.06 mmol) of purified 4-hydroxyphenyl methacrylate in 50 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 0.092 g (0.56 mmol, corresponding to 2 mol% relative to the monomer) of purified AIBN to the flask.

  • Degassing the Reaction Mixture:

    • Seal the flask with a rubber septum.

    • To remove dissolved oxygen, which can inhibit the polymerization, perform three freeze-pump-thaw cycles:

      • Freeze the flask contents in a liquid nitrogen bath until completely solid.

      • Apply a vacuum to the flask for 10-15 minutes.

      • Close the vacuum line and allow the contents to thaw at room temperature.

    • After the third cycle, backfill the flask with an inert gas such as nitrogen or argon.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at 70°C.

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for 24 hours. The solution will become noticeably more viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (approximately 500 mL), while stirring vigorously. This will cause the polymer to precipitate as a solid.[1]

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, initiator fragments, and DMF.[1]

    • Repeat the dissolution in a small amount of a suitable solvent (e.g., acetone or THF) and reprecipitation in methanol to further purify the polymer.

    • Dry the purified poly(4-hydroxyphenyl methacrylate) in a vacuum oven at 40-50°C until a constant weight is achieved.

Part 3: Characterization of Poly(4-hydroxyphenyl methacrylate)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique to confirm the successful polymerization of HPMA. The key spectral change to observe is the disappearance of the vinyl C=C stretching vibration from the monomer and the appearance of the characteristic polymer backbone signals.

Expected FTIR Spectral Features:

Wavenumber (cm⁻¹)AssignmentMonomer/Polymer
~3400 (broad)O-H stretch (phenolic)Both
~3100-2800C-H stretch (aromatic and aliphatic)Both
~1720C=O stretch (ester)Both
~1635C=C stretch (vinyl)Monomer only
~1600, ~1500C=C stretch (aromatic ring)Both
~1200-1100C-O stretch (ester)Both

The disappearance of the peak around 1635 cm⁻¹ is a strong indicator of successful polymerization.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the resulting polymer. The polymerization is evidenced by the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone protons.

Expected ¹H NMR Chemical Shifts (in a suitable deuterated solvent like DMSO-d₆):

Chemical Shift (ppm)AssignmentMonomer/Polymer
~9.5 (broad s)Phenolic -OHBoth
~6.8-7.2 (m)Aromatic protonsBoth
~6.1 (s), ~5.7 (s)Vinyl protons (=CH₂)Monomer only
~1.8-2.0 (broad m)Backbone methylene protons (-CH₂-)Polymer only
~1.9 (s)α-methyl protons (-CH₃) of the monomerMonomer only
~0.8-1.2 (broad m)α-methyl protons (-CH₃) of the polymerPolymer only
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer. For conventional free radical polymerization, a broad PDI (typically > 1.5) is expected due to the statistical nature of the termination process. The molecular weight can be controlled to some extent by adjusting the monomer-to-initiator ratio; a higher ratio generally leads to a higher molecular weight.

Part 4: Troubleshooting and Scientific Insights

  • Low or No Polymer Yield:

    • Cause: Presence of inhibitors or oxygen.

    • Solution: Ensure thorough purification of the monomer and proper degassing of the reaction mixture.

  • Polymer is Insoluble:

    • Cause: Cross-linking may have occurred, potentially due to impurities or high reaction temperatures.

    • Solution: Re-purify the monomer and ensure the reaction temperature is well-controlled.

  • Broad Polydispersity (PDI):

    • Insight: A PDI greater than 1.5 is characteristic of conventional free radical polymerization. For applications requiring well-defined polymers with narrow molecular weight distributions, controlled/"living" radical polymerization techniques such as RAFT or ATRP should be considered.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of poly(4-hydroxyphenyl methacrylate) via free radical polymerization. By understanding the underlying principles of each step, from reagent purification to polymer characterization, researchers can confidently produce this versatile functional polymer for a variety of applications in materials science and drug development.

References

  • Soltanmoradi, A., & Nasirtabrizi, M. H. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

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Application Notes and Protocols for the Synthesis of Functional Polymers Utilizing 4-Hydroxyphenyl-3-mercaptopropanoic Acid (4-HPM) as a Versatile Comonomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the incorporation of 4-hydroxyphenyl-3-mercaptopropanoic acid (4-HPM) as a functional comonomer in polymer synthesis. 4-HPM is a unique building block possessing three distinct functional moieties: a phenolic hydroxyl group, a thiol group, and a carboxylic acid. This trifunctionality opens avenues for the design of advanced polymers with tailored properties for a range of applications, including drug delivery, biomaterials, and functional coatings. These notes detail several strategic approaches to copolymerization, provide step-by-step experimental protocols, and outline methods for the thorough characterization of the resulting polymers. The causality behind experimental choices is explained to provide a robust framework for researchers to develop novel materials.

Introduction: The Potential of 4-HPM in Polymer Design

The quest for advanced polymeric materials with precise functionalities is a cornerstone of modern materials science and drug development. The choice of monomer is paramount in dictating the final properties of a polymer. 4-Hydroxyphenyl-3-mercaptopropanoic acid (4-HPM) presents itself as a highly promising, yet underexplored, comonomer. Its unique molecular architecture, combining a nucleophilic thiol, a versatile phenol, and a reactive carboxylic acid, allows for its participation in a variety of polymerization reactions and subsequent post-polymerization modifications.

The presence of these functional groups is anticipated to impart desirable characteristics to the resulting polymers:

  • Thiol Group: Enables covalent attachment of biomolecules, facilitates cross-linking through disulfide bond formation, and allows for participation in "click" chemistry reactions like thiol-ene additions.

  • Phenolic Hydroxyl Group: Provides a site for conjugation, imparts antioxidant properties, and can be used to modulate solubility and thermal characteristics. The 4-hydroxyphenyl substituent is a well-established pharmacophore in many FDA-approved drugs, which can enhance the hydrophilicity of compounds.[1]

  • Carboxylic Acid Group: Offers a handle for bioconjugation (e.g., to amine groups of proteins or peptides), can be used to create pH-responsive polymers, and can participate in condensation polymerization to form polyesters.

This guide will explore four distinct, scientifically-grounded strategies for harnessing the potential of 4-HPM in copolymer synthesis.

Strategic Approaches to 4-HPM Copolymerization

The choice of polymerization technique is critical and depends on the desired polymer architecture and properties. Below are four proposed strategies for incorporating 4-HPM into polymer chains.

Strategy A: Thiol-Ene "Click" Chemistry

This approach leverages the highly efficient and specific reaction between the thiol group of 4-HPM and an alkene-containing comonomer. Thiol-ene reactions are a type of "click" chemistry, known for their high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by light (photo-initiated) or heat.[2]

Causality of Experimental Choices: Photo-initiated thiol-ene polymerization is selected for its spatial and temporal control, proceeding rapidly at ambient temperatures, which is crucial for preserving the integrity of potentially sensitive comonomers or incorporated biomolecules.[3]

Workflow for Thiol-Ene Polymerization:

cluster_0 Step 1: Monomer & Initiator Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification Monomer1 4-HPM (Thiol Source) Reaction Mix Monomers & Initiator in a suitable solvent (e.g., DMF, Dioxane) Monomer1->Reaction Monomer2 Alkene-functional Comonomer (e.g., N-vinylpyrrolidone) Monomer2->Reaction Initiator Photoinitiator (e.g., DMPA) Initiator->Reaction UV Expose to UV light (e.g., 365 nm) Reaction->UV Precipitation Precipitate in a non-solvent (e.g., Methanol) UV->Precipitation Drying Dry under vacuum Precipitation->Drying

Figure 1: Workflow for Thiol-Ene Polymerization of 4-HPM.

Strategy B: Polyester Synthesis via Melt Polycondensation

This classic polymerization technique utilizes the carboxylic acid and hydroxyl functionalities of 4-HPM to form ester linkages. To create a copolymer, a suitable diol or dicarboxylic acid comonomer is required. Melt polycondensation is a solvent-free method, which is advantageous from an environmental and cost perspective.

Causality of Experimental Choices: Melt polycondensation is chosen for its simplicity and the ability to produce high molecular weight polyesters. The high temperatures are necessary to drive the equilibrium towards polymer formation by removing the condensation byproduct (water). A catalyst is used to increase the reaction rate.

Workflow for Melt Polycondensation:

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Isolation Monomer1 4-HPM Heating1 Heat reactants under Nitrogen atmosphere (e.g., 180-220 °C) Monomer1->Heating1 Monomer2 Comonomer (e.g., Adipic Acid or 1,4-Butanediol) Monomer2->Heating1 Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Heating1 Vacuum Apply vacuum to remove water (e.g., 220-260 °C) Heating1->Vacuum Cooling Cool the melt Vacuum->Cooling Purification Dissolve in solvent and precipitate in non-solvent Cooling->Purification

Figure 2: Workflow for Melt Polycondensation of 4-HPM.

Strategy C: Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing cyclic olefins. To utilize this method with 4-HPM, it would first need to be functionalized onto a strained ring system, such as a norbornene derivative. This "functionalized monomer" can then be copolymerized with other cyclic olefins. ROMP is known for its ability to produce polymers with well-defined microstructures and low polydispersity, often using Ruthenium-based catalysts like Grubbs' catalysts.[4]

Causality of Experimental Choices: ROMP is selected for its excellent functional group tolerance and the ability to control polymer molecular weight and architecture. The use of a norbornene-functionalized 4-HPM allows for the precise incorporation of its functionalities into a polyolefin backbone.

Workflow for ROMP:

cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Termination & Purification Functionalization Functionalize 4-HPM onto a norbornene backbone Monomer_mix Mix functionalized 4-HPM with comonomer (e.g., cyclooctene) Functionalization->Monomer_mix Catalyst_add Add Grubbs' Catalyst in an inert atmosphere Monomer_mix->Catalyst_add Termination Terminate with ethyl vinyl ether Catalyst_add->Termination Precipitation Precipitate in Methanol Termination->Precipitation Drying Dry under vacuum Precipitation->Drying

Figure 3: Workflow for Ring-Opening Metathesis Polymerization.

Strategy D: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. To employ this method, the phenolic hydroxyl group of 4-HPM can be esterified with an acrylic or methacrylic acid derivative to form a polymerizable monomer. This monomer can then be copolymerized with other vinyl monomers in the presence of a RAFT agent.

Causality of Experimental Choices: RAFT polymerization is chosen for its versatility and control over the polymerization process. It allows for the creation of complex architectures like block copolymers. The pre-functionalization of 4-HPM into a vinyl monomer is a common strategy to incorporate functional molecules into polymers via radical polymerization.[5]

Workflow for RAFT Polymerization:

cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification Esterification Esterify 4-HPM with (meth)acryloyl chloride Reactants Mix 4-HPM-acrylate, comonomer, RAFT agent, and initiator Esterification->Reactants Heating Heat to initiate polymerization (e.g., 60-80 °C) Reactants->Heating Precipitation Precipitate in a non-solvent Heating->Precipitation Drying Dry under vacuum Precipitation->Drying

Figure 4: Workflow for RAFT Polymerization.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on the specific comonomers used and the desired polymer characteristics.

Protocol A: Photo-initiated Thiol-Ene Polymerization
  • Materials: 4-HPM, N-vinylpyrrolidone (NVP), 2,2-dimethoxy-2-phenylacetophenone (DMPA), Dimethylformamide (DMF, anhydrous), Methanol.

  • Procedure:

    • In a glass vial, dissolve 4-HPM (1.0 eq) and NVP (1.0 eq) in DMF to achieve a 2 M total monomer concentration.

    • Add DMPA (0.01 eq relative to the alkene groups).

    • Purge the solution with nitrogen for 15 minutes to remove oxygen, which can inhibit the polymerization.

    • Seal the vial and place it under a UV lamp (365 nm).

    • Irradiate for a specified time (e.g., 30 minutes, to be optimized). The viscosity of the solution should increase.

    • Quench the reaction by removing the vial from the UV source.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.

Protocol B: Melt Polycondensation for Polyester Synthesis
  • Materials: 4-HPM, Adipic acid, Antimony trioxide (Sb₂O₃).

  • Procedure:

    • Place equimolar amounts of 4-HPM and adipic acid in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Add Sb₂O₃ (0.05 mol% relative to the diacid).

    • Heat the mixture to 190 °C under a slow stream of nitrogen for 2-3 hours with stirring. Water will begin to distill off.

    • Increase the temperature to 220 °C for another 2 hours.

    • Gradually apply a vacuum (to <1 mmHg) and increase the temperature to 260 °C.

    • Continue the reaction under vacuum for 3-4 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor to room temperature under nitrogen.

    • The resulting solid polymer can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

Characterization of 4-HPM Copolymers

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymer.

Technique Purpose Expected Observations for 4-HPM Copolymers
¹H NMR Spectroscopy To confirm the incorporation of 4-HPM and determine the copolymer composition.Signals corresponding to the aromatic protons of the phenyl ring, and the aliphatic protons of the mercaptopropanoic acid backbone. The integration of these signals relative to the comonomer signals will give the copolymer composition.
GPC/SEC To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).Provides information on the chain length and the distribution of chain lengths. A low PDI (<1.5) is indicative of a controlled polymerization process (e.g., RAFT or ROMP).
FTIR Spectroscopy To identify the key functional groups present in the polymer.Characteristic peaks for the O-H stretch of the phenol and carboxylic acid, the S-H stretch (which should disappear in thiol-ene polymers), the C=O stretch of the carboxylic acid and/or ester, and aromatic C-H stretches.
DSC To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable).The Tg will provide insight into the amorphous or crystalline nature of the polymer and its thermal behavior. The incorporation of 4-HPM is expected to influence the Tg of the copolymer.
TGA To assess the thermal stability of the polymer.Provides the decomposition temperature of the polymer, which is a measure of its stability at high temperatures.

Potential Applications and Future Directions

The successful synthesis of 4-HPM-containing polymers opens up a vast landscape of potential applications, particularly in the biomedical field.

  • Drug Delivery: The carboxylic acid and phenolic hydroxyl groups can be used to conjugate drugs, while the thiol groups can be used to attach targeting ligands. The polymer backbone itself could be designed to be biodegradable, leading to a controlled release of the therapeutic agent. Polymers with tunable solubility and biocompatibility have extensive applications in drug delivery systems.[6]

  • Biomaterials and Tissue Engineering: The functional groups on 4-HPM can be used to promote cell adhesion and proliferation. The thiol groups can be used to form cross-linked hydrogels, which can serve as scaffolds for tissue regeneration. Polyhydroxyalkanoates (PHAs), which are also polyesters, are known for their biocompatibility and are used in medical applications.[7][8]

  • Functional Coatings: The adhesive properties of the functional groups in 4-HPM could be exploited to create biocompatible coatings for medical devices or functional coatings with antioxidant properties. High-performance polymers are used in coatings for the aerospace and automotive industries due to their ability to withstand extreme conditions.[9]

Future research should focus on exploring a wider range of comonomers to fine-tune the properties of these polymers. Furthermore, the biocompatibility and biodegradability of these new materials should be thoroughly investigated to validate their potential for in vivo applications.

References

  • Bobade, S., et al. (2021). Recent developments: self-healing polymers based on quadruple hydrogen bonds. E3S Web of Conferences, 290, 01037. Available at: [Link]

  • Jankowska, M., et al. (2019). Anchor Effect in Polymerization Kinetics: Case of Monofunctionalized POSS. Polymers, 11(3), 512. Available at: [Link]

  • Hilton, E. M., et al. (2024). Polymers with quadruple hydrogen-bonding end groups: controlling molecular weight using a small molecule photoswitch. Polymer Chemistry. Available at: [Link]

  • Hilton, E. M., et al. (2024). Polymers with quadruple hydrogen-bonding end groups: controlling molecular weight using a small molecule photoswitch. UCL Discovery. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are The Applications Of High-performance Polymers? YouTube. Available at: [Link]

  • Lalonde, J. N., & Pilania, G. (2024). Materials designed to degrade: structure, properties, processing, and performance relationships in polyhydroxyalkanoate biopolymers. Polymer Chemistry. Available at: [Link]

  • Chen, G. Q., & Zhang, G. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 247. Available at: [Link]

  • Zhang, G., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 247. Available at: [Link]

  • Gao, Y., et al. (2019). Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. Polymers, 11(11), 1831. Available at: [Link]

  • Tkáč, J., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(21), 15837. Available at: [Link]

  • Popyrin, S. V., et al. (2023). Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers: From Understanding to Applications. Polymers, 15(18), 3795. Available at: [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of Poly(4-hydroxyphenyl methacrylate) (PHPMA)

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Importance of PHPMA Characterization

The journey from a synthesized polymer powder to a functional biomedical device is paved with analytical data. For PHPMA, the key questions that must be answered are:

  • Structural Integrity: Has the polymerization been successful? Is the chemical structure correct?

  • Molar Mass: What is the average chain length and how uniform are the chains? This directly impacts mechanical properties, degradation kinetics, and drug-loading capacity.

  • Thermal Properties: At what temperature does the material transition from a rigid solid to a more pliable state (Glass Transition, T_g)? When does it begin to decompose (Thermal Stability, T_d)? This knowledge is crucial for processing and determining the material's operational temperature range.

This guide presents a multi-faceted analytical workflow, where each technique provides a unique piece of the puzzle. Together, they form a self-validating system for a complete and trustworthy characterization of PHPMA.

cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization Workflow cluster_application Application & Performance Synthesis PHPMA Synthesis (e.g., Free Radical Polymerization) Structure Structural Analysis (NMR, FTIR) Synthesis->Structure Confirm Identity MW Molar Mass Analysis (GPC/SEC) Synthesis->MW Determine Size Thermal Thermal Properties (DSC, TGA) Synthesis->Thermal Assess Stability Application Material Performance Prediction (Mechanical Strength, Degradation, Processing) Structure->Application Build Quality Profile MW->Application Build Quality Profile Thermal->Application Build Quality Profile

Figure 1: A typical workflow for the synthesis and comprehensive characterization of PHPMA.

Elucidating Chemical Structure & Composition

The first step in characterization is to confirm that you have, in fact, synthesized the correct material. Spectroscopy is the cornerstone of this verification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is arguably the most powerful technique for unambiguous structure elucidation. It provides atom-level information on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for definitive confirmation of the polymer's repeat unit. For PHPMA, ¹H NMR is particularly informative. The choice of a suitable deuterated solvent is critical; solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferred because they can solvate the polymer and, crucially, their deuterium atom will not readily exchange with the acidic proton of the phenol group, allowing the -OH peak to be observed.

Protocol: ¹H NMR Analysis of PHPMA

  • Sample Preparation: Accurately weigh 10-15 mg of dry PHPMA polymer into a clean NMR tube.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆. The polymer may require gentle warming or vortexing to fully dissolve. Ensure the solution is homogeneous and free of particulates.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[1] A higher field strength provides better signal dispersion, which is useful for resolving complex polymer spectra.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse acquisition.

    • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of all protons, which is essential for accurate integration and quantitative analysis.

  • Processing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Phase and baseline the spectrum correctly. Integrate all relevant peaks.

Data Interpretation: The ¹H NMR spectrum of PHPMA will show characteristic signals corresponding to the different types of protons in the repeating unit.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Insight Provided
Phenolic -OH9.0 - 9.6Broad SingletConfirms the presence of the crucial hydroxyl functional group.
Aromatic (Ar-H)6.5 - 7.2MultipletsTwo distinct signals confirming the para-substituted phenyl ring.
Backbone Methylene (-CH₂-)1.5 - 2.2Broad MultipletPart of the polymer main chain.
Alpha-Methyl (-CH₃)0.8 - 1.4Broad MultipletIts broadness and shape can give clues about the polymer's tacticity (stereochemistry).[2]

By comparing the integration values of the aromatic protons to the backbone and methyl protons, one can confirm the structural integrity of the polymer repeat unit.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: While NMR provides granular detail, FTIR is an exceptionally fast and simple technique for confirming the presence of key functional groups, making it an ideal tool for rapid quality control.[3] The principle relies on the absorption of infrared radiation by specific molecular vibrations. For PHPMA, we are looking for the characteristic "fingerprints" of the hydroxyl, ester carbonyl, and aromatic groups. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid polymers as it requires minimal sample preparation.

Protocol: ATR-FTIR Analysis of PHPMA

  • Sample Preparation: Place a small amount of the dry PHPMA powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Processing: The sample spectrum is automatically ratioed against the background to produce the final absorbance spectrum.

Data Interpretation: The FTIR spectrum provides a unique molecular fingerprint.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Phenolic)3600 - 3200Strong, BroadConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[4]
C-H Stretch (Aliphatic)3000 - 2850MediumCorresponds to the polymer backbone and methyl groups.
C=O Stretch (Ester)1750 - 1720Strong, SharpA key indicator of the methacrylate ester group.[5]
C=C Stretch (Aromatic)1610, 1510SharpConfirms the presence of the phenyl ring.
C-O Stretch (Ester)1300 - 1150StrongConfirms the C-O bonds of the ester linkage.[4]

Trustworthiness: A successful synthesis is confirmed when both NMR and FTIR data are in agreement, showing all the expected functional groups and proton environments. The absence of sharp peaks around 1635 cm⁻¹ in the FTIR spectrum is a good indicator that the vinyl C=C bond from the monomer has been consumed during polymerization.

Determining Molar Mass & Distribution

The molar mass (or molecular weight) of a polymer is not a single value but a distribution. This distribution profoundly influences the material's properties. GPC/SEC is the standard technique for measuring this.[6]

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

Expertise & Causality: GPC/SEC separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[7] Larger molecules cannot enter the pores of the column's stationary phase and thus elute faster, while smaller molecules explore more of the pore volume and elute later. By calibrating the system with polymer standards of known molar mass (e.g., polystyrene or polymethyl methacrylate), a calibration curve of log(Molar Mass) vs. Elution Time can be created. This allows for the determination of the molar mass distribution of the unknown PHPMA sample.

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis Separation & Detection cluster_data Data Processing Sample Dissolve PHPMA in Mobile Phase (e.g., THF) (approx. 1-2 mg/mL) Filter Filter sample through 0.22 µm syringe filter Sample->Filter Injector Autosampler/Injector Filter->Injector MobilePhase Mobile Phase Reservoir (e.g., THF with stabilizer) Pump HPLC Pump (Isocratic Flow) MobilePhase->Pump Pump->Injector Column GPC Column Set (e.g., Polystyrene-Divinylbenzene) Injector->Column Separation by Size Detector Detector (Refractive Index or UV) Column->Detector Chromatogram Generate Chromatogram (Signal vs. Elution Time) Detector->Chromatogram Calibration Apply Calibration Curve (from standards) Chromatogram->Calibration Results Calculate Mn, Mw, PDI Calibration->Results

Figure 2: Standard experimental workflow for GPC/SEC analysis of PHPMA.

Protocol: GPC/SEC of PHPMA

  • System Preparation:

    • Mobile Phase: Use a suitable solvent that readily dissolves PHPMA, such as Tetrahydrofuran (THF). Ensure the mobile phase is filtered and degassed.

    • Columns: A set of two or three GPC columns packed with polystyrene-divinylbenzene (PS-DVB) particles is common for resolving a broad range of molar masses.

    • Detector: A Refractive Index (RI) detector is a universal detector for polymers. A UV detector can also be used, leveraging the aromaticity of the phenyl group.

  • Calibration: Prepare a series of narrow molar mass distribution polystyrene standards (e.g., 5-8 standards covering a range from 1,000 to 1,000,000 g/mol ). Inject each standard and record its peak elution time to construct the calibration curve.

  • Sample Analysis:

    • Prepare a solution of PHPMA in the mobile phase at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 µm filter to remove any dust or particulates that could damage the columns.

    • Inject the sample into the GPC system.

  • Data Processing: Using the GPC software, integrate the resulting chromatogram and calculate the molar mass averages against the polystyrene calibration curve.

Data Interpretation: The GPC analysis yields several key parameters:

  • Number-Average Molar Mass (M_n): The total weight of the polymer divided by the total number of polymer chains.

  • Weight-Average Molar Mass (M_w): An average that is biased towards heavier polymer chains.

  • Polydispersity Index (PDI): The ratio of M_w / M_n. The PDI is a measure of the breadth of the molar mass distribution.

Parameter Typical Value Significance
M_n, M_w5,000 - 100,000+ g/mol Depends on synthesis conditions. Directly impacts viscosity, mechanical strength, and degradation time.
PDI1.05 - 1.3 (Controlled Polymerization)A PDI close to 1.0 indicates a very uniform set of polymer chains, typical of living radical polymerizations like ATRP or RAFT.[8]
PDI1.5 - 2.5 (Free Radical Polymerization)A higher PDI indicates a broader distribution of chain lengths, which is characteristic of conventional free radical polymerization.[8]

Trustworthiness: The shape of the GPC chromatogram should be a single, relatively symmetric peak. The presence of shoulders or multiple peaks could indicate impurities, polymer degradation, or a complex polymerization mechanism that requires further investigation.

Assessing Thermal Properties

Understanding how a polymer behaves with changes in temperature is critical for defining its processing window and end-use applications. DSC and TGA are the primary tools for this assessment.[9]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] This allows for the detection of thermal transitions where there is a change in heat capacity. For an amorphous or semi-crystalline polymer like PHPMA, the most important transition is the glass transition temperature (T_g). The T_g is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This is not a true phase transition like melting but is a critical parameter for material performance. A "heat-cool-heat" cycle is standard protocol; the first heating scan erases the sample's prior thermal history, ensuring the T_g measured on the second heating scan is an intrinsic material property.

Protocol: DSC of PHPMA

  • Sample Preparation: Accurately weigh 5-10 mg of dry PHPMA into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Nitrogen Atmosphere):

    • Segment 1 (Equilibrate): Hold at 25 °C for 2 minutes.

    • Segment 2 (First Heat): Ramp from 25 °C to 200 °C at 10 °C/min. This removes thermal history.

    • Segment 3 (Cool): Cool from 200 °C to 25 °C at 10 °C/min.

    • Segment 4 (Second Heat): Ramp from 25 °C to 200 °C at 10 °C/min. The T_g is determined from this scan.

  • Data Analysis: Analyze the heat flow curve from the second heating scan. The T_g is identified as the midpoint of the step-like change in the baseline.

Data Interpretation: The T_g of PHPMA is influenced by its molar mass and the rigidity of its backbone and side chains. The presence of the bulky, aromatic phenyl group generally results in a higher T_g compared to simple alkyl methacrylates.[10] A typical T_g for high molar mass PHPMA is in the range of 120-150 °C. This value is critical for determining the maximum service temperature of a device made from PHPMA.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is used to determine the thermal stability of the polymer and its decomposition profile. This information is vital for establishing the upper temperature limit for processing (e.g., melt extrusion) to avoid material degradation. Running the analysis under an inert nitrogen atmosphere allows for the study of thermal decomposition, while running it under air or oxygen would reveal its oxidative stability.

Protocol: TGA of PHPMA

  • Sample Preparation: Accurately weigh 10-15 mg of dry PHPMA into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The decomposition temperature (T_d) is often reported as the temperature at which 5% mass loss occurs.

Data Interpretation: The TGA thermogram will show a stable baseline at 100% mass until the onset of decomposition, at which point a sharp drop in mass will occur. For PHPMA, thermal decomposition typically begins above 250 °C. This indicates that the polymer is thermally stable enough for many standard processing techniques, provided temperatures are carefully controlled.

Thermal Property Technique Typical Value for PHPMA Significance
Glass Transition (T_g)DSC120 - 150 °CDefines the transition from a rigid to a flexible state. Sets the upper service temperature.
Decomposition Temp. (T_d, 5% loss)TGA> 250 °CIndicates the onset of thermal degradation. Sets the upper limit for processing temperatures.

Integrated Characterization: The Complete Picture

No single technique tells the whole story. A comprehensive understanding of a PHPMA sample requires the integration of data from all these methods.

cluster_inputs Analytical Data Inputs cluster_outputs Material Quality Profile NMR_FTIR NMR & FTIR Data - Confirmed Structure - High Purity Profile Batch Release Profile: - Structurally Correct PHPMA - Synthesized by Free Radical Polymerization - Suitable for processing below 250°C - Will be rigid and glassy at room temperature NMR_FTIR->Profile GPC GPC Data - Mw = 55,000 g/mol - PDI = 1.8 GPC->Profile Thermal Thermal Data - Tg = 135 °C - Td = 280 °C Thermal->Profile

Sources

Application Note: A Robust HPLC Method for Purity Assessment and Impurity Profiling of 4-Hydroxyphenyl Methacrylate (4-HPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxyphenyl Methacrylate (4-HPMA) is a critical monomer used in the synthesis of advanced polymers for biomedical and dental applications.[1] The purity of 4-HPMA directly impacts the physicochemical properties, performance, and biocompatibility of the final polymeric material. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-HPMA purity and the separation of key process-related impurities. The described reversed-phase method is demonstrated to be specific, precise, and accurate, making it suitable for quality control and research environments.

Introduction and Scientific Rationale

4-Hydroxyphenyl Methacrylate is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive phenol group. This unique structure makes it an ideal component in dental composite resins, adhesives, and hydrogels.[2] However, the synthesis of 4-HPMA can result in several impurities, including unreacted starting materials like hydroquinone (HQ) and methacrylic acid (MAA), as well as the polymerization inhibitor hydroquinone monomethyl ether (MEHQ) which is often added for stabilization. The presence of these impurities, even at trace levels, can compromise the polymerization process, alter the mechanical properties of the resulting polymer, and introduce potential leachables that affect biocompatibility.[3]

Therefore, a reliable analytical method is required to ensure the purity of 4-HPMA and to quantify potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and semi-volatile compounds.[4] This note describes a reversed-phase HPLC (RP-HPLC) method that separates 4-HPMA from its key impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[5]

Experimental

Instrumentation and Consumables
  • HPLC System: An isocratic HPLC system with a UV-Vis detector. (A Shimadzu LC-20AT or similar is suitable).[6]

  • Column: Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 reversed-phase column.[6]

  • Data Acquisition: Chromatography data station (e.g., LC Solution software).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • 4-Hydroxyphenyl Methacrylate (4-HPMA) Reference Standard (>99% purity)

    • Hydroquinone (HQ), Methacrylic Acid (MAA), and MEHQ standards for impurity identification.

Chromatographic Conditions

The selection of a C18 column provides a nonpolar stationary phase that effectively retains the moderately nonpolar 4-HPMA and its related impurities. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution and separation of compounds based on their polarity. Acidification of the mobile phase (pH ≈ 3) is critical to suppress the ionization of the phenolic hydroxyl group on 4-HPMA and HQ, and the carboxylic acid group on MAA, ensuring sharp, symmetrical peaks and reproducible retention times. The detection wavelength of 280 nm was chosen as it provides good sensitivity for the phenolic compounds of interest.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of 4-HPMA Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the 4-HPMA sample to be tested.

  • Impurity Spike Solution (for specificity): Prepare a solution of 4-HPMA (0.5 mg/mL) and spike it with low levels (e.g., 0.1%) of potential impurities (HQ, MAA, MEHQ) to confirm peak identification and resolution.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the system must pass a System Suitability Test (SST) before any sample analysis. This is a core requirement of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[7][8]

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform one blank injection (diluent) to ensure no carryover or system contamination.

  • Make five replicate injections of the 4-HPMA Reference Standard Solution (0.5 mg/mL).

  • Evaluate the results against the acceptance criteria defined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce narrow peaks for better separation.
Relative Standard Deviation (%RSD) ≤ 2.0% for Peak AreaDemonstrates the precision and repeatability of the injector and the detector.

Analytical Workflow and Data Processing

The overall process from sample receipt to final report generation follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation prep_solutions 1. Prepare Solutions (Mobile Phase, Diluent, Standard, Sample) system_setup 2. HPLC System Setup (Equilibrate Column) prep_solutions->system_setup sst_check 3. System Suitability Test (SST) (Inject Standard, Verify Criteria) system_setup->sst_check sample_run 4. Sequence Run (Blank -> Standard -> Samples) sst_check->sample_run If Pass integration 5. Peak Integration (Identify Peaks by RT) sample_run->integration calculation 6. Purity Calculation (Area Percent Normalization) integration->calculation

Caption: HPLC analytical workflow for 4-HPMA purity analysis.

Calculation of Purity

The purity of the 4-HPMA sample is calculated using the area percent normalization method. This approach assumes that all eluted compounds have a similar response factor at the detection wavelength, which is a reasonable assumption for structurally related impurities.

Formula: Purity (%) = ( (Area of 4-HPMA Peak) / (Total Area of All Peaks) ) x 100

Results and Discussion

Under the specified chromatographic conditions, excellent separation was achieved between 4-HPMA and its potential impurities. A typical chromatogram would show the most polar compound, methacrylic acid (MAA), eluting first, followed by the more retained hydroquinone (HQ), the main 4-HPMA peak, and finally the slightly less polar MEHQ.

Table of Typical Retention Times and Results:

CompoundRetention Time (min)Relative Retention Time (RRT)Area (%)
Methacrylic Acid (MAA)~2.5~0.36< 0.1
Hydroquinone (HQ)~3.8~0.540.15
4-HPMA ~7.0 1.00 99.75
MEHQ~7.8~1.110.10
Unknown Impurity~9.2~1.31< 0.05

The method demonstrates the ability to resolve the main analyte from its key process impurities, confirming its specificity. The purity of the analyzed batch was found to be 99.75%, meeting a typical specification of >99.0%.

Conclusion

The reversed-phase HPLC method described in this application note is a reliable, robust, and efficient tool for the quality control of 4-Hydroxyphenyl Methacrylate. It provides excellent separation of the active monomer from its critical process-related impurities, ensuring that the material meets the stringent quality requirements for its use in high-performance applications. The method is straightforward to implement and adheres to standard validation principles, making it a valuable asset for researchers, scientists, and drug development professionals working with methacrylate-based polymers.

References

  • Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Polat, Z. A., et al. (2022). Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. Molecules, 27(21), 7247. [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from Waters website. [Link]

  • Mohammed, A. A., et al. (2015). Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. International Journal of Enhanced Research in Science Technology & Engineering, 4(6). [Link]

Sources

Illuminating Molecular Architecture: A Detailed Guide to the Structural Elucidation of 4-Hydroxyphenylpyruvic Acid (4-HPM) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxyphenylpyruvic acid (4-HPM), a key intermediate in the metabolic pathway of the amino acid tyrosine, is of significant interest to researchers in drug development and metabolic studies.[1][2] Its accurate structural identification and characterization are paramount for understanding its biological role and for the development of potential therapeutic agents targeting its metabolic pathway.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous elucidation of the molecular structure of 4-HPM in solution.

This comprehensive application note provides a detailed guide for the structural elucidation of 4-HPM using a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. Beyond a simple listing of protocols, this guide delves into the rationale behind experimental choices and provides insights into the interpretation of the spectral data, empowering researchers to confidently characterize 4-HPM and analogous small molecules.

The Structural Uniqueness of 4-HPM

4-Hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid, consisting of a pyruvic acid moiety where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[5] This structure presents several key features for NMR analysis: an aromatic spin system, a methylene group, and three distinct oxygenated carbons (a carboxylic acid, a ketone, and a phenol). Furthermore, the presence of the α-keto acid functionality introduces the possibility of keto-enol tautomerism in solution, a phenomenon that can be investigated and characterized by NMR.[6][7]

Experimental Design: A Multi-dimensional Approach to Structure Confirmation

A robust structural elucidation of 4-HPM necessitates a multi-pronged NMR approach. The workflow is designed to build a comprehensive picture of the molecule's atomic connectivity and chemical environment.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments & Multiplicity) 13C_NMR ¹³C NMR (Carbon Environments) 1H_NMR->13C_NMR COSY COSY (¹H-¹H Couplings) 13C_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure_Elucidation Complete Structure Elucidation HMBC->Structure_Elucidation Data Integration Sample_Prep Sample Preparation Sample_Prep->1H_NMR Initial Analysis

Figure 1: A logical workflow for the comprehensive NMR-based structural elucidation of 4-HPM.

Part 1: Sample Preparation Protocol

The quality of the NMR data is intrinsically linked to the quality of the sample. Adhering to a meticulous sample preparation protocol is crucial for obtaining high-resolution spectra.

Materials:

  • 4-Hydroxyphenylpyruvic acid (purity ≥95%)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pipettes and glassware

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of 4-HPM for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[8][9][10]

  • Solvent Selection & Dissolution:

    • Rationale: The choice of deuterated solvent is critical. D₂O is a suitable choice given the polar nature of 4-HPM. Methanol-d₄ is an alternative if solubility is a concern. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's protons.[8]

    • Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the 4-HPM.[11]

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Sample Filtration:

    • Rationale: Undissolved particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity, leading to broadened spectral lines.[9][10]

    • Filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This volume is optimal for proper shimming on most modern NMR spectrometers.[9]

  • Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[10]

Part 2: NMR Data Acquisition Protocols

The following protocols are based on a 500 MHz NMR spectrometer. Parameters may need to be adjusted for instruments with different field strengths.

¹H NMR Spectroscopy
  • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).

  • Protocol:

    • Experiment: Standard 1D ¹H pulse program.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Solvent Signal Suppression: If using D₂O, a presaturation pulse sequence should be applied to suppress the residual HDO signal.

¹³C NMR Spectroscopy
  • Purpose: To identify the number of unique carbon environments and their chemical shifts.

  • Protocol:

    • Experiment: Standard 1D ¹³C with proton decoupling (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. This is crucial for identifying adjacent protons in the molecular structure.[12][13]

  • Protocol:

    • Experiment: Standard COSY pulse program (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

    • Data Points: 1024-2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to.[14]

  • Protocol:

    • Experiment: Standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): 100-160 ppm (can be optimized based on the ¹³C spectrum).

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points: 1024 in F2, 256 in F1.

    • Number of Scans: 4-8 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is a powerful tool for piecing together molecular fragments and establishing connectivity across quaternary carbons.[14]

  • Protocol:

    • Experiment: Standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

    • Data Points: 2048 in F2, 512 in F1.

    • Number of Scans: 8-16 per increment.

Part 3: Data Interpretation and Structure Elucidation

The following is a detailed interpretation of the expected NMR data for 4-HPM, leading to its complete structural assignment.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum of 4-HPM is expected to show three distinct signals:

  • Aromatic Protons (H-2/H-6 and H-3/H-5): Due to the para-substitution on the benzene ring, two sets of chemically equivalent protons will be observed. These will appear as two doublets in the aromatic region (typically 6.8-7.2 ppm). The protons ortho to the hydroxyl group (H-3/H-5) will be upfield compared to the protons ortho to the pyruvic acid side chain (H-2/H-6). The coupling constant between these adjacent protons will be in the range of 7-9 Hz.

  • Methylene Protons (H-7): A singlet corresponding to the two methylene protons will be observed. Its chemical shift will be influenced by the adjacent aromatic ring and the ketone group, typically appearing around 4.0 ppm.[5]

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the 4-HPM molecule.

  • Carbonyl Carbons (C-8, C-9): The carboxylic acid carbon (C-9) and the ketone carbon (C-8) will appear significantly downfield, typically in the range of 160-200 ppm.

  • Aromatic Carbons (C-1 to C-6): Six signals will be present in the aromatic region (115-160 ppm). The carbon bearing the hydroxyl group (C-4) will be the most downfield of the protonated aromatic carbons. The quaternary carbon (C-1) attached to the side chain will also be in this region.

  • Methylene Carbon (C-7): The methylene carbon will appear as a single peak in the aliphatic region, typically around 40-50 ppm.[5]

Assembling the Structure with 2D NMR

The 2D NMR data provides the crucial connectivity information to assemble the molecular puzzle.

G cluster_0 Key 2D NMR Correlations for 4-HPM H7 H-7 (methylene) C7 C-7 H7->C7 HSQC (1-bond) C1 C-1 H7->C1 HMBC (2-bond) C8 C-8 H7->C8 HMBC (2-bond) C9 C-9 H7->C9 HMBC (3-bond) C26 C-2/C-6 H7->C26 HMBC (3-bond) H26 H-2/H-6 H35 H-3/H-5 H26->H35 COSY (3-bond) H26->C7 HMBC (3-bond) H26->C1 HMBC (2-bond) H26->C26 HSQC (1-bond) H35->C1 HMBC (3-bond) C35 C-3/C-5 H35->C35 HSQC (1-bond)

Sources

Application Note: Real-Time Monitoring of 4-Hydroxyphenyl Methacrylate Polymerization using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Poly(4-hydroxyphenyl methacrylate) and the Role of In-Situ FT-IR

Poly(4-hydroxyphenyl methacrylate), p(4-HPMA), is a functional polymer with significant potential in biomedical and dental applications. The presence of the phenolic hydroxyl group provides a reactive handle for further chemical modification, such as drug conjugation, and imparts desirable properties like antioxidant activity and potential for hydrogen bonding. The precise control and monitoring of the polymerization of its monomer, 4-hydroxyphenyl methacrylate (4-HPMA), is crucial for tailoring the polymer's molecular weight and, consequently, its material properties for specific applications.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for studying polymer chemistry.[1] Its ability to probe the vibrational modes of molecules makes it an ideal tool for real-time, in-situ monitoring of polymerization reactions.[2] By tracking the disappearance of monomer-specific vibrational bands and the appearance of polymer-specific bands, one can gain valuable insights into reaction kinetics, conversion rates, and the overall success of the polymerization process.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy for the analysis of 4-HPMA polymerization.

Scientific Principles: Unveiling Polymerization Dynamics with Infrared Light

The principle behind using FT-IR to monitor the polymerization of 4-HPMA lies in the distinct infrared absorption bands associated with the monomer's vinyl group (C=C) and the corresponding disappearance of these bands as the monomer is converted into the saturated polymer backbone. Specifically, the stretching vibration of the carbon-carbon double bond in the methacrylate group of 4-HPMA gives rise to a characteristic absorption peak in the FT-IR spectrum.[4] As the polymerization proceeds via a free-radical mechanism, this double bond is consumed, leading to a quantifiable decrease in the intensity of its corresponding peak.

Simultaneously, other spectral features can be monitored to confirm the integrity of the polymer structure. The ester and phenol functionalities of 4-HPMA also exhibit characteristic IR absorptions. While the ester group remains intact during polymerization, subtle shifts in its vibrational frequencies can provide information about the changing chemical environment. The broad hydroxyl (-OH) stretching band of the phenol group is also an important feature to monitor.

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the FT-IR analysis of 4-HPMA polymerization, from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization & In-Situ FT-IR Monitoring cluster_analysis 3. Data Analysis prep_monomer Prepare 4-HPMA Monomer Solution prep_initiator Prepare AIBN Initiator Solution prep_monomer->prep_initiator Inert Atmosphere mix Mix Monomer and Initiator prep_initiator->mix ftir Load into FT-IR with Heated Stage mix->ftir monitor Collect Spectra Over Time ftir->monitor process Process Spectra (Baseline Correction) monitor->process peak Identify and Integrate Key Peaks process->peak kinetics Plot Peak Intensity vs. Time peak->kinetics conversion Calculate Monomer Conversion kinetics->conversion

Figure 1: Experimental workflow for FT-IR monitored polymerization of 4-HPMA.

Key FT-IR Peak Assignments for 4-HPMA Polymerization

The following table summarizes the key infrared absorption bands for 4-hydroxyphenyl methacrylate and its polymer. These assignments are based on established knowledge of functional group frequencies in similar molecules.[5][6]

Wavenumber (cm⁻¹)AssignmentChange During Polymerization
~3500-3200 (broad)O-H stretch (phenolic)Remains
~3100-3000=C-H stretch (vinyl & aromatic)Decreases
~2990-2850C-H stretch (aliphatic)Increases
~1720C=O stretch (ester)Remains (may shift slightly)
~1636 C=C stretch (methacrylate) Disappears
~1610, ~1510C=C stretch (aromatic ring)Remains (internal standard)
~1320, ~1300C-O stretch (ester)Remains
~1250O-H bend (phenolic)Remains
~1160C-O-C stretch (ester)Remains
~940=C-H bend (out-of-plane)Disappears

Note: The C=C stretching vibration of the aromatic ring (around 1610 cm⁻¹) can serve as an excellent internal standard for calculating the degree of conversion, as its intensity should not change during the polymerization.[4]

Detailed Protocol: Free-Radical Polymerization of 4-HPMA with In-Situ FT-IR Monitoring

This protocol details the free-radical polymerization of 4-HPMA using azobisisobutyronitrile (AIBN) as a thermal initiator, with real-time monitoring via FT-IR spectroscopy.

Materials and Reagents:
  • 4-Hydroxyphenyl methacrylate (4-HPMA), stabilized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Equipment:
  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a heated stage.

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Magnetic stirrer with heating capabilities.

Experimental Procedure:
  • Monomer and Initiator Preparation:

    • In a clean, dry Schlenk flask, dissolve a known amount of 4-HPMA in anhydrous DMF to achieve the desired concentration (e.g., 1 M).

    • In a separate vial, prepare a stock solution of AIBN in anhydrous DMF (e.g., 0.1 M).

    • Purge both solutions with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • FT-IR Setup and Background Collection:

    • Set up the FT-IR spectrometer with the ATR accessory and heated stage.

    • Set the desired reaction temperature on the heated stage (e.g., 70 °C for AIBN-initiated polymerization).[7]

    • Collect a background spectrum of the clean, empty ATR crystal at the reaction temperature.

  • Initiation of Polymerization and Data Acquisition:

    • Using a gas-tight syringe, transfer a specific volume of the 4-HPMA solution onto the pre-heated ATR crystal.

    • Begin collecting FT-IR spectra in a time-resolved manner (e.g., one spectrum every minute).[1]

    • After a few initial spectra of the monomer solution have been collected to establish a baseline, inject the required amount of the AIBN initiator solution into the monomer on the ATR crystal and ensure rapid mixing.

    • Continue acquiring spectra for the duration of the polymerization (typically several hours).

  • Data Processing and Analysis:

    • Once the reaction is complete, process the collected spectra using the spectrometer's software. This may include baseline correction and normalization.

    • Identify the characteristic C=C stretching peak of the 4-HPMA monomer (around 1636 cm⁻¹) and an internal standard peak that does not change during the reaction (e.g., the aromatic C=C stretch at ~1610 cm⁻¹).

    • Calculate the area or height of these two peaks for each spectrum collected over time.

    • The degree of monomer conversion (DC) at any given time (t) can be calculated using the following formula:

      
      
      

      Where:

      • 
         is the ratio of the methacrylate C=C peak intensity to the reference peak intensity at time t.
        
      • 
         is the initial ratio of the methacrylate C=C peak intensity to the reference peak intensity at time t=0.
        

Visualization of the Polymerization Reaction

The following diagram depicts the free-radical polymerization of 4-hydroxyphenyl methacrylate.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator AIBN radical 2R• initiator->radical Δ (heat) monomer 4-HPMA Monomer radical->monomer Reacts with growing_chain Growing Polymer Chain monomer->growing_chain Adds to growing_chain->monomer Chain Growth chain1 Growing Chain 1 polymer p(4-HPMA) chain1->polymer chain2 Growing Chain 2 chain2->polymer

Figure 2: Free-radical polymerization of 4-HPMA.

Conclusion and Further Applications

This application note has outlined a comprehensive protocol for the in-situ FT-IR analysis of 4-hydroxyphenyl methacrylate polymerization. By following this guide, researchers can effectively monitor the reaction kinetics and determine the degree of monomer conversion in real-time. This methodology provides a robust and efficient way to optimize polymerization conditions and ensure the synthesis of p(4-HPMA) with desired characteristics.

The principles and techniques described herein can be extended to study the polymerization of other functional monomers, the kinetics of copolymerization, and the influence of various reaction parameters such as temperature, initiator concentration, and solvent effects. For professionals in drug development, this technique is invaluable for the controlled synthesis of polymer-drug conjugates and other advanced drug delivery systems.

References

  • ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... Retrieved from [Link]

  • Lopes, L. S., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PLoS ONE, 16(6), e0252999. Retrieved from [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Retrieved from [Link]

  • Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

  • LookChem. (n.d.). p-hydroxyphenyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Retrieved from [Link]

  • PubMed. (n.d.). [Study of "living" radical polymerization by FTIR in situ]. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Free Radical Copolymerization of Methyl Methacrylate and Styrene with N-(4-Carboxyphenyl)maleimide. Retrieved from [Link]

  • PubMed. (2005). A new method for quantifying the intensity of the C=C band of dimethacrylate dental monomers in their FTIR and Raman spectra. Biomaterials, 26(34), 7145-7151. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Click-Reactive HPMA Copolymers Using RAFT Polymerization for Drug Delivery Applications. Retrieved from [Link]

  • Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 23(12), 5321-5324.
  • ResearchGate. (n.d.). In situ FT-IR monitoring of polymerization. a plot of Ln([M]0/([M]t).... Retrieved from [Link]

Sources

Application Notes and Protocols for the Integration of 4-Hydroxyphenyl Methacrylamide (4-HPM) in Dental Resin Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quest for a More Durable Dental Composite

The longevity of dental restorations is a critical factor in clinical success. Traditional methacrylate-based dental resins, while aesthetically pleasing, are susceptible to hydrolytic and enzymatic degradation at the ester linkages within their polymer network. This degradation can lead to reduced mechanical integrity, marginal leakage, and ultimately, restoration failure. To address these limitations, researchers are exploring alternative monomer systems that offer enhanced stability in the oral environment.

Methacrylamides have emerged as a promising class of monomers due to the inherent stability of the amide bond compared to the ester bond.[1][2] The amide linkage is significantly more resistant to hydrolysis and enzymatic attack, which could translate to longer-lasting dental restorations.[1][2] This has led to investigations into various methacrylamide-based monomers for dental applications.

This document provides detailed application notes and protocols for the use of a specific methacrylamide monomer, 4-Hydroxyphenyl Methacrylamide (4-HPM) , in the development of advanced dental resin composites. 4-HPM is of particular interest due to its phenolic hydroxyl group, which can offer several advantages:

  • Enhanced Adhesion: The hydroxyl group can potentially form hydrogen bonds with the collagen and hydroxyapatite of the tooth structure, promoting better adhesion.

  • Improved Mechanical Properties: The rigid phenyl group can contribute to the stiffness and strength of the resulting polymer network.

  • Antioxidant Properties: Phenolic compounds are known for their antioxidant activity, which could help to mitigate oxidative degradation of the polymer matrix over time.

These application notes will guide researchers through the synthesis of 4-HPM, its incorporation into a common dental resin matrix, and the subsequent characterization of the resulting composite material. The protocols provided are based on established methodologies in dental materials science and are designed to be a self-validating system for evaluating the potential of 4-HPM in next-generation dental resins.

Part 1: Synthesis of 4-Hydroxyphenyl Methacrylamide (4-HPM)

The synthesis of 4-HPM can be achieved through the amidation of methacrylic anhydride with 4-aminophenol. This method is a common route for the preparation of N-substituted methacrylamides.

Reaction Principle

The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of methacrylic anhydride, followed by the elimination of a molecule of methacrylic acid to form the stable amide bond.

Materials and Reagents
  • 4-Aminophenol

  • Methacrylic anhydride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the methacrylic acid byproduct.

  • Methacrylic Anhydride Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add methacrylic anhydride dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess methacrylic acid and any remaining anhydride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-HPM by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a powder. The melting point of 4-HPM is reported to be in the range of 142-147 °C.

  • Characterization: Confirm the structure of the synthesized 4-HPM using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Formulation of 4-HPM-Containing Dental Resin Composites

This section details the protocol for incorporating the synthesized 4-HPM into a standard BisGMA/TEGDMA resin matrix and preparing a dental composite.

Rationale for Formulation

A common dental resin matrix consists of a high molecular weight, viscous monomer like Bisphenol A-glycidyl methacrylate (BisGMA) and a low viscosity diluent monomer like triethylene glycol dimethacrylate (TEGDMA).[3] This combination provides a balance of good mechanical properties and handling characteristics. In this experimental formulation, 4-HPM will be introduced as a comonomer to partially replace the conventional monomers.

Materials and Reagents
  • Bisphenol A-glycidyl methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Synthesized 4-Hydroxyphenyl Methacrylamide (4-HPM)

  • Camphorquinone (CQ) - Photoinitiator

  • Ethyl-4-(dimethylamino)benzoate (EDMAB) or a similar tertiary amine - Co-initiator

  • Silanated barium glass or silica fillers (particle size relevant for dental composites, e.g., 0.7 µm)

  • Butylated hydroxytoluene (BHT) - Inhibitor

Experimental Design: Resin Formulations

To evaluate the effect of 4-HPM, a series of resin formulations should be prepared with varying concentrations of the novel monomer. A control group without 4-HPM is essential for comparison.

FormulationBisGMA (wt%)TEGDMA (wt%)4-HPM (wt%)CQ (wt%)EDMAB (wt%)BHT (ppm)
Control 703000.51.0200
Exp-1 653050.51.0200
Exp-2 6030100.51.0200
Exp-3 5530150.51.0200
Protocol for Resin Matrix Preparation
  • Weighing: Accurately weigh the BisGMA, TEGDMA, and 4-HPM into a light-proof container.

  • Mixing: Mix the monomers thoroughly using a magnetic stirrer in a dark environment until a homogeneous solution is obtained. Gentle heating (around 50°C) may be necessary to reduce the viscosity of BisGMA and facilitate mixing.

  • Initiator System Addition: Add the photoinitiator (CQ) and co-initiator (EDMAB) to the monomer mixture and continue stirring until they are completely dissolved.

  • Inhibitor Addition: Add the inhibitor (BHT) to prevent premature polymerization and ensure adequate shelf-life.

  • Storage: Store the prepared resin matrix in a tightly sealed, light-proof container at a cool temperature (e.g., 4°C).

Protocol for Dental Composite Preparation
  • Filler Incorporation: Gradually add the silanated filler to the prepared resin matrix in a high-speed mixer or a dual asymmetric centrifuge mixer. The filler loading can be targeted at a clinically relevant level, for example, 70-80 wt%.

  • Mixing: Mix the resin and filler until a homogeneous, paste-like composite is formed. The mixing process should be performed under vacuum to minimize the incorporation of air bubbles.

  • Storage: Store the final composite paste in light-proof syringes.

Part 3: Characterization and Performance Evaluation

A comprehensive evaluation of the experimental composites is crucial to determine the impact of 4-HPM on the material's properties.

Polymerization Kinetics

The rate and extent of polymerization are critical for the clinical success of a dental composite. These can be evaluated using Fourier Transform Infrared (FTIR) spectroscopy.[4]

G cluster_prep Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis prep1 Place a small amount of uncured composite on the ATR crystal of the FTIR. prep2 Cover with a Mylar strip to create a smooth surface and prevent oxygen inhibition. prep1->prep2 meas1 Record an initial spectrum of the uncured material. prep2->meas1 meas2 Initiate photopolymerization with a dental curing light for a specified time (e.g., 40s). meas1->meas2 meas3 Continuously record spectra during and after light exposure. meas2->meas3 ana1 Monitor the decrease in the aliphatic C=C peak area (~1638 cm⁻¹) relative to an internal standard (e.g., aromatic C=C peak at ~1608 cm⁻¹). meas3->ana1 ana2 Calculate the Degree of Conversion (DC) as a function of time. ana1->ana2 ana3 Determine the maximum polymerization rate (Rp,max). ana2->ana3

Caption: Workflow for determining polymerization kinetics using FTIR.

The degree of conversion can be calculated using the following formula:

DC (%) = [1 - ( (Peak Area aliphatic / Peak Area aromatic) polymer / (Peak Area aliphatic / Peak Area aromatic) monomer )] x 100

Mechanical Properties

The mechanical strength of the composite is paramount for its ability to withstand the forces of mastication.

Flexural strength and modulus are determined using a three-point bending test according to ISO 4049 standards.

  • Specimen Preparation: Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) by placing the uncured composite into a stainless steel mold, covering with Mylar strips, and light-curing from both sides according to a standardized protocol.

  • Storage: Store the cured specimens in distilled water at 37°C for 24 hours before testing.

  • Testing: Mount the specimens on a universal testing machine with a three-point bending fixture. Apply a load at a crosshead speed of 0.5 mm/min until fracture.

  • Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.

Polymerization shrinkage can lead to stress at the tooth-restoration interface. It can be measured using various methods, including the bonded-disk technique or Archimedes' principle.

Biocompatibility Assessment

Biocompatibility is a critical requirement for any dental material.[5] In vitro cytotoxicity tests are a primary screening tool.

Unreacted monomers and other leachable components from the dental composite can have cytotoxic effects on oral tissues.[4] Therefore, it is essential to evaluate the biocompatibility of the new 4-HPM-containing composites.

  • Eluate Preparation: Prepare eluates by incubating cured composite specimens in a cell culture medium for 24 or 72 hours.

  • Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts or odontoblast-like cells) in a 96-well plate and allow them to attach.

  • Exposure: Replace the culture medium with the prepared eluates and incubate for a specified period.

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control.

G start Cured Composite Specimen eluate Prepare Eluate in Culture Medium start->eluate expose Expose Cells to Eluate eluate->expose cells Culture Relevant Cell Line cells->expose assay Perform MTT Assay expose->assay measure Measure Absorbance assay->measure analyze Calculate Cell Viability measure->analyze end Assess Biocompatibility analyze->end

Caption: Workflow for in vitro biocompatibility testing.

Data Presentation and Expected Outcomes

The quantitative data obtained from the characterization tests should be summarized in clear and concise tables for easy comparison between the different formulations.

Table 1: Polymerization Kinetics of Experimental Resins
FormulationDC (%) at 5 minRp,max (%/s)
Control
Exp-1
Exp-2
Exp-3
Table 2: Mechanical Properties of Experimental Composites
FormulationFlexural Strength (MPa)Flexural Modulus (GPa)Polymerization Shrinkage (%)
Control
Exp-1
Exp-2
Exp-3
Table 3: Biocompatibility of Experimental Composites
FormulationCell Viability (%) after 24h
Control
Exp-1
Exp-2
Exp-3

Conclusion and Future Directions

The incorporation of 4-HPM into dental resin composites presents a promising avenue for developing more durable and long-lasting restorative materials. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, formulation, and evaluation of 4-HPM-based composites. The expected outcomes will shed light on the potential of this novel monomer to enhance the mechanical properties, polymerization kinetics, and biocompatibility of dental resins.

Further research should focus on optimizing the concentration of 4-HPM, exploring different filler systems, and conducting long-term aging studies to simulate the oral environment more accurately. In vivo studies will ultimately be necessary to validate the clinical performance of these next-generation dental materials.

References

  • Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment. (n.d.). National Institutes of Health. [Link]

  • The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites. (2006). PubMed. [Link]

  • Photopolymerization Kinetics of Methacrylate Dental Resins. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. (n.d.). ResearchGate. [Link]

  • Methacrylamide-Methacrylate Hybrid Monomers for Dental Applications. (2020). National Institutes of Health. [Link]

  • (PDF) Biocompatibility of Dental Materials: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Methacrylamide–methacrylate hybrid monomers for dental applications. (2020). Pocket Dentistry. [Link]

  • The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. (n.d.). MDPI. [Link]

  • Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations. (n.d.). MDPI. [Link]

  • Method for preparing dental composite resin material, and product. (n.d.).
  • Polymerization kinetics of experimental resin composites functionalized with conventional (45S5) and a customized low-sodium fluoride-containing bioactive glass. (2021). National Institutes of Health. [Link]

  • Synthesis and characterization of poly(N-phenyl methacrylamide-co-methyl methacrylate) and reactivity ratios determination. (n.d.). Academia.edu. [Link]

  • Preparation of dental resin matrix and experimental composites, and also study protocol. (n.d.). ResearchGate. [Link]

  • Biocompatibility of Resin-based Dental Materials. (n.d.). MDPI. [Link]

Sources

Mastering Surface Functionalization: A Detailed Guide to Modification with 2-Propenoic Acid, 2-Methyl-, 4-Hydroxyphenyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of materials using 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, commonly known as 4-hydroxyphenyl methacrylate (HPMA). This versatile monomer offers a unique combination of a polymerizable methacrylate group and a functional phenol group, enabling the creation of tailored surfaces for a wide range of applications, from advanced drug delivery systems to sensitive biosensors.

Introduction: The Strategic Advantage of 4-Hydroxyphenyl Methacrylate in Surface Engineering

The strategic selection of a surface modification agent is paramount in the development of advanced materials. 4-Hydroxyphenyl methacrylate (HPMA) emerges as a compelling choice due to its dual functionality. The methacrylate moiety allows for robust, covalent attachment to surfaces via polymerization, forming dense and stable polymer brushes. Simultaneously, the pendant phenol group provides a reactive handle for the subsequent immobilization of biomolecules or for imparting stimuli-responsive properties to the surface.[1] This guide will delve into the practical application of HPMA, with a focus on controlled radical polymerization techniques that offer precise control over the architecture of the modified surface.[2]

Key Physicochemical Properties of 4-Hydroxyphenyl Methacrylate:

PropertyValueReference
Synonyms 4-Hydroxyphenyl 2-Methyl-2-propenoate, 4-Methacryloyloxyphenol[3]
CAS Number 31480-93-0[3]
Molecular Formula C₁₀H₁₀O₃[3]
Molecular Weight 178.19 g/mol [3]
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 119.0 to 123.0 °C[3]
Purity (GC) >98.0%[3]
Storage Room temperature, recommended in a cool, dark place (<15°C)[3]

Foundational Strategy: "Grafting From" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The "grafting from" approach is a powerful technique for creating high-density polymer brushes on a substrate.[4] This method involves immobilizing an initiator on the surface, from which the polymer chains are then grown. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a preferred method as it allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity.[2]

SI_ATRP_Workflow cluster_0 Surface Preparation & Initiator Immobilization cluster_1 SI-ATRP of HPMA cluster_2 Post-Polymerization & Characterization A Substrate Cleaning (e.g., Piranha solution for Silicon) B Initiator Silanization (e.g., APTES + BIBB) A->B Covalent attachment C Prepare Polymerization Solution (HPMA, Solvent, Ligand, Cu(II)Br₂) D Introduce Initiator-Functionalized Substrate C->D E Degas and Add Reducing Agent (e.g., Cu(I)Br or conduct eATRP) D->E F Polymerization at Controlled Temperature E->F G Solvent Rinsing to Remove Unbound Polymer H Characterization (Ellipsometry, XPS, Contact Angle) G->H

Figure 1: General workflow for the "grafting from" synthesis of poly(4-hydroxyphenyl methacrylate) (pHPMA) brushes via SI-ATRP.

Detailed Protocol: SI-ATRP of HPMA from a Silicon Wafer

This protocol provides a starting point for the growth of pHPMA brushes from a silicon substrate. Researchers should note that optimal conditions may vary depending on the desired brush thickness and density.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous solvents (e.g., toluene, tetrahydrofuran (THF))

  • 4-Hydroxyphenyl methacrylate (HPMA)

  • Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

  • Nitrogen or Argon gas for creating an inert atmosphere

Protocol:

  • Substrate Cleaning:

    • Immerse silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.[5]

    • Rinse extensively with deionized water and dry under a stream of nitrogen.[5]

  • Initiator Immobilization:

    • Immediately immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature to form an amine-terminated self-assembled monolayer (SAM).

    • Rinse the wafers with toluene and cure at 110°C for 30 minutes.

    • In a nitrogen-filled glovebox, immerse the APTES-functionalized wafers in a solution of anhydrous THF containing 10% (v/v) TEA.

    • Add BIBB dropwise to the solution to a final concentration of 5% (v/v) and react for 2 hours at room temperature. This reaction couples the ATRP initiator to the amine-terminated surface.

    • Rinse the initiator-functionalized wafers with THF and dry under nitrogen.

  • Surface-Initiated ATRP of HPMA:

    • In a Schlenk flask, dissolve HPMA (e.g., 1 M) in a suitable solvent (e.g., a mixture of methanol and water).

    • Add the ligand (e.g., PMDETA) and CuBr₂ to the monomer solution. The molar ratio of monomer:initiator (on the surface, estimated):Cu(I):Cu(II):ligand can be optimized, with a starting point of 200:1:0.9:0.1:1.

    • Place the initiator-functionalized silicon wafer into the flask.

    • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Under a positive pressure of inert gas, add the CuBr catalyst to initiate the polymerization.

    • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for the desired time (e.g., 1-24 hours). The polymerization time will influence the final brush thickness.[6]

    • To stop the polymerization, open the flask to air and immerse the wafer in a good solvent for the polymer (e.g., THF or methanol).

    • Thoroughly rinse the pHPMA-grafted wafer with fresh solvent to remove any physisorbed polymer and residual catalyst.

Characterization of pHPMA-Modified Surfaces

Confirmation of successful surface modification is crucial. A combination of techniques should be employed to characterize the chemical composition, thickness, and wettability of the grafted pHPMA layer.

Expected Characterization Results:

Characterization TechniqueExpected Outcome for Successful pHPMA GraftingReference
Contact Angle Goniometry A decrease in the water contact angle, indicating a more hydrophilic surface compared to the bare or initiator-functionalized substrate.[7]
X-ray Photoelectron Spectroscopy (XPS) Appearance of characteristic peaks for carbon (C 1s) and oxygen (O 1s) corresponding to the methacrylate backbone and the phenol group. High-resolution scans of the C 1s peak can resolve the different chemical environments (C-C, C-O, O-C=O).[8][8]
Ellipsometry Measurement of a uniform increase in layer thickness, which can be correlated with polymerization time to study the kinetics of brush growth.[9]
Atomic Force Microscopy (AFM) Visualization of a smooth, uniform surface, confirming the formation of a polymer brush layer. Tapping mode AFM can provide information on the surface morphology.[10]

Application Note I: Drug Delivery Platforms

The unique chemical properties of pHPMA-modified surfaces make them excellent candidates for advanced drug delivery systems. The polymer matrix can be loaded with therapeutic agents, and the phenol group can be utilized to create stimuli-responsive systems for controlled release.

pH-Responsive Drug Release

The phenolic hydroxyl group of HPMA has a pKa of approximately 9.3.[11] This allows for the development of pH-responsive surfaces. At pH values above the pKa, the phenol group will be deprotonated, leading to a negatively charged surface. This change in charge can trigger the release of electrostatically bound drugs or induce conformational changes in the polymer brush that facilitate drug diffusion.[12][13]

Drug_Release cluster_0 Drug Loading at Neutral pH (pH < pKa) cluster_1 pH-Triggered Release (pH > pKa) A pHPMA brush in a collapsed or neutral state B Drug molecules diffuse into the polymer matrix A->B Entrapment C Phenol groups deprotonate, creating negative charges B->C Increase in pH D Electrostatic repulsion causes brush swelling C->D Conformational change E Drug molecules are released from the swollen matrix D->E Conformational change

Figure 2: Mechanism of pH-responsive drug release from a pHPMA-modified surface.

Protocol: Loading and Release of a Model Drug

This protocol outlines a general procedure for loading a model drug into a pHPMA-grafted surface and studying its pH-triggered release.

Materials:

  • pHPMA-grafted substrate

  • Model drug (e.g., doxorubicin, which can be loaded via hydrogen bonding and electrostatic interactions)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 8.5)

  • UV-Vis spectrophotometer or fluorescence plate reader for quantifying drug concentration

Protocol:

  • Drug Loading:

    • Prepare a solution of the model drug in a suitable solvent (e.g., PBS at pH 7.4).

    • Immerse the pHPMA-grafted substrate in the drug solution and allow it to incubate for a set period (e.g., 24 hours) at a controlled temperature to allow for drug diffusion into the polymer brush.

    • Gently rinse the substrate with fresh buffer to remove any non-entrapped drug.

  • In Vitro Drug Release Study:

    • Place the drug-loaded substrate in a known volume of release medium (e.g., PBS at pH 7.4 and a separate experiment with PBS at pH 8.5).

    • At predetermined time intervals, collect an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • Plot the cumulative drug release as a function of time for each pH condition to determine the release profile. A significantly faster release rate is expected at the higher pH.[14]

Application Note II: Biosensor Platforms

The phenol groups on pHPMA-modified surfaces provide a versatile platform for the covalent immobilization of biomolecules, which is a critical step in the fabrication of many biosensors.[4] The ability to create a high-density, stable layer of biorecognition elements enhances the sensitivity and performance of the sensor.[15]

Covalent Immobilization of Proteins

The phenolic hydroxyl groups can be activated to react with amine groups on proteins (e.g., lysine residues) to form stable covalent bonds. One common method involves the use of diazonium chemistry.

Protein_Immobilization cluster_0 Surface Activation cluster_1 Biomolecule Coupling A pHPMA Surface B Diazonium Salt Treatment A->B Activation of Phenol Groups C Activated Surface E Covalently Immobilized Protein C->E Covalent Bond Formation D Protein with Amine Groups (e.g., Antibody, Enzyme) D->E Covalent Bond Formation

Sources

Application Notes and Protocols for Grafting N-(4-hydroxyphenyl)methacrylamide (4-HPM) onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-HPM in Advanced Polymer Therapeutics

The functionalization of polymer backbones with bioactive moieties is a cornerstone of modern drug delivery and biomaterial science. Among the vast array of functional monomers, N-(4-hydroxyphenyl)methacrylamide (4-HPM) has emerged as a molecule of significant interest. Its structure, featuring a polymerizable methacrylamide group and a phenolic hydroxyl group, offers a versatile platform for creating advanced macromolecular architectures.

The phenolic hydroxyl group of 4-HPM is particularly noteworthy. It can serve as a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.[1] Furthermore, the acidity of the phenolic proton imparts pH-responsive properties to the resulting polymer, enabling the design of "smart" drug delivery systems that can release their payload in specific physiological environments, such as the acidic milieu of tumor tissues or endosomal compartments.[2][3]

This comprehensive guide provides detailed protocols and technical insights for the successful grafting of 4-HPM onto polymer backbones. We will explore various synthetic strategies, including "grafting from," "grafting to," and post-polymerization modification, with a focus on controlled radical polymerization techniques that afford well-defined polymer architectures. This document is intended to be a practical resource for researchers aiming to harness the potential of 4-HPM in the development of next-generation polymer-drug conjugates and advanced biomaterials.[4][5]

Grafting Strategies: A Conceptual Overview

The covalent attachment of polymer chains (grafts) to a main polymer chain (backbone) can be achieved through several distinct approaches. The choice of strategy depends on the desired architecture of the final graft copolymer and the chemical nature of the backbone and graft chains.

Grafting_Strategies cluster_0 Grafting Strategies cluster_1 Description GraftingFrom "Grafting From" DescFrom Initiating sites on the backbone grow polymer chains. GraftingFrom->DescFrom GraftingTo "Grafting To" DescTo Pre-synthesized polymer chains attach to the backbone. GraftingTo->DescTo GraftingThrough "Grafting Through" DescThrough Macromonomers are copolymerized with backbone monomers. GraftingThrough->DescThrough Grafting_From_Workflow cluster_workflow Grafting Grafting From From Workflow Workflow Macroinitiator 1. Synthesize Macroinitiator (e.g., P(MMA-co-BIEM)) ReactionSetup 2. Reaction Setup: - Macroinitiator - 4-HPM Monomer - CuBr/PMDETA - Solvent (DMF) Macroinitiator->ReactionSetup Degassing 3. Degas Mixture (Freeze-Pump-Thaw Cycles) ReactionSetup->Degassing Polymerization 4. Polymerization (e.g., 70°C, 24h under N2) Degassing->Polymerization Purification 5. Purification (Precipitation in Methanol) Polymerization->Purification Characterization 6. Characterization (NMR, FTIR, GPC) Purification->Characterization

Figure 2: Workflow for "grafting from" 4-HPM via ATRP.

Detailed Step-by-Step Protocol:
  • Macroinitiator Synthesis (Example: P(MMA-co-BIEM)):

    • In a Schlenk flask, dissolve methyl methacrylate (MMA), 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM), and a radical initiator (e.g., AIBN) in a suitable solvent like toluene.

    • The molar ratio of MMA to BIEM will determine the density of grafting sites. A typical ratio might be 50:1 to 100:1.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Conduct the polymerization at 70°C for 12-24 hours under an inert atmosphere.

    • Purify the resulting macroinitiator by precipitation into a non-solvent like methanol and dry under vacuum.

    • Characterize the macroinitiator by ¹H NMR to confirm the incorporation of BIEM and by Gel Permeation Chromatography (GPC) to determine its molecular weight and dispersity.

  • Grafting of 4-HPM:

    • In a Schlenk flask, dissolve the macroinitiator (e.g., 1.0 g) and 4-HPM (e.g., 5.0 g) in anhydrous DMF (e.g., 20 mL).

    • In a separate flask, add CuBr (e.g., 0.05 g) and PMDETA (e.g., 0.075 mL) to DMF (e.g., 5 mL) and stir under an inert atmosphere until a homogeneous solution is formed.

    • Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.

    • To quench the reaction, expose the mixture to air and dilute with THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer into a large excess of cold methanol.

    • Collect the polymer by filtration and dry under vacuum at 40°C.

  • Characterization:

    • ¹H NMR: Confirm the successful grafting of poly(4-HPM) chains by the appearance of characteristic peaks for the aromatic protons of the phenyl group and the amide proton.

    • FTIR: Look for the appearance of a broad O-H stretching band around 3300 cm⁻¹ from the phenolic hydroxyl groups and the amide I and II bands.

    • GPC: An increase in the molecular weight compared to the macroinitiator confirms the growth of the polymer grafts.

ParameterTypical Value
Macroinitiator P(MMA-co-BIEM)
Monomer N-(4-hydroxyphenyl)methacrylamide (4-HPM)
Catalyst/Ligand CuBr/PMDETA
Solvent N,N-Dimethylformamide (DMF)
Temperature 70 °C
Reaction Time 24 hours

Protocol 2: "Grafting To" 4-HPM-containing Polymers via Post-Polymerization Modification

The "grafting to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone that has complementary reactive sites. [6]Post-polymerization modification is a powerful strategy where a precursor polymer containing reactive functional groups is first synthesized and then modified in a subsequent step. [7]This approach is particularly useful for incorporating functional monomers that may be incompatible with the initial polymerization conditions.

Causality Behind Experimental Choices:
  • Reactive Precursor Polymer: A common strategy is to synthesize a polymer with "activated ester" groups, such as poly(pentafluorophenyl methacrylate) (PPFMA). These esters are highly reactive towards primary amines under mild conditions. [8][9]* Amine-Terminated 4-HPM Precursor: While 4-HPM itself is not an amine, it can be chemically modified to introduce a primary amine. A more straightforward approach is to use a precursor that can be converted to 4-HPM after grafting. However, for direct grafting, one would need to synthesize an amine-containing derivative of 4-HPM. A more common and versatile approach is to first synthesize a polymer with pendant reactive groups and then react it with 4-aminophenol.

  • Reaction Conditions: The reaction between an activated ester and an amine is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature or slightly elevated temperatures. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic byproduct.

Experimental Workflow:

Grafting_To_Workflow cluster_workflow Grafting Grafting To To via Post-Polymerization Modification via Post-Polymerization Modification ReactivePolymer 1. Synthesize Reactive Polymer (e.g., PPFMA via RAFT) ReactionSetup 2. Reaction Setup: - Reactive Polymer - 4-Aminophenol - Base (e.g., TEA) - Solvent (DMF) ReactivePolymer->ReactionSetup Reaction 3. Reaction (e.g., 50°C, 24h) ReactionSetup->Reaction Purification 4. Purification (Precipitation in appropriate non-solvent) Reaction->Purification Characterization 5. Characterization (NMR, FTIR, GPC) Purification->Characterization

Figure 3: Workflow for "grafting to" using a reactive precursor polymer.

Detailed Step-by-Step Protocol:
  • Synthesis of Reactive Precursor Polymer (Example: PPFMA via RAFT):

    • Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent method for preparing well-defined reactive polymers. [10][11] * In a Schlenk flask, dissolve pentafluorophenyl methacrylate (PFMA), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Conduct the polymerization at 70°C for a specified time to achieve the desired molecular weight.

    • Purify the PPFMA by precipitation into a non-solvent like cold hexane and dry under vacuum.

    • Characterize the polymer by GPC to determine its molecular weight and dispersity.

  • Post-Polymerization Modification with 4-Aminophenol:

    • Dissolve the reactive polymer (e.g., PPFMA, 1.0 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.

    • Add 4-aminophenol (a molar excess relative to the active ester groups, e.g., 1.5 equivalents) and a base such as triethylamine (e.g., 2.0 equivalents).

    • Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.

    • Monitor the reaction by FTIR by observing the disappearance of the characteristic carbonyl stretching frequency of the pentafluorophenyl ester.

    • After the reaction is complete, precipitate the polymer into a suitable non-solvent (e.g., diethyl ether or a mixture of methanol and water).

    • Collect the polymer by filtration and wash thoroughly to remove unreacted 4-aminophenol and other reagents.

    • Dry the final polymer under vacuum.

  • Characterization:

    • ¹H NMR: Confirm the successful modification by the appearance of signals corresponding to the aromatic protons of the attached 4-hydroxyphenyl groups.

    • FTIR: Observe the disappearance of the activated ester carbonyl peak and the appearance of amide I and II bands, as well as the broad O-H stretch of the phenol.

    • GPC: The molecular weight should remain similar to the precursor polymer, although changes in hydrodynamic volume may be observed.

ParameterTypical Value
Reactive Polymer Poly(pentafluorophenyl methacrylate) (PPFMA)
Modifying Agent 4-Aminophenol
Base Triethylamine (TEA)
Solvent N,N-Dimethylformamide (DMF)
Temperature 50 °C
Reaction Time 24 hours

Application in Drug Delivery: Conjugation to the Phenolic Hydroxyl Group

The pendant phenolic hydroxyl groups on the 4-HPM grafted polymers are ideal sites for the covalent attachment of drugs, transforming the polymer into a polymer-drug conjugate. [5][12]This strategy can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery. [13]

General Strategy for Drug Conjugation:

A common method for conjugating drugs to hydroxyl groups is through an ester linkage. This can be achieved by reacting the polymer with a drug that has a carboxylic acid group, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Drug_Conjugation Polymer Polymer with pendant 4-HPM units Conjugate Polymer-Drug Conjugate (Ester Linkage) Polymer->Conjugate Drug Drug with -COOH group Drug->Conjugate Coupling Coupling Agents (DCC, DMAP) Coupling->Conjugate

Sources

Mastering the Synthesis of Well-Defined Poly(4-hydroxyphenyl methacrylate): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Poly(4-hydroxyphenyl methacrylate) in Advanced Applications

Poly(4-hydroxyphenyl methacrylate) (PHPMA) is a polymer of significant interest in the biomedical and pharmaceutical fields. Its pendant phenolic hydroxyl groups provide a versatile handle for a multitude of applications. These include the conjugation of drugs and targeting moieties for advanced drug delivery systems, the formation of hydrogels with tunable properties, and the development of responsive materials.[1] The ability to precisely control the molecular weight, architecture, and functionality of PHPMA is paramount to realizing its full potential. Controlled/living radical polymerization (CRP) techniques offer the means to achieve this level of precision, a stark contrast to conventional free radical polymerization which yields polymers with broad molecular weight distributions and limited architectural control.[1][2]

This comprehensive guide provides an in-depth exploration of the synthesis of well-defined PHPMA. We will delve into the inherent challenges of directly polymerizing 4-hydroxyphenyl methacrylate (HPMA) and present a robust and field-proven "protecting group" strategy. This guide is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to successfully synthesize PHPMA with a high degree of control.

The Challenge: The Unprotected Phenolic Hydroxyl Group

The direct controlled polymerization of 4-hydroxyphenyl methacrylate (HPMA) presents a significant synthetic hurdle. The acidic proton of the phenolic hydroxyl group can interfere with the catalysts and control agents that are central to techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP). In ATRP, the hydroxyl group can coordinate with the copper catalyst, altering its reactivity and leading to a loss of control.[3] In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, while more tolerant of functional groups, the acidic proton can still potentially interact with the RAFT agent or the propagating radical, leading to side reactions.

To circumvent these challenges, a widely adopted and highly successful approach is the use of a protecting group for the phenolic hydroxyl moiety. This strategy involves a three-step process:

  • Protection: The hydroxyl group of HPMA is chemically modified with a protecting group to render it inert during polymerization. A common and effective choice is the use of an acetyl group, converting HPMA to 4-acetoxyphenyl methacrylate (APMA).

  • Controlled Polymerization: The protected monomer (e.g., APMA) is then polymerized using a controlled polymerization technique such as RAFT, ATRP, or NMP. This allows for the synthesis of a well-defined polymer with controlled molecular weight and low dispersity.

  • Deprotection: The protecting groups on the resulting polymer are removed to yield the desired well-defined poly(4-hydroxyphenyl methacrylate).

This "protecting group" strategy is the cornerstone of synthesizing high-quality, well-defined PHPMA and will be the focus of the detailed protocols provided in this guide.

Visualization of the Protecting Group Strategy

Protecting Group Strategy Monomer 4-Hydroxyphenyl Methacrylate (HPMA) Protected_Monomer 4-Acetoxyphenyl Methacrylate (APMA) Monomer->Protected_Monomer Acetylation Controlled_Polymerization Controlled Radical Polymerization (RAFT, ATRP, NMP) Protected_Monomer->Controlled_Polymerization Protected_Polymer Poly(4-acetoxyphenyl methacrylate) (PAPMA) Controlled_Polymerization->Protected_Polymer Deprotection Deprotection (Hydrolysis) Protected_Polymer->Deprotection Final_Polymer Well-defined Poly(4-hydroxyphenyl methacrylate) (PHPMA) Deprotection->Final_Polymer

Caption: Workflow of the protecting group strategy for synthesizing well-defined PHPMA.

Detailed Protocols and Methodologies

Part 1: Monomer Synthesis - Acetylation of 4-Hydroxyphenyl Methacrylate

The first critical step is the protection of the hydroxyl group of HPMA. Acetylation is a straightforward and high-yielding reaction.

Materials:

  • 4-Hydroxyphenyl methacrylate (HPMA)

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inhibitor (e.g., hydroquinone)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve HPMA in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (typically 1.2-1.5 equivalents) dropwise.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (typically 1.1-1.3 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-acetoxyphenyl methacrylate (APMA).

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure APMA. A small amount of inhibitor should be added to the purified monomer to prevent premature polymerization during storage.

Characterization: Confirm the structure of the synthesized APMA using ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Controlled Polymerization of 4-Acetoxyphenyl Methacrylate (APMA)

We will now detail the protocols for the controlled polymerization of the protected monomer, APMA, using RAFT and ATRP.

RAFT polymerization is a versatile technique that is tolerant to a wide range of functional groups and offers excellent control over the polymerization of methacrylates.[4][5][6][7]

Key Considerations for RAFT of APMA:

  • RAFT Agent: The choice of the RAFT agent is crucial for achieving good control. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used. A suitable choice for APMA would be 2-cyano-2-propyl dithiobenzoate (CPDB) or a similar agent.[8]

  • Initiator: A standard free-radical initiator such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501) is used. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1 to ensure good control.

  • Solvent: A non-protic solvent that can dissolve the monomer, polymer, and RAFT agent is required. Dioxane, toluene, or N,N-dimethylformamide (DMF) are suitable choices.

  • Temperature: The polymerization is typically conducted at a temperature that allows for the appropriate decomposition rate of the initiator, usually between 60-80 °C for AIBN.

Protocol for RAFT Polymerization of APMA:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add APMA, the chosen RAFT agent (e.g., CPDB), and the initiator (e.g., AIBN) in the desired molar ratios.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring: Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR and the evolution of molecular weight and dispersity by gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a non-solvent such as cold methanol or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting poly(4-acetoxyphenyl methacrylate) (PAPMA) should be characterized by GPC to determine its molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm its structure.

Table 1: Example Conditions for RAFT Polymerization of APMA

ParameterValue
Monomer4-Acetoxyphenyl methacrylate (APMA)
RAFT Agent2-Cyano-2-propyl dithiobenzoate (CPDB)
InitiatorAzobisisobutyronitrile (AIBN)
Molar Ratio [M]:[CTA]:[I]200:1:0.1
Solvent1,4-Dioxane
Temperature70 °C
Time6-24 hours

ATRP is another powerful technique for the controlled polymerization of methacrylates, utilizing a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains.[2][3][9]

Key Considerations for ATRP of APMA:

  • Catalyst System: A copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA)) is a common catalyst system for methacrylate polymerization.

  • Initiator: An alkyl halide with a structure that mimics the propagating radical is used as the initiator. Ethyl α-bromoisobutyrate (EBiB) is a standard initiator for methacrylate ATRP.

  • Solvent: Anhydrous, deoxygenated solvents such as anisole, toluene, or DMF are suitable. The choice of solvent can influence the catalyst activity.[3]

  • Temperature: The polymerization temperature depends on the catalyst system and is typically in the range of 60-90 °C.

Protocol for ATRP of APMA:

  • Catalyst Preparation: In a Schlenk flask under a nitrogen or argon atmosphere, add the copper(I) halide and the ligand.

  • Reagent Addition: Add the monomer (APMA) and the solvent to the flask. Stir the mixture until the catalyst complex dissolves.

  • Degassing: If not already performed on the individual components, degas the reaction mixture using freeze-pump-thaw cycles.

  • Initiation: After bringing the mixture to the desired reaction temperature (e.g., 80 °C), add the initiator (e.g., EBiB) via syringe.

  • Monitoring: Follow the progress of the polymerization by taking samples for ¹H NMR and GPC analysis.

  • Termination and Purification: Upon reaching the target conversion, terminate the polymerization by cooling and exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation and Drying: Precipitate the purified polymer in a non-solvent and dry it under vacuum.

Characterization: Analyze the resulting PAPMA by GPC for molecular weight and dispersity, and by ¹H NMR for structural confirmation.

Table 2: Example Conditions for ATRP of APMA

ParameterValue
Monomer4-Acetoxyphenyl methacrylate (APMA)
InitiatorEthyl α-bromoisobutyrate (EBiB)
CatalystCopper(I) bromide (CuBr)
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Molar Ratio [M]:[I]:[Cu]:[L]100:1:1:1
SolventAnisole
Temperature80 °C
Time4-12 hours

NMP is generally less efficient for the controlled polymerization of methacrylates compared to styrenes and acrylates.[10] However, with the development of new nitroxides and alkoxyamine initiators, controlled polymerization of methacrylates is becoming more feasible. The protecting group strategy remains the most viable approach for applying NMP to HPMA.

Key Considerations for NMP of APMA:

  • Initiator: An alkoxyamine initiator specifically designed for methacrylate polymerization is required.

  • Temperature: NMP typically requires higher temperatures (100-130 °C) to achieve a sufficient rate of C-O bond homolysis in the alkoxyamine.

  • Challenges: Achieving low dispersity and high livingness can be challenging for methacrylates due to side reactions at the high temperatures required.

Due to these challenges, RAFT and ATRP are generally the preferred methods for the controlled polymerization of APMA.

Part 3: Deprotection of Poly(4-acetoxyphenyl methacrylate) to Yield PHPMA

The final step is the removal of the acetyl protecting groups to unveil the desired poly(4-hydroxyphenyl methacrylate). This is typically achieved by hydrolysis under basic or acidic conditions.

Protocol for Hydrolysis of PAPMA:

  • Dissolution: Dissolve the PAPMA in a suitable solvent such as THF or dioxane.

  • Hydrolysis:

    • Basic Conditions: Add a solution of a base such as sodium hydroxide or hydrazine in a mixture of water and a co-solvent (e.g., methanol or THF). Stir the reaction at room temperature or with gentle heating.

    • Acidic Conditions: Add a strong acid such as hydrochloric acid in a suitable solvent and stir.

  • Monitoring: Monitor the deprotection by taking aliquots and analyzing them by ¹H NMR, looking for the disappearance of the acetyl proton signal.

  • Neutralization and Purification: After complete deprotection, neutralize the reaction mixture. Precipitate the resulting PHPMA in a non-solvent (e.g., water or a mixture of water and methanol).

  • Drying: Collect the polymer by filtration and dry it thoroughly under vacuum.

Characterization: Confirm the complete removal of the acetyl groups and the structure of the final PHPMA product by ¹H NMR and FTIR spectroscopy. The molecular weight and dispersity of the final PHPMA should be similar to that of the parent PAPMA, as determined by GPC (though the change in chemical composition will affect the hydrodynamic volume, so calibration with appropriate standards is important).

Visualization of Polymerization Mechanisms

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium Initiator Initiator 2R• 2R• Initiator->2R• Heat P• P• 2R•->P• + Monomer Intermediate Intermediate P•->Intermediate + RAFT Agent Intermediate->P• - Macro-RAFT Agent' Macro-RAFT Agent Macro-RAFT Agent Intermediate->Macro-RAFT Agent - R• Macro-RAFT Agent->Intermediate + P'• R• R• P'• P'• R•->P'• + Monomer

Caption: Simplified mechanism of RAFT polymerization.

ATRP_Mechanism cluster_atrp ATRP Equilibrium P-X + Cu(I)/L P-X + Cu(I)/L P• + X-Cu(II)/L P• + X-Cu(II)/L P-X + Cu(I)/L->P• + X-Cu(II)/L k_act P• + X-Cu(II)/L->P-X + Cu(I)/L k_deact P• P• P-M• P-M• P•->P-M• + Monomer

Sources

Troubleshooting & Optimization

inhibiting premature polymerization of 4-hydroxyphenyl methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Hydroxyphenyl Methacrylate (4-HPMA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting the premature polymerization of 4-HPMA. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary for the successful handling and application of this reactive monomer.

I. Understanding the Challenge: The Spontaneous Polymerization of 4-HPMA

4-Hydroxyphenyl methacrylate (4-HPMA) is a valuable monomer in the synthesis of biocompatible polymers for applications such as drug delivery.[1] However, its acrylic functional group makes it susceptible to spontaneous, uncontrolled free-radical polymerization.[2] This premature polymerization can lead to the loss of valuable material, compromised experimental results, and significant safety hazards due to the exothermic nature of the reaction.[2]

This guide provides a structured approach to mitigating these risks, divided into preventative measures, troubleshooting protocols, and frequently asked questions.

II. Proactive Measures: Storage and Handling Best Practices

Preventing premature polymerization begins with stringent adherence to proper storage and handling protocols. The following Q&A section details the critical parameters to control.

Q1: What are the optimal storage conditions for 4-HPMA?

A1: Proper storage is the first line of defense against premature polymerization. Key factors include temperature, light exposure, and atmospheric conditions.

  • Temperature: 4-HPMA should be stored in a cool, dark place. Recommended storage temperatures are generally between 2-8°C.[3] Elevated temperatures increase the rate of polymerization.[4]

  • Light: Exposure to UV light can initiate polymerization.[5] Therefore, 4-HPMA should be stored in an opaque or amber container to prevent photo-initiation.

  • Oxygen: Unlike many other chemicals, 4-HPMA requires the presence of oxygen for its inhibitor to function effectively.[6] Phenolic inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), which are commonly used to stabilize 4-HPMA, work by scavenging peroxy radicals that are formed from the reaction of monomer radicals with oxygen.[7] Therefore, never store 4-HPMA under an inert atmosphere like nitrogen or argon. [6] A headspace of air should always be maintained in the storage container.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes reaction kinetics
Light Store in a dark/opaque containerPrevents photo-initiation
Atmosphere Headspace of air (oxygen)Essential for inhibitor function

Q2: My 4-HPMA arrived without an inhibitor. Can I still use it?

A2: It is highly unusual for 4-HPMA to be supplied without an inhibitor. If you suspect this is the case, contact your supplier immediately for clarification. Using uninhibited 4-HPMA is extremely risky and can lead to rapid, uncontrolled polymerization. If you must handle uninhibited monomer, it should be used immediately and with extreme caution. It is best practice to add an appropriate inhibitor if the monomer is to be stored for any length of time.

Q3: How do I check the inhibitor level in my 4-HPMA?

A3: While direct measurement of the inhibitor concentration in a research setting can be challenging without specialized equipment, you can indirectly assess its effectiveness. If you observe any signs of polymerization (e.g., increased viscosity, turbidity, or the presence of solid particles) under proper storage conditions, it may indicate inhibitor depletion. For quantitative analysis, techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) can be employed to measure the concentration of phenolic inhibitors.

III. Troubleshooting Guide: Identifying and Resolving Premature Polymerization

Even with the best preventative measures, issues can arise. This section provides a systematic approach to troubleshooting premature polymerization.

Q1: I've noticed my 4-HPMA solution has become viscous/cloudy. What should I do?

A1: Increased viscosity or turbidity are classic signs of oligomer or polymer formation. The following workflow will help you diagnose and address the issue.

G cluster_0 Troubleshooting Workflow for Premature Polymerization A Observation: Increased Viscosity/Turbidity B Immediate Action: Isolate and Cool the Container A->B Safety First C Diagnosis: Was the monomer stored correctly? B->C D Check Storage Temperature (2-8°C?) C->D Yes/No E Check for Light Exposure (Stored in the dark?) C->E Yes/No F Check Atmosphere (Air headspace present?) C->F Yes/No G Consider Contamination: Any foreign materials introduced? C->G Yes/No H Decision: Can the monomer be salvaged? D->H E->H F->H G->H I Option 1: Purification (If polymerization is minimal) H->I Minimal Polymerization J Option 2: Safe Disposal (If polymerization is advanced) H->J Advanced Polymerization K Future Prevention: Review and reinforce storage protocols I->K J->K

Caption: Troubleshooting workflow for premature polymerization of 4-HPMA.

Q2: What is the mechanism behind the inhibitor's function?

A2: Phenolic inhibitors like hydroquinone (HQ) and MEHQ do not react directly with the initial carbon-centered radicals. Instead, they rely on the presence of dissolved oxygen. The process can be summarized in the following steps:

  • A monomer radical (M•) reacts with oxygen (O₂) to form a peroxy radical (MOO•).

  • The phenolic inhibitor (ArOH) then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•).

  • This phenoxy radical is much less reactive and does not propagate the polymerization chain.

G cluster_1 Mechanism of Phenolic Inhibition M_radical Monomer Radical (M•) MOO_radical Peroxy Radical (MOO•) M_radical->MOO_radical + O₂ O2 Oxygen (O₂) ArO_radical Stable Phenoxy Radical (ArO•) Neutral_species Neutral Species (MOOH) MOO_radical->Neutral_species + ArOH ArOH Phenolic Inhibitor (ArOH) ArOH->ArO_radical

Caption: Simplified mechanism of polymerization inhibition by phenolic compounds in the presence of oxygen.

Q3: I need to perform a polymerization reaction. How do I remove the inhibitor from 4-HPMA?

A3: Removing the inhibitor is a critical step before initiating a controlled polymerization. The most common and effective method for removing phenolic inhibitors is to pass the monomer solution through a column packed with an appropriate inhibitor-removing resin.

Experimental Protocol: Inhibitor Removal from 4-HPMA

  • Materials:

    • 4-HPMA solution (e.g., dissolved in a suitable solvent like dichloromethane or ethyl acetate)

    • Inhibitor removal column (e.g., packed with aluminum oxide, basic)

    • Glass wool

    • Collection flask

    • Nitrogen or argon source (for post-purification storage, if used immediately)

  • Procedure:

    • Prepare the column by placing a small plug of glass wool at the bottom and then dry-packing it with the inhibitor removal resin.

    • Gently tap the column to ensure even packing.

    • Dissolve the 4-HPMA in a minimal amount of a suitable solvent.

    • Carefully add the 4-HPMA solution to the top of the column.

    • Allow the solution to pass through the column under gravity. Do not apply pressure unless necessary, as this can lead to channeling.

    • Collect the eluent, which is the purified, inhibitor-free 4-HPMA solution.

    • Crucially, the purified monomer should be used immediately. If short-term storage is unavoidable, it must be kept cold (on ice) and away from light. For longer storage, a fresh inhibitor must be added.

Q4: Can I use distillation to purify 4-HPMA that has started to polymerize?

A4: Distillation of monomers prone to polymerization is extremely hazardous and should be avoided in a standard laboratory setting. Heating the monomer, especially in the presence of oligomers that can act as initiators, can lead to a runaway polymerization reaction and a potential explosion.[2] Purification should be performed using non-thermal methods like column chromatography, as described above.

IV. Frequently Asked Questions (FAQs)

Q1: What are the consequences of using partially polymerized 4-HPMA in my experiment?

A1: Using partially polymerized 4-HPMA can have several detrimental effects on your research:

  • Inaccurate Stoichiometry: The presence of oligomers and polymers means the actual concentration of the monomer is lower than calculated, leading to incorrect stoichiometric ratios in your polymerization reactions.

  • Altered Polymer Properties: The presence of pre-existing polymer chains can affect the kinetics of your intended polymerization and lead to a final polymer with a broader molecular weight distribution and different physical properties than expected.

  • Reproducibility Issues: The amount of pre-polymerization can vary, making it impossible to obtain reproducible results.

Q2: Are there alternative inhibitors to HQ or MEHQ for 4-HPMA?

A2: Yes, other classes of inhibitors exist, such as those from the phenothiazine or nitroxide (e.g., TEMPO) families.[2] However, HQ and MEHQ are the most common for acrylic and methacrylic monomers due to their cost-effectiveness and efficiency in the presence of oxygen.[7]

Q3: How can I safely dispose of 4-HPMA that has polymerized?

A3: Polymerized 4-HPMA is generally considered a non-hazardous solid waste. However, you should always consult your institution's safety guidelines for chemical waste disposal. Ensure that the monomer has fully polymerized before disposal to avoid any residual reactivity. If the polymerization is incomplete or ongoing, it should be treated as a reactive hazardous waste.

V. Analytical Techniques for Monitoring 4-HPMA Stability

To proactively monitor the stability of your 4-HPMA, several analytical techniques can be employed:

TechniqueApplication
Gel Permeation Chromatography (GPC) Detects the formation of oligomers and polymers, providing information on molecular weight distribution.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Can monitor the disappearance of the C=C bond of the methacrylate group, indicating polymerization.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can distinguish between the vinyl protons of the monomer and the aliphatic protons of the polymer backbone.[8]
UV-Vis Spectroscopy Can be used to quantify the concentration of phenolic inhibitors.[9]

By integrating these best practices and troubleshooting guides into your laboratory workflow, you can significantly mitigate the risks associated with the premature polymerization of 4-HPMA, ensuring the integrity of your experiments and the safety of your research environment.

References

  • G, S. Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). 2023;15(3):523. [Link]

  • Gao, H., et al. Synthesis of Click-Reactive HPMA Copolymers Using RAFT Polymerization for Drug Delivery Applications. Journal of Polymer Science Part A: Polymer Chemistry. 2013;51(23):5091-5099.
  • Singh, A., et al. Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone)
  • LookChem. Cas 31480-93-0,p-hydroxyphenyl methacrylate. [Link]

  • Parrott, J. M., et al. Ambient temperature effects on 3,4-methylenedioxymethamphetamine-induced thermodysregulation and pharmacokinetics in male monkeys. Drug Metabolism and Disposition. 2012;40(3):507-513.
  • Infinity LTL. Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • Astefanei, A., et al. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Pharmaceutics. 2021;13(9):1458.
  • Kelen, T., et al. The Role of Oxygen in the Polymerization of Vinyl Chloride. Journal of Macromolecular Science, Part A: Chemistry. 1978;12(7):1025-1043.
  • ChemicalBook.
  • Lu, Z. R., et al. Noninvasive Monitoring of HPMA Copolymer–RGDfK Conjugates by Magnetic Resonance Imaging. Pharmaceutical Research. 2006;23(9):2064-2071.
  • Al-Gousous, J., et al. THE EFFECT OF TEMPERATURE AND MOISURE ON THE PHYSICAL AND CHEMICAL STABILITY OF FUROSEMIDE TABLETS (40 MG) MARKETED IN SYRIA. International Journal of Pharmaceutical Sciences and Research. 2020;11(10):5033-5040.
  • Chen, Y., et al. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • Reddy, B. S. R., et al. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Journal of the Turkish Chemical Society, Section A: Chemistry. 2016;3(3):365-380.
  • Sheariss, T. H., et al. Methods for inhibiting the polymerization of methacrylate monomers.
  • Methacrylate Producers Association, Inc. and Methacrylates Sector Group of the European Chemical Industry Council. METHACRYLIC ACID SAFE HANDLING MANUAL. 2008.
  • Applied Analytics. Measuring MeHQ (Polymerization Inhibitor)-Application Note. [Link]

  • Fluence Analytics. Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. [Link]

  • Reddit. Troubleshooting step growth polymerization. 2021. [Link]

  • Sari, D. P., et al. Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. Journal of Physics: Conference Series. 2018;1025:012053.
  • Cook, J. P. An Overview of Oxygen Inhibition in Photocuring. RadTech Report. 1999.
  • Chemistry For Everyone. How Does Temperature Affect PMMA?. 2025. [Link]

  • Mitsubishi Chemical Corporation. Process for the purification of (meth)acrylic acid. EP1002787B1. 2003.
  • Ulbrich, K., et al. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. International Journal of Molecular Sciences. 2016;17(8):1234.

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Technical Support Center: Purification of 4-Hydroxyphenyl Methacrylate (4-HPM)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 4-Hydroxyphenyl Methacrylate (4-HPM), designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful purification of this critical monomer.

Welcome to the technical support center for 4-Hydroxyphenyl Methacrylate (4-HPM) monomer purification. The purity of a monomer is paramount for predictable polymerization kinetics, final polymer properties, and the overall success of your research and development efforts. This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common challenges encountered during the purification of 4-HPM.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 4-HPM, its handling, and the rationale behind its purification.

Q1: What is 4-Hydroxyphenyl Methacrylate (4-HPM) and what are its common applications?

A1: 4-Hydroxyphenyl Methacrylate (CAS RN: 31480-93-0), also known as 4-methacryloyloxyphenol, is a functional monomer featuring both a polymerizable methacrylate group and a reactive phenolic hydroxyl group. This bifunctional nature makes it a valuable building block in the synthesis of advanced polymers. It is used in applications such as dental materials, photoresists for microelectronics, and as a precursor for specialized polymer coatings and hydrogels.[1][2]

Q2: Why is the purification of 4-HPM monomer necessary?

A2: Commercial 4-HPM is typically supplied with polymerization inhibitors and may contain impurities from its synthesis.[3] These impurities, which can include unreacted starting materials (e.g., hydroquinone), by-products, or oligomers, can interfere with polymerization reactions, alter the physicochemical properties of the resulting polymer, and compromise the performance of the final product.[4][5] Therefore, purification is a critical step to achieve high-purity monomer for reproducible and controlled polymerization.

Q3: What are the most common impurities in commercial 4-HPM?

A3: The most common impurities are:

  • Polymerization Inhibitors: Phenolic compounds like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) are intentionally added to prevent spontaneous polymerization during transport and storage.[3]

  • Synthesis Reactants/By-products: Residual starting materials such as p-hydroxyphenol (hydroquinone) or by-products from the esterification reaction can be present.[1][2]

  • Oligomers/Polymers: Small amounts of polymerized 4-HPM may form during synthesis or prolonged storage.

  • Water and Solvents: Residual moisture or solvents from the manufacturing process may also be present.

Q4: What are the primary methods for purifying 4-HPM?

A4: The main purification strategies for a solid monomer like 4-HPM are recrystallization and column chromatography. A preliminary step common to both is the removal of the phenolic inhibitor. Distillation is generally not suitable for 4-HPM due to its high melting point (approx. 120 °C) and propensity to polymerize at elevated temperatures.[2]

Q5: How should purified 4-HPM be stored to prevent premature polymerization?

A5: Once purified, 4-HPM is highly susceptible to polymerization. For short-term storage (days to a week), it should be kept in a cool (<4°C), dark environment, preferably in a refrigerator.[6] For longer-term storage, it is advisable to re-stabilize the monomer by adding a known, small amount of an inhibitor like MEHQ (e.g., 100-200 ppm) and storing it at refrigerated or frozen temperatures (-20°C).[3][7] Always store under an atmosphere that contains some oxygen, as phenolic inhibitors require it to function effectively.[3]

Core Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective 4-HPM purification workflows. The choice of method depends on the initial purity of the monomer and the required final purity.

Workflow Decision Diagram

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

G start Crude 4-HPM Monomer inhibitor_removal Step 1: Inhibitor Removal (Basic Alumina Column) start->inhibitor_removal purity_check_1 Purity Assessment (TLC, NMR, DSC) inhibitor_removal->purity_check_1 recrystallization Method A: Recrystallization (For moderately impure samples) purity_check_1->recrystallization Purity is moderate column_chromatography Method B: Column Chromatography (For highly impure samples) purity_check_1->column_chromatography Purity is low purity_check_2 Final Purity Verification (>99.5% desired) purity_check_1->purity_check_2 Purity is high recrystallization->purity_check_2 column_chromatography->purity_check_2 purity_check_2->recrystallization Purity not acceptable storage Store Purified Monomer (Cool, Dark, +/- Inhibitor) purity_check_2->storage Purity acceptable

Caption: Decision workflow for 4-HPM monomer purification.

Protocol 1: Removal of Phenolic Inhibitor

Causality: Phenolic inhibitors must be removed as they will quench the radicals used to initiate polymerization. Column chromatography using basic alumina is effective because the acidic phenol group of the inhibitor adsorbs strongly to the basic alumina, while the less acidic 4-HPM monomer passes through.[8] This method is superior to a basic wash, which would deprotonate and dissolve the desired phenolic monomer.

Methodology:

  • Prepare the Column: Use a glass chromatography column and add a small plug of glass wool at the bottom. Fill the column approximately halfway with activated basic alumina (Activity Grade I).

  • Prepare Monomer Solution: Dissolve the crude 4-HPM in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature to create a concentrated solution.

  • Elution: Gently load the monomer solution onto the top of the alumina column.

  • Collect Fractions: Elute the monomer using the same solvent, collecting the eluate. The inhibitor will remain bound to the top of the alumina column.

  • Solvent Removal: Remove the solvent from the eluate under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C to prevent thermal polymerization.

  • Proceed Immediately: The resulting inhibitor-free monomer is highly active and should be used immediately for polymerization or purified further via the methods below.

Protocol 2: Recrystallization

Causality: This technique separates compounds based on differences in their solubility in a specific solvent or solvent mixture. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Methodology:

  • Solvent Selection: Choose an appropriate solvent system (see Table 1). A common choice is a binary mixture like ethyl acetate/hexanes or toluene/hexanes.

  • Dissolution: Place the inhibitor-free 4-HPM in an Erlenmeyer flask. Add the more polar solvent (e.g., ethyl acetate) dropwise while heating gently (below 60°C) and stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, less polar solvent (e.g., hexanes) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at room temperature to remove all traces of solvent. Determine the melting point to assess purity. Pure 4-HPM has a melting point of 119-123°C.

Solvent System (v/v)Typical RatioRationale
Ethyl Acetate / Hexanes~1:2 to 1:4Good for compounds of moderate polarity. 4-HPM dissolves in hot ethyl acetate and precipitates upon addition of the non-polar hexanes and cooling.
Toluene / Hexanes~1:1 to 1:3Toluene has a good affinity for the aromatic ring, while hexanes act as the anti-solvent. Useful for larger scales.
Dichloromethane / Hexanes~1:2 to 1:3A lower-boiling point system that is easy to remove, but requires careful handling due to the volatility of DCM.
Table 1: Recommended Solvent Systems for Recrystallization of 4-HPM.
Protocol 3: Silica Gel Column Chromatography

Causality: This method separates molecules based on their differential adsorption to a polar stationary phase (silica gel) and elution by a non-polar mobile phase.[9][10] More polar compounds (like residual hydroquinone) will adsorb more strongly to the silica and elute later, while the less polar impurities will elute first. 4-HPM, with its intermediate polarity, will elute in between.

Methodology:

  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method in a non-polar solvent (e.g., hexanes).[11]

  • Load the Sample: Dissolve the inhibitor-free 4-HPM in a minimal amount of the eluting solvent (or a slightly more polar solvent like dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and progressing to 80:20).

  • Fraction Collection: Collect small fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure 4-HPM.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (<40°C).

  • Drying: Dry the resulting white solid under vacuum.

Troubleshooting Guide

This guide addresses common issues encountered during 4-HPM purification in a question-and-answer format.

Q: My final yield after recrystallization is very low. What went wrong?

A: Low yield is a common issue and can be attributed to several factors. The primary causes are using too much solvent during the dissolution step, premature crystallization during a hot filtration (if performed), or incomplete precipitation.

Troubleshooting Steps:

  • Re-evaluate Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent to dissolve the monomer. An excess of solvent will keep more of your product dissolved even after cooling.

  • Recover from Filtrate: Try to recover additional product from the mother liquor (the filtrate) by slowly evaporating some of the solvent and re-cooling to induce further crystallization.

  • Check Cooling Procedure: Ensure you are allowing adequate time at a sufficiently low temperature (e.g., 4°C for several hours) for crystallization to complete.

G problem Problem: Low Recrystallization Yield cause1 Cause 1: Excess Solvent Used problem->cause1 cause2 Cause 2: Incomplete Precipitation problem->cause2 cause3 Cause 3: Product Loss During Transfer problem->cause3 solution1 Solution: Use minimum hot solvent. Recover from mother liquor. cause1->solution1 solution2 Solution: Increase cooling time. Cool to lower temperature (0-4°C). cause2->solution2 solution3 Solution: Ensure quantitative transfers. Rinse glassware with cold solvent. cause3->solution3

Caption: Troubleshooting logic for low recrystallization yield.

Q: The monomer turned into a solid mass in the flask during solvent removal. What happened?

A: This indicates that the monomer has polymerized. This is the most significant risk when handling inhibitor-free monomers. The most likely cause is excessive heat during rotary evaporation.

Troubleshooting Steps:

  • Temperature Control: Always use a low-temperature water bath (<40°C) for the rotary evaporator. The heat of vaporization can cool the flask, but the flask wall in contact with the water can still get hot enough to initiate polymerization.

  • Avoid Complete Dryness Under Heat: Do not continue to heat the flask on the rotary evaporator after all the solvent has been removed. Remove it promptly and place it on a high-vacuum line at room temperature for final drying.

  • Work Quickly: Minimize the time the monomer spends in the inhibitor-free state.

Q: My column chromatography separation is poor; the spots on the TLC plate are overlapping.

A: Poor separation can result from several procedural errors.

Troubleshooting Steps:

  • Optimize Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly down the column. Perform preliminary TLC analysis to find a solvent system that gives good separation of spots, aiming for an Rf value of ~0.3 for the 4-HPM.

  • Column Packing: Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.

  • Sample Loading: Load the sample in the smallest possible volume of solvent and as a narrow, concentrated band. Overloading the column with too much sample will also ruin separation.

Q: The purified monomer is still discolored (yellow/brown). How can I improve its appearance?

A: Discoloration often indicates the presence of oxidized impurities or residual phenolic inhibitor.

Troubleshooting Steps:

  • Activated Carbon: Before the final filtration step in recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be sure to perform a hot filtration to remove the carbon before cooling.

  • Repeat Purification: A second purification step (either another recrystallization or passing through a short silica gel plug) may be necessary to remove persistent impurities.

  • Check Inhibitor Removal: Ensure the initial inhibitor removal step was effective. If the alumina used was old or not sufficiently active, it may not have removed all the inhibitor.

References

  • Hydrodeoxygenation of Black Liquor HTL Oil Model Compounds in Supercritical W
  • Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occup
  • Monomer/solvent purification - US4339623A.
  • How Column Chromatography Works to Separ
  • Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - CN103641729A.
  • How to remove MEHQ stabiliser
  • 4-Hydroxyphenyl Methacrylate | 31480-93-0.Tokyo Chemical Industry Co., Ltd. (APAC).
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
  • column chromatography & purific
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.MDPI.
  • How to purify this monomer ?Reddit.
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
  • How to run column chromatography.University of Colorado Boulder.
  • Antibody Storage and Antibody Shelf Life.Labome.
  • Cas 31480-93-0,p-hydroxyphenyl methacryl
  • GUIDELINE FOR STABILITY DATA.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.Sigma-Aldrich.
  • Performing Column Chrom
  • p-hydroxyphenyl methacryl
  • Common Water Purifier Problems and Troubleshooting Tips.ZeroB.

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Technical Support Center: Optimizing Reaction Conditions for 4-HPM Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 4-hydroxyphenyl methyl-2-propionate (4-HPM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-HPM polymerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-quality polymers.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of 4-HPM. Each problem is followed by a detailed explanation of potential causes and actionable solutions, grounded in established principles of polymer chemistry.

Problem 1: Low Monomer Conversion or No Polymerization

You've set up your polymerization reaction, but after the specified time, you observe little to no polymer formation. Analysis by techniques like NMR or FTIR shows a high percentage of unreacted 4-HPM monomer.

Possible Causes and Solutions:

  • Initiator/Catalyst Inefficiency or Inhibition: The initiator or catalyst may be inactive or inhibited by impurities.

    • Causality: Many polymerization reactions, such as free radical polymerization, are sensitive to inhibitors that can quench the reactive species.[1] For instance, residual inhibitors from monomer synthesis or purification can prevent the initiation of polymerization.

    • Solution:

      • Verify Initiator/Catalyst Activity: Ensure your initiator or catalyst is fresh and has been stored correctly. For thermally initiated reactions, confirm that the reaction temperature is appropriate for the initiator's half-life.

      • Monomer Purification: Purify the 4-HPM monomer immediately before use to remove any inhibitors. Standard purification techniques include passing the monomer through a column of activated basic alumina or distillation under reduced pressure.

      • Deoxygenation: For radical polymerizations, dissolved oxygen can act as an inhibitor.[1] Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

  • Incorrect Reaction Temperature: The polymerization temperature may be too low for the chosen initiator or too high, leading to initiator decomposition before polymerization can occur.

    • Causality: The rate of polymerization is highly dependent on temperature.[2] For thermally activated initiators, a specific temperature range is required to generate radicals at an appropriate rate.

    • Solution:

      • Consult Initiator Datasheet: Refer to the technical data sheet for your initiator to determine the optimal temperature range.

      • Systematic Temperature Screening: If the optimal temperature is unknown, perform a series of small-scale reactions at different temperatures to identify the ideal conditions.

Problem 2: Low Molecular Weight and/or Broad Polydispersity

The polymerization proceeds, but the resulting polymer has a lower molecular weight than desired and a broad molecular weight distribution (high polydispersity index, PDI).

Possible Causes and Solutions:

  • High Initiator Concentration: An excessive amount of initiator will generate a large number of polymer chains, each growing for a shorter period, resulting in lower molecular weight.

    • Causality: The final molecular weight of the polymer is inversely proportional to the initiator concentration.

    • Solution:

      • Reduce Initiator Concentration: Systematically decrease the initiator-to-monomer ratio in a series of experiments to find the optimal concentration for achieving the target molecular weight.

  • Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.

    • Causality: Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, such as a solvent molecule or an impurity.

    • Solution:

      • Solvent Selection: Choose a solvent with a low chain transfer constant. Consult literature for suitable solvents for similar polymerizations.

      • Purify Monomer and Solvent: Ensure both the monomer and solvent are free from impurities that could act as chain transfer agents.

  • Inadequate Monomer Purity: The presence of monofunctional impurities can act as capping agents, preventing further chain growth.

    • Causality: Monofunctional impurities can react with the growing polymer chain, leading to termination.

    • Solution:

      • High Purity Monomer: Use high-purity 4-HPM monomer (>99%).[3] The purity can be verified by techniques such as NMR, GC, or HPLC.

Problem 3: Polymer Discoloration (Yellowing or Browning)

The final polymer product is discolored, which may be undesirable for the intended application.

Possible Causes and Solutions:

  • Oxidation of Phenolic Groups: The hydroxyl group on the phenyl ring of 4-HPM is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of colored byproducts.

    • Causality: Phenolic compounds can be oxidized to form quinone-type structures, which are often colored.

    • Solution:

      • Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (nitrogen or argon) to minimize oxidation.[1]

      • Lower Reaction Temperature: If possible, use a lower polymerization temperature by selecting a more appropriate initiator or by using a photoinitiated polymerization method.[2]

      • Antioxidant Additives: Consider the addition of a small amount of an antioxidant, such as hindered phenols, to the reaction mixture.[4]

  • High Polymerization Temperature: Excessive heat can cause thermal degradation of the polymer.

    • Causality: High temperatures can lead to side reactions and decomposition of the polymer backbone.

    • Solution:

      • Optimize Temperature: As mentioned previously, carefully control the reaction temperature to the optimal range for polymerization without causing degradation.

Problem 4: Gelation or Cross-linking

The reaction mixture becomes highly viscous and forms an insoluble gel, indicating the formation of a cross-linked network.

Possible Causes and Solutions:

  • Presence of Difunctional Impurities: Impurities with two or more polymerizable groups can act as cross-linkers.

    • Causality: Even small amounts of difunctional impurities can lead to the formation of a polymer network.

    • Solution:

      • Monomer Purity: Ensure the 4-HPM monomer is free from any difunctional impurities. Analyze the monomer stock by NMR or mass spectrometry to detect potential contaminants.

  • Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the ester or phenolic groups could lead to cross-linking.

    • Causality: High temperatures can promote side reactions that may not be favored under milder conditions.

    • Solution:

      • Lower Reaction Temperature: Employ the lowest effective temperature for the polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for 4-HPM?

The optimal polymerization method depends on the desired polymer properties.

  • Radical Polymerization: If the methyl-2-propionate group contains a polymerizable double bond (which is not explicitly stated in the name "4-hydroxyphenyl methyl-2-propionate" but is a common structure for polymerization), then radical polymerization would be a suitable method. This can be initiated thermally or photochemically.[5]

  • Ring-Opening Polymerization (ROP): If 4-HPM is a cyclic monomer (a lactone), then ROP would be the method of choice. ROP can be catalyzed by various species, including acids, bases, and organometallic compounds, and often allows for good control over molecular weight and architecture.[6][7]

  • Condensation Polymerization: If the hydroxyl and ester groups are intended to react, a condensation or step-growth polymerization could be employed, though this would likely require harsh conditions and may not be the primary intention for a monomer with this name.

Q2: How do I choose the right solvent for 4-HPM polymerization?

The choice of solvent is critical for a successful polymerization.

  • Solubility: The solvent must dissolve the monomer, the resulting polymer, and the initiator/catalyst.[8]

  • Inertness: The solvent should be inert and not participate in side reactions or act as a chain transfer agent.

  • Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.

  • Polarity: The polarity of the solvent can influence the polymerization kinetics and the conformation of the resulting polymer chains.[8]

Q3: What analytical techniques are essential for characterizing the 4-HPM polymer?

A combination of techniques is necessary to fully characterize the polymer.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the disappearance of monomer-specific peaks.[9]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer.[11]

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Experimental Protocols

Protocol 1: General Procedure for Radical Polymerization of 4-HPM (Hypothetical)
  • Monomer Purification: Purify 4-HPM by passing it through a short column of basic alumina to remove inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified 4-HPM monomer and the desired amount of a suitable solvent (e.g., toluene, DMF).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under a positive pressure of inert gas, add the radical initiator (e.g., AIBN).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum until a constant weight is achieved.

Protocol 2: Polymer Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Polymer Crude Polymer PurifiedPolymer Purified Polymer Polymer->PurifiedPolymer Precipitation & Drying NMR NMR Spectroscopy (Structure, Conversion) PurifiedPolymer->NMR FTIR FTIR Spectroscopy (Functional Groups) PurifiedPolymer->FTIR GPC GPC/SEC (MW, PDI) PurifiedPolymer->GPC DSC DSC (Thermal Transitions) PurifiedPolymer->DSC TGA TGA (Thermal Stability) PurifiedPolymer->TGA

Caption: Workflow for polymer characterization.

Data Summary

ParameterRecommended RangeRationale
Monomer Purity >99%To avoid premature termination and side reactions.[3]
Initiator/Monomer Ratio 1:100 to 1:1000To control molecular weight; higher ratios lead to lower MW.
Reaction Temperature Initiator DependentMust be optimized for the chosen initiator's half-life.[2]
Solvent Anhydrous, low chain transferTo prevent side reactions and ensure good solubility.[8]

Logical Relationships

G cluster_inputs Reaction Inputs cluster_outputs Polymer Properties Monomer Monomer Purity Conversion Monomer Conversion Monomer->Conversion MW Molecular Weight Monomer->MW Initiator Initiator Conc. Initiator->MW PDI Polydispersity Initiator->PDI Temperature Temperature Temperature->Conversion Temperature->MW Solvent Solvent Choice Solvent->Conversion Solvent->MW Properties Final Properties Conversion->Properties MW->Properties PDI->Properties

Caption: Key parameters influencing polymer properties.

References

  • 4-Hydroxyproline-Derived Sustainable Polythioesters: Controlled Ring-Opening Polymerization, Complete Recyclability, and Facile Functionalization. (2019). PubMed. [Link]

  • Preparation of 2-(4-hydroxyphenoxy) propionates. (1999).
  • Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene. (2023). National Institutes of Health. [Link]

  • Influence of the Polymerization Conditions on the Performance of Molecularly Imprinted Polymers. (2009). ACS Publications. [Link]

  • TROUBLESHOOTING POLYMERIZATIONS. (2018). University of Waterloo. [Link]

  • 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. (2022). MDPI. [Link]

  • Ring-opening copolymerization of hydroxyproline-derived thiolactones and lipoic acid derivatives. (2021). Royal Society of Chemistry. [Link]

  • POLYMER STRUCTURE AND CHARACTERIZATION. (2007). Oregon State University. [Link]

  • Optimization of Polymer Processing: A Review (Part I—Extrusion). (2021). National Institutes of Health. [Link]

  • Poly(4-Hydroxybutyrate): Current State and Perspectives. (2020). National Institutes of Health. [Link]

  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (2014).
  • Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry Innovations. [Link]

  • Optimization of 4D Polymer Printing Within a Massively Parallel Flow-Through Photochemical Microreactor. (2016). ResearchGate. [Link]

  • Troubleshooting step growth polymerization. (2021). Reddit. [Link]

  • Benzenepropanoic acid, 4-hydroxy-, methyl ester. PubChem. [Link]

  • Polymer characterization techniques – an introduction. (2024). Malvern Panalytical. [Link]

  • Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (2018). ACS Publications. [Link]

  • Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. (2019). Frontiers in Chemistry. [Link]

  • Optimal Operation of Polymerization Reactors. (2015). RWTH Publications. [Link]

  • Polymer characterization. Wikipedia. [Link]

  • Polymerization Optimization. Unchained Labs. [Link]

  • Ring Opening Polymerization, Copolymers. (2021). YouTube. [Link]

  • Ring-opening polymerization-induced crystallization-driven self-assembly of poly-L-lactide-block-polyethylene glycol block copolymers (ROPI-CDSA). (2020). PubMed. [Link]

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Technical Support Center: Optimizing the Synthesis of 4-Hydroxyphenyl Methacrylate (4-HPMA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxyphenyl methacrylate (4-HPMA). This guide is designed for researchers, scientists, and professionals in drug development and material science. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of 4-HPMA synthesis and maximize your yield and purity.

Introduction to 4-HPMA Synthesis

4-Hydroxyphenyl methacrylate is a versatile monomer used in the production of a wide range of materials, including polymers, coatings, dental materials, and various biomedical devices.[1] Its synthesis is most commonly achieved through the esterification of hydroquinone (also known as p-hydroxyphenol) with methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride.[1][2] The core challenge in synthesizing 4-HPMA lies in achieving a high yield of the desired mono-esterified product while preventing common side reactions, most notably the formation of the di-esterified product and polymerization of the monomer.

This guide will focus on the common synthesis route of direct esterification and provide practical solutions to the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you might face during your experiments.

Issue 1: Consistently Low Yield of 4-HPMA

Question: My 4-HPMA synthesis is consistently resulting in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield in 4-HPMA synthesis can stem from several factors, often related to the reversible nature of the esterification reaction, suboptimal reaction conditions, or product loss during workup.

  • Incomplete Reaction Due to Equilibrium: The Fischer-Speier esterification of hydroquinone with methacrylic acid is a reversible reaction.[3] To drive the reaction towards the product, you can:

    • Use an Excess of One Reactant: Employing a molar excess of methacrylic acid can shift the equilibrium to favor the formation of 4-HPMA. However, be mindful that a large excess can complicate purification.

    • Remove Water: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the reactants.[3] Employing a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene) to continuously remove water is a highly effective strategy.

  • Suboptimal Reaction Temperature: Temperature plays a critical role.

    • If the temperature is too low (e.g., below 80°C), the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe.[4][5]

    • Conversely, if the temperature is too high (e.g., above 130-150°C), you risk promoting side reactions, such as polymerization and ether formation, which will decrease the yield of the desired product.[4]

  • Catalyst Inefficiency: The choice and handling of the catalyst are crucial.

    • Homogeneous Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective but can be difficult to remove completely and may contribute to side reactions if used in excess.

    • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins or zeolites, offer the advantage of easy removal by filtration.[6] However, their activity can be lower than homogeneous catalysts, and they may require higher temperatures or longer reaction times. Ensure your solid catalyst is properly activated and has sufficient acid sites.

  • Insufficient Reaction Time: Esterification can be a slow process. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching the reaction.[3]

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low 4-HPMA Yield q1 Is the reaction reaching equilibrium prematurely? start->q1 s1_1 Use excess methacrylic acid q1->s1_1 Yes s1_2 Remove water (Dean-Stark) q1->s1_2 Yes q2 Are the reaction temperature and time optimized? q1->q2 No s2_1 Increase temperature if too low (80-120°C range) q2->s2_1 No s2_2 Decrease temperature if too high (>130°C) q2->s2_2 No s2_3 Increase reaction time and monitor with TLC/HPLC q2->s2_3 No q3 Is the catalyst performing efficiently? q2->q3 Yes s3_1 Consider catalyst type (homogeneous vs. heterogeneous) q3->s3_1 No s3_2 Ensure proper activation and concentration of catalyst q3->s3_2 No q4 Are you losing product during workup? q3->q4 Yes s4_1 Optimize extraction and washing procedures q4->s4_1 Yes

Caption: Troubleshooting workflow for diagnosing and resolving low 4-HPMA yield.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. The most prevalent impurities are the di-esterified product (1,4-phenylenebis(2-methylacrylate)), unreacted hydroquinone, and polymeric byproducts.

  • Di-ester Formation: The formation of the di-ester occurs when both hydroxyl groups of hydroquinone react with methacrylic acid. To minimize this:

    • Control Stoichiometry: Use a molar excess of hydroquinone relative to the methacrylating agent. This statistically favors the mono-esterification.

    • Slow Addition: Add the methacrylating agent (especially the more reactive methacryloyl chloride or anhydride) slowly to the reaction mixture containing hydroquinone. This maintains a high concentration of hydroquinone relative to the acylating agent, favoring the mono-substituted product.

  • Polymerization: Methacrylates are prone to radical polymerization, especially at elevated temperatures.[7] This is a major cause of yield loss and can result in a difficult-to-handle, viscous reaction mixture.

    • Effective Inhibition: The use of a suitable polymerization inhibitor is non-negotiable.

      • Phenolic Inhibitors: Hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ) are common choices. They require the presence of dissolved oxygen to be effective radical scavengers.[8]

      • Other Inhibitors: Phenothiazine and certain N-oxyl compounds can also be used.[4] Some modern inhibitors are designed to be more effective at higher temperatures.[9]

    • Inhibitor Concentration: Use the inhibitor at the recommended concentration (typically in the ppm range). Too little will be ineffective, while too much can sometimes interfere with the desired reaction or lead to byproducts.[4]

  • Purity of Starting Materials: Impurities in your starting materials can carry through to the final product. For instance, impurities in technical-grade methacrylic acid could lead to undesired side products.[10] Always use reagents of appropriate purity for your application.

Reaction Scheme: Desired Product vs. Side Products

reaction_pathways cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone HPMA 4-HPMA (Desired) Hydroquinone->HPMA Esterification (Desired Pathway) MAA Methacrylic Acid MAA->HPMA Esterification (Desired Pathway) Polymer Polymer (Side Product) MAA->Polymer Polymerization Diester Di-ester (Side Product) HPMA->Diester Further Esterification HPMA->Polymer Polymerization

Caption: Synthesis pathways for 4-HPMA, highlighting common side reactions.

Issue 3: Difficulties During Product Purification

Question: I'm struggling with the purification of 4-HPMA. What are the best practices and how can I troubleshoot issues like emulsion formation or polymerization during distillation?

Answer: Purification is a critical step that requires care to avoid product loss and ensure high purity.

  • Workup and Extraction:

    • Neutralization: After the reaction, the acidic catalyst must be neutralized. A wash with a mild base like sodium bicarbonate solution is common. Be cautious, as a strong base can deprotonate the phenolic hydroxyl group of 4-HPMA, making it water-soluble and leading to product loss into the aqueous phase.

    • Emulsion Formation: Emulsions can form during aqueous washes, making phase separation difficult. To break emulsions, you can try adding a saturated brine solution or allowing the mixture to stand for an extended period.

  • Distillation:

    • Polymerization During Distillation: This is a significant risk due to the high temperatures involved.

      • Always use a polymerization inhibitor in the distillation flask. A non-volatile inhibitor like phenothiazine is a good choice.

      • Use reduced pressure: Distilling under vacuum allows for a lower boiling temperature, significantly reducing the risk of polymerization.

      • Avoid overheating: Use a water or oil bath for even heating and avoid heating the flask to dryness.

  • Recrystallization: If distillation is problematic or if you require very high purity, recrystallization can be an effective alternative or subsequent purification step. A suitable solvent system (e.g., toluene/hexane) can be used to crystallize the 4-HPMA, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for 4-HPMA synthesis? A1: The "best" catalyst depends on your specific experimental setup and requirements. For ease of removal and a more environmentally friendly process, a solid acid catalyst like an ion-exchange resin is an excellent choice.[2][6] For faster reaction rates at lower temperatures, a homogeneous catalyst like p-toluenesulfonic acid may be preferred, but be prepared for a more involved purification process to remove it.

Q2: Can I perform the synthesis without a solvent? A2: While a solventless reaction is possible, using an inert, water-immiscible solvent like toluene offers several advantages. It helps to control the reaction temperature, allows for the azeotropic removal of water to drive the reaction to completion, and can make the reaction mixture less viscous and easier to handle.

Q3: How do I properly store 4-HPMA? A3: 4-HPMA should be stored in a cool, dark place, preferably refrigerated.[11] It is crucial that it is stored with a polymerization inhibitor (it is typically supplied with an inhibitor like HQ). The container should be tightly sealed to prevent exposure to light and moisture.

Q4: What analytical techniques are best for confirming the purity of my 4-HPMA? A4: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (ester carbonyl, hydroxyl, C=C double bond).[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC: Can be used to determine the purity of the sample and identify volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 120°C) is a good indicator of purity.[13]

Experimental Protocols

Protocol 1: Synthesis of 4-HPMA via Direct Esterification with Water Removal

This protocol is designed to maximize yield by continuously removing the water byproduct.

Materials:

  • Hydroquinone (1.0 eq)

  • Methacrylic acid (1.2 eq)

  • p-Toluenesulfonic acid (0.05 eq)

  • Hydroquinone (inhibitor, 200 ppm)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add hydroquinone, p-toluenesulfonic acid, the hydroquinone inhibitor, and toluene (enough to suspend the reactants).

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, slowly add the methacrylic acid to the flask.

  • Continue refluxing and monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or vacuum distillation.

Protocol 2: Purification of 4-HPMA by Recrystallization

Materials:

  • Crude 4-HPMA

  • Toluene

  • n-Hexane

Procedure:

  • Dissolve the crude 4-HPMA in a minimal amount of hot toluene.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add n-hexane to the hot toluene solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.

Data Summary Table

ParameterRecommendationRationalePotential Issue if Deviated
Reactant Ratio 1.2 eq Methacrylic Acid : 1 eq HydroquinoneShifts equilibrium to favor product formation.Low yield due to incomplete reaction.
Catalyst p-TSA (0.05 eq) or Ion-Exchange ResinEfficiently catalyzes esterification.Slow or incomplete reaction.
Inhibitor HQ or MEHQ (200-500 ppm)Prevents premature polymerization.Polymerization of monomer, leading to low yield and difficult workup.
Temperature 80-120°CBalances reaction rate and prevention of side reactions.Too low: slow reaction. Too high: increased polymerization and side products.[4]
Water Removal Dean-Stark ApparatusDrives the reaction to completion.Reversible reaction leads to low equilibrium conversion.[3]
Purification Vacuum Distillation or RecrystallizationProvides high purity product.Impure final product; risk of polymerization at atmospheric pressure.

References

  • KR20160067017A - Method for the production process of methacryl acid ester - Google P
  • Troubleshooting low conversion rates in Fischer esterific
  • US6025520A - Method for preparing (meth)
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC - NIH. (URL: [Link])

  • Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated
  • Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties - DergiPark. (URL: [Link])

  • From Synthesis to Application: The Multifaceted Role of p-Hydroxyphenyl Methacryl
  • Cas 31480-93-0,p-hydroxyphenyl methacrylate - LookChem. (URL: [Link])

  • Challenges and opportunities in the purification of recombinant tagged proteins - PMC. (URL: [Link])

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (URL: [Link])

  • Research progress in catalysts for manufacture of methyl methacrylate by one-step conversion of methacrolein - ResearchGate. (URL: [Link])

  • Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System - ResearchGate. (URL: [Link])

  • Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC - NIH. (URL: [Link])

  • Esterification of Methacrylic acid with Ethylene glycol over Heteropolyacid supported on ZSM-5 - ResearchGate. (URL: [Link])

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. (URL: [Link])

  • Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments | Pharmaceutical Technology. (URL: [Link])

  • Synthesis of poly(methyl methacrylate)
  • What is high performance polymerization inhibitor? (URL: [Link])

  • Overcoming Monoclonal Antibody Purification Challenges - Bio-Rad. (URL: [Link])

  • Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies - PubMed. (URL: [Link])

  • Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC - NIH. (URL: [Link])

  • Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency - MDPI. (URL: [Link])

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Technical Support Center: Degradation Pathways of 4-Hydroxyphenylpyruvic Acid (4-HPM) under UV Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxyphenylpyruvic acid (4-HPM) under UV irradiation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. Our approach is rooted in established photochemical principles to ensure scientific integrity and provide you with a self-validating framework for your research.

Introduction: The Photochemical Reactivity of 4-HPM

4-Hydroxyphenylpyruvic acid (4-HPM) is a crucial intermediate in the metabolic pathway of tyrosine.[1][2][3] Its structure, featuring both a phenolic ring and an α-keto acid moiety, makes it susceptible to degradation upon exposure to ultraviolet (UV) radiation.[4] Understanding these degradation pathways is critical for assessing the stability of 4-HPM in various applications, from drug formulation to environmental fate studies.

This guide will explore the proposed degradation mechanisms of 4-HPM under UV irradiation, provide detailed experimental protocols, and offer solutions to common challenges you may face in the laboratory.

Part 1: Proposed Degradation Pathways of 4-HPM under UV Irradiation

While specific, experimentally validated degradation pathways for 4-HPM under UV irradiation are not extensively documented in publicly available literature, we can postulate the primary routes based on the known photochemistry of its constituent functional groups: the phenolic ring and the α-keto acid side chain.

The degradation is likely to proceed through two main, potentially competing, pathways initiated by the absorption of UV light:

  • Reactions involving the Phenolic Ring: The phenolic group is susceptible to attack by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can be generated in aqueous solutions under UV irradiation.[5] This can lead to the formation of hydroxylated derivatives and subsequent ring-opening products.

  • Reactions involving the α-Keto Acid Side Chain: α-Keto acids are known to undergo photochemical reactions, including decarboxylation (loss of CO2) and the formation of radical species that can lead to polymerization or the formation of smaller aldehyde and carboxylic acid products.

Below is a proposed schematic of the degradation pathways.

G cluster_main Proposed UV Degradation Pathways of 4-HPM cluster_pathway1 Pathway 1: Phenolic Ring Attack cluster_pathway2 Pathway 2: α-Keto Acid Side Chain Reactions 4-HPM 4-HPM UV_Irradiation UV Irradiation (Initiation) 4-HPM->UV_Irradiation Absorbs UV light Polymerization Polymerization/Oligomerization 4-HPM->Polymerization Radical formation ROS_Generation Reactive Oxygen Species (ROS) (e.g., •OH) UV_Irradiation->ROS_Generation In aqueous solution Decarboxylation Decarboxylation (-CO2) UV_Irradiation->Decarboxylation Direct photolysis Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., Dihydroxyphenylpyruvic acid) ROS_Generation->Hydroxylated_Intermediates •OH attack Ring_Opening Ring Opening Hydroxylated_Intermediates->Ring_Opening Small_Aliphatic_Acids Small Aliphatic Acids (e.g., maleic acid, oxalic acid) Ring_Opening->Small_Aliphatic_Acids 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde Decarboxylation->4-Hydroxyphenylacetaldehyde Oxidation Further Oxidation 4-Hydroxyphenylacetaldehyde->Oxidation 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Oxidation->4-Hydroxyphenylacetic_acid

Caption: Proposed degradation pathways of 4-HPM under UV irradiation.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My 4-HPM degradation is much slower than expected, or I'm seeing minimal degradation. What could be the cause?

A1: Several factors can contribute to slow or incomplete degradation. Consider the following:

  • UV Lamp Intensity and Wavelength:

    • Causality: The rate of photodegradation is directly proportional to the light intensity and the molar absorption coefficient of the compound at the emission wavelength of the lamp.[6]

    • Troubleshooting Steps:

      • Verify Lamp Output: Check the manufacturer's specifications for your UV lamp. The output intensity can decrease with age. Use a radiometer to measure the actual light intensity at the sample distance.

      • Match Wavelength to Absorbance: Ensure the emission spectrum of your lamp overlaps with the UV absorbance spectrum of 4-HPM. Aromatic compounds typically absorb strongly in the UV-C (200-280 nm) and UV-B (280-315 nm) regions.[4]

      • Sample Distance: Ensure your sample is placed at a consistent and optimal distance from the UV source as defined in your protocol.

  • Dissolved Oxygen Content:

    • Causality: In aqueous solutions, dissolved oxygen plays a crucial role in the formation of reactive oxygen species (ROS), which are often the primary drivers of degradation.[5][7] Low dissolved oxygen can limit the rate of these indirect photolysis pathways.

    • Troubleshooting Steps:

      • Aerate the Solution: Before and during the experiment, gently bubble air or oxygen through your sample solution.

      • Control Stirring: Ensure adequate mixing to facilitate the transfer of oxygen from the headspace into the solution.

  • pH of the Solution:

    • Causality: The pH can affect the speciation of 4-HPM (protonated vs. deprotonated forms of the carboxylic acid and phenolic hydroxyl groups) and the generation of ROS.

    • Troubleshooting Steps:

      • Buffer the Solution: Use a suitable buffer to maintain a constant pH throughout the experiment.

      • Investigate a pH Range: If the degradation is still slow, consider performing the experiment at different pH values to find the optimum for degradation.

  • Presence of Quenchers:

    • Causality: Other substances in your solution (e.g., organic solvents, other dissolved organic matter) can compete for photons or quench the excited state of 4-HPM or the generated ROS, thus inhibiting its degradation.[8]

    • Troubleshooting Steps:

      • Use High-Purity Water: Ensure you are using HPLC-grade or ultrapure water.

      • Analyze for Impurities: If using a complex matrix, consider analyzing for potential quenching agents.

Q2: I am observing many unexpected peaks in my chromatogram after UV irradiation. How can I identify them?

A2: The formation of multiple degradation products is expected. Here’s how to approach their identification:

  • Hyphenated Analytical Techniques:

    • Causality: While HPLC with a UV detector is excellent for quantification, it provides limited structural information.

    • Solution: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. This will provide the molecular weight of the degradation products and, with MS/MS, fragmentation patterns that can be used to elucidate their structures.

  • Comparison with Standards:

    • Causality: Comparing retention times and spectral data with authentic standards is the most definitive way to identify a compound.

    • Solution: Based on the proposed degradation pathways, obtain standards for expected intermediates like 4-hydroxyphenylacetic acid.

  • Fraction Collection and NMR:

    • Causality: For novel or unexpected products, more detailed structural analysis is required.

    • Solution: If a particular degradation product is formed in sufficient quantity, you can use preparative HPLC to isolate it. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation.

Q3: My HPLC results are not reproducible. What are the common sources of variability in this analysis?

A3: Reproducibility issues in HPLC analysis of phenolic and aromatic acids often stem from the mobile phase, column, or sample preparation.[9]

  • Mobile Phase Preparation:

    • Causality: The pH of the mobile phase is critical for the retention of ionizable compounds like 4-HPM. Small variations in pH can lead to significant shifts in retention time.

    • Troubleshooting Steps:

      • Use a Buffer: Always use a buffer in your aqueous mobile phase component to ensure a stable pH.

      • Consistent Preparation: Prepare the mobile phase in the exact same way for each run, including the order of mixing and the method of degassing.

  • Column Equilibration:

    • Causality: Inadequate column equilibration with the mobile phase before starting a sequence of injections can lead to drifting retention times.

    • Troubleshooting Steps:

      • Sufficient Equilibration Time: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.

  • Sample Solvent Effects:

    • Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and shifts in retention time.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your samples in the initial mobile phase.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 4-HPM degradation under UV light?

A1: The degradation of 4-HPM under UV irradiation in aqueous solution is likely to proceed via a combination of direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of a UV photon by the 4-HPM molecule, leading to its excitation and subsequent decomposition (e.g., decarboxylation). Indirect photo-oxidation involves the formation of highly reactive species, primarily hydroxyl radicals (•OH), from the interaction of UV light with water and dissolved oxygen. These radicals then attack the 4-HPM molecule, leading to hydroxylation and ring cleavage. The dominant pathway will depend on factors such as the UV wavelength, pH, and the concentration of dissolved oxygen.

Q2: How does the choice of UV wavelength affect the degradation of 4-HPM?

A2: The effectiveness of a particular UV wavelength depends on the absorption spectrum of 4-HPM. The molecule will only be degraded by light that it absorbs. Aromatic compounds like 4-HPM typically have strong absorbance in the UV-C range (around 254 nm) and may have another absorption band in the UV-B range. Using a UV source that emits at a wavelength where 4-HPM has a high molar absorptivity will result in a faster rate of direct photolysis.

Q3: Is it necessary to use a photocatalyst for the degradation of 4-HPM?

A3: While 4-HPM can be degraded by UV light alone (photolysis), the process can often be accelerated by the use of a photocatalyst such as titanium dioxide (TiO2).[10] The photocatalyst, when irradiated with UV light of sufficient energy, generates electron-hole pairs that lead to a more efficient production of reactive oxygen species, thereby enhancing the degradation rate. The necessity of a photocatalyst depends on the desired rate and extent of degradation for a specific application.

Q4: What are the expected end-products of complete 4-HPM degradation?

A4: The complete degradation (mineralization) of an organic molecule like 4-HPM results in the formation of carbon dioxide (CO2), water (H2O), and inorganic ions. In practice, achieving complete mineralization may require prolonged irradiation times or the use of advanced oxidation processes.

Part 4: Experimental Protocols and Data Presentation

Protocol 1: UV Irradiation of 4-HPM in Aqueous Solution

This protocol provides a general framework for studying the photodegradation of 4-HPM.

  • Preparation of 4-HPM Solution:

    • Prepare a stock solution of 4-HPM in a suitable solvent (e.g., methanol) and dilute it to the desired final concentration in ultrapure water. The final concentration should be such that the absorbance at the irradiation wavelength is not too high to ensure uniform light penetration.

    • If pH control is desired, use a suitable buffer (e.g., phosphate buffer) to prepare the aqueous solution.

  • Experimental Setup:

    • Use a photoreactor equipped with a UV lamp of a specific wavelength (e.g., a low-pressure mercury lamp emitting at 254 nm).[11]

    • The reactor should be made of a material that is transparent to the UV light being used (e.g., quartz).

    • Include a magnetic stirrer to ensure the solution is well-mixed.[11]

    • If temperature control is important, use a cooling system to maintain a constant temperature.[11]

  • Irradiation Procedure:

    • Before turning on the UV lamp, take a "time zero" sample.

    • Start the UV irradiation and the timer simultaneously.

    • At predetermined time intervals, withdraw aliquots of the solution for analysis.

  • Sample Analysis:

    • Analyze the collected samples by HPLC to determine the concentration of remaining 4-HPM and to observe the formation of degradation products.

G cluster_workflow Experimental Workflow for 4-HPM Photodegradation Study start Start prep Prepare 4-HPM solution (buffered, known concentration) start->prep setup Set up photoreactor (quartz vessel, UV lamp, stirrer) prep->setup t0 Take 'time zero' sample setup->t0 irradiate Start UV irradiation and timer t0->irradiate sampling Withdraw samples at set time intervals irradiate->sampling sampling->irradiate Continue irradiation analysis Analyze samples by HPLC-UV (and/or LC-MS) sampling->analysis data Plot concentration vs. time and identify products analysis->data end End data->end

Caption: A typical experimental workflow for studying the photodegradation of 4-HPM.

Protocol 2: HPLC Analysis of 4-HPM and its Degradation Products

This is a starting point for developing an HPLC method. Optimization will be necessary.

  • HPLC System: A standard HPLC system with a UV detector. A diode array detector (DAD) is recommended for obtaining UV spectra of the peaks.[12]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic content will likely be needed to resolve the parent compound and its more polar degradation products. For example:

    • 0-20 min: 10% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitor at a wavelength where 4-HPM absorbs strongly (e.g., around 280 nm). If using a DAD, collect spectra from 200-400 nm.

Data Presentation: Degradation Kinetics

The degradation of 4-HPM can often be modeled using pseudo-first-order kinetics. The concentration of 4-HPM at different time points should be tabulated and plotted.

Irradiation Time (min)4-HPM Concentration (µM)ln(C/C₀)
0100.00.00
1075.2-0.28
2056.8-0.57
3042.1-0.86
6018.3-1.70

A plot of ln(C/C₀) versus time should yield a straight line if the reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope.

References

  • Bratovcic, A., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Agriculturae Conspectus Scientificus, 80(2), 73-77.
  • FooDB. (2015).
  • Pseudomonas aeruginosa Metabolome Database. 4-Hydroxyphenylpyruvic acid (PAMDB000176).
  • Rupa Health. 4-Hydroxyphenylpyruvic Acid.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Azim, M. B., et al. (2024). Effect of Dissolved Oxygen Content on Photocatalytic Performance of Graphene Oxide. Journal of Nanotechnology Research, 6, 06-15.
  • Miller, P. L., & Cros, D. J. (2017). Factors Affecting Photolysis of Organic Compounds on Soils.
  • El-Mekkawi, D. M., & Selim, M. M. (2018). Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO 4 Photocatalyst.
  • Naczk, M., & Shahidi, F. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(SI 1).
  • Zhang, T., et al. (2023). The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products.
  • Burns, J. M., et al. (2012). Methods for reactive oxygen species (ROS) detection in aqueous environments.
  • Burns, J. M., et al. (2012). Methods for reactive oxygen species (ROS) detection in aqueous environments.
  • Inostroza-Rivas, F. J., et al. (2020). On the Theoretical Determination of Photolysis Properties for Atmospheric Volatile Organic Compounds. The Journal of Physical Chemistry Letters, 11(13), 5235-5241.
  • Quora. (2021).
  • Agilent. (n.d.). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Zhang, X., et al. (2021). UV/TiO2/Periodate System for the Degradation of Organic Pollutants – Kinetics, Mechanisms and Toxicity Study.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Li, A., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of the Science of Food and Agriculture, 101(11), 4639-4647.
  • Thompson, A., et al. (2022).
  • Plesa, I., et al. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. International Journal of Molecular Sciences, 24(13), 10882.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Gildenhuys, A. (2017).
  • Li, Y., et al. (2024). Photochemical behavior of dissolved organic matter in environmental surface waters: A review.
  • Taylor & Francis. (n.d.). Photolysis – Knowledge and References.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Rodriguez, R. D., et al. (2023). Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. Review of Scientific Instruments, 94(8), 084103.
  • YouTube. (2023).
  • Chen, Y.-C., et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation.

Sources

Technical Support Center: 4-Hydroxyphenyl Methacrylate (4-HPMA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 4-hydroxyphenyl methacrylate (4-HPMA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this versatile monomer. Achieving high purity is critical, as residual impurities can significantly impact downstream applications, from polymerization kinetics to the final properties of advanced materials.[1][2]

This document provides in-depth troubleshooting guidance, preventative strategies, and validated protocols to help you minimize impurities and maximize the yield and quality of your 4-HPMA product.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis and workup of 4-HPMA. Each entry details the probable causes and provides actionable solutions based on established chemical principles.

dot

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Corrective Actions start Problem Observed low_yield Low Product Yield start->low_yield Yield? discoloration Product Discoloration (Yellow/Brown) start->discoloration Color? polymerization Premature Polymerization start->polymerization Consistency? sm_contamination Starting Material Contamination start->sm_contamination Purity? sol_yield Optimize Stoichiometry Review Reaction Time/Temp Refine Workup Protocol low_yield->sol_yield sol_color Inert Atmosphere (N2) Optimize Inhibitor Avoid High Temperatures Purify via Recrystallization discoloration->sol_color sol_poly Increase Inhibitor Conc. Ensure O2 Presence for Phenolic Inhibitors Strict Temp Control polymerization->sol_poly sol_sm Perform Aqueous Washes (Basic & Neutral) Purify via Precipitation Utilize Column Chromatography sm_contamination->sol_sm

Caption: Troubleshooting logic for 4-HPMA synthesis issues.

1. Q: My final product yield is significantly lower than expected. What are the likely causes?

A: Low yield is a common issue stemming from either incomplete reaction or loss of product during purification.

  • Causality & Explanation: The esterification reaction between hydroquinone and a methacrylic acid source is an equilibrium process. Insufficient reaction time, non-optimal temperature, or incorrect stoichiometry can prevent the reaction from reaching completion. Furthermore, 4-HPMA has moderate solubility in various solvents, and significant amounts can be lost during aqueous washes or recrystallization if the solvent systems and volumes are not optimized.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess of the acylating agent (e.g., methacrylic anhydride or methacryloyl chloride) can help drive the reaction to completion.

    • Optimize Reaction Conditions: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or NMR spectroscopy to determine the optimal reaction time.[3] If using a transesterification method, ensure the continuous removal of the alcohol byproduct (e.g., methanol) to shift the equilibrium towards the product.[4]

    • Refine Workup Protocol: When performing aqueous washes, pre-saturate the wash solution with a salt (e.g., NaCl) to reduce the solubility of the organic product in the aqueous phase. During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product and cool the solution slowly to maximize crystal recovery.

2. Q: My isolated 4-HPMA is yellow or brown instead of white. How can I prevent this discoloration?

A: Discoloration is almost always due to the oxidation of the phenolic functional groups present in the starting material (hydroquinone) and the product.

  • Causality & Explanation: Hydroquinone and, to a lesser extent, 4-HPMA are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen, forming colored quinone and benzoquinone-type impurities.[5] These impurities can act as polymerization initiators or inhibitors, affecting the monomer's performance.

  • Troubleshooting Steps:

    • Utilize an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen, thereby reducing the rate of oxidation.

    • Control Temperature: Avoid unnecessarily high reaction or distillation temperatures, as heat accelerates oxidation.

    • Purification: Discolored product can often be purified by recrystallization. Activated carbon treatment of the solution before recrystallization can also help remove colored impurities.

    • Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.[6]

3. Q: The reaction mixture solidified or became highly viscous. What caused this premature polymerization?

A: This indicates uncontrolled polymerization of the methacrylate monomer, a critical issue that can lead to complete batch failure.

  • Causality & Explanation: Methacrylates are highly prone to free-radical polymerization, which can be initiated by heat, light, or radical species formed from impurity degradation.[7] Polymerization inhibitors are essential to prevent this, but their effectiveness depends on concentration, temperature, and, for many common inhibitors, the presence of dissolved oxygen.[8]

  • Troubleshooting Steps:

    • Ensure Adequate Inhibition: Add a suitable polymerization inhibitor at the start of the reaction. Common choices include p-benzoquinone or hydroquinone monomethyl ether (MEHQ).[3][9][10]

    • The Role of Oxygen: For phenolic inhibitors like MEHQ or hydroquinone (HQ) to function effectively, a small amount of dissolved oxygen is required.[7][8] The inhibitor itself does not react with the initial carbon-centered radicals; instead, oxygen reacts with these radicals to form peroxy radicals, which are then scavenged by the inhibitor.[7] Therefore, while a full air atmosphere can promote oxidation, a completely oxygen-free environment can render these inhibitors ineffective. A gentle stream of air or 5-8% oxygen in nitrogen is sometimes used in industrial settings.[3]

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range. Runaway polymerization is an exothermic process; once it starts, the generated heat can accelerate the reaction catastrophically.

4. Q: My final product analysis (NMR/GC) shows significant contamination with unreacted hydroquinone and/or methacrylic acid. How do I remove them?

A: The presence of starting materials indicates either an incomplete reaction or an inefficient purification process. Both can be removed with targeted chemical washes.

  • Causality & Explanation: Both hydroquinone and methacrylic acid are acidic. Methacrylic acid is a carboxylic acid, while hydroquinone is a phenol. This acidity can be exploited to render them soluble in an aqueous basic solution, allowing for their separation from the less acidic ester product.

  • Troubleshooting Steps:

    • Basic Wash for Methacrylic Acid: After the initial reaction, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[11] The methacrylic acid will be deprotonated to sodium methacrylate, which is highly soluble in water.

    • Wash for Hydroquinone: The same basic wash will also remove unreacted hydroquinone by converting it to its water-soluble sodium phenoxide salt.

    • Neutral Water Wash: Following the basic wash, perform several washes with deionized water to remove any remaining base and salts.

    • Final Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[11] Further purification can be achieved via recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-HPMA synthesis and how do they form?

The primary impurities are unreacted starting materials (hydroquinone, methacrylic acid), polymers of 4-HPMA, and side-reaction products.[3]

Impurity ClassSpecific ExamplesFormation Mechanism
Starting Materials Hydroquinone, Methacrylic AcidIncomplete reaction due to non-optimized conditions or stoichiometry.
Polymerization Products Poly(4-HPMA)Spontaneous free-radical polymerization due to heat, light, or lack of effective inhibition.[7]
Side-Reaction Products 2-methyl-5-methylenehexanedioic acidDimerization or other side reactions of methacrylic acid/anhydride at elevated temperatures.[3]
Degradation Products BenzoquinoneOxidation of the hydroquinone moiety in the starting material or product.

Q2: How do I select the right polymerization inhibitor and concentration?

The choice depends on the reaction conditions.

  • Hydroquinone (HQ): Effective, but it is also a reactant, which can complicate stoichiometry and analysis.

  • Hydroquinone Monomethyl Ether (MEHQ): A very common and effective inhibitor for methacrylates.[12] It requires the presence of dissolved oxygen to be effective.[7][8] A typical concentration is 100-250 ppm.

  • p-Benzoquinone: Also effective and often used in the synthesis of 4-HPMA.[3][9]

  • Phenothiazine (PTZ): An effective high-temperature inhibitor.

Always introduce the inhibitor at the beginning of the synthesis. For storage, 4-HPMA is typically stabilized with HQ or MEHQ.[6]

Q3: What analytical methods are best for confirming the purity of my 4-HPMA?

A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography (GC): Excellent for determining quantitative purity and detecting volatile impurities.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can be used to quantify the level of key impurities, such as unreacted starting materials, by integrating characteristic peaks.[3][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (ester C=O, phenol O-H, vinyl C=C) and the absence of others (e.g., carboxylic acid O-H from methacrylic acid).[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to detect non-volatile impurities and polymerization products.

Validated Experimental Protocols

Protocol 1: General Purification Workflow for 4-HPMA

This protocol assumes the synthesis reaction is complete and the goal is to isolate the pure monomer from unreacted starting materials and byproducts.

dot

Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash_base Wash with 5% NaHCO3 (aq) (Removes Acidic Impurities) dissolve->wash_base separate1 Separate Aqueous Layer 1 wash_base->separate1 wash_water Wash with Deionized Water (Removes Salts) separate1->wash_water Organic Phase separate2 Separate Aqueous Layer 2 wash_water->separate2 dry Dry Organic Layer (e.g., over Na2SO4) separate2->dry Organic Phase filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent (Rotary Evaporation) filter->evaporate recrystallize Recrystallize Crude Solid (e.g., from Toluene/Hexane) evaporate->recrystallize final_product Pure 4-HPMA Crystals recrystallize->final_product

Caption: General purification workflow for 4-HPMA.

  • Solvent Extraction: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the crude mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate or sodium carbonate. This step removes acidic impurities like unreacted methacrylic acid and hydroquinone.[11] Repeat the wash until gas evolution (CO₂) ceases.

  • Neutral Wash: Wash the organic layer with deionized water (2-3 times) to remove any residual base and inorganic salts. A final wash with brine (saturated NaCl solution) can help break emulsions and further dry the organic layer.

  • Drying: Separate the organic layer and dry it over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Recrystallization/Precipitation:

    • For Recrystallization: Dissolve the resulting crude solid in a minimum amount of a suitable hot solvent (e.g., toluene, methanol) and allow it to cool slowly to form pure crystals.[11]

    • For Precipitation: To remove unreacted hydroquinone specifically, one can dissolve the crude product and then add a non-solvent like toluene to cause the less soluble hydroquinone to precipitate out.[3]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties . DergiPark. [Link]

  • Cas 31480-93-0, p-hydroxyphenyl methacrylate . LookChem. [Link]

  • From Synthesis to Application: The Multifaceted Role of p-Hydroxyphenyl Methacrylate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for synthesis and process inhibition of isobornyl (meth)acrylate.
  • Synthesis of Polymers From Bio-Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR-Mediated ATRP . National Institutes of Health. [Link]

  • 4-Hydroxyphenyl methacrylate . MySkinRecipes. [Link]

  • Mechanism of hydroquinone-inhibited oxidation of acrylic acid and methyl methacrylate . ResearchGate. [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • Transesterification of poly(methyl acrylate) (PMA) with various alcohol... . ResearchGate. [Link]

  • Method for inhibiting polymerization of (meth)acrylic acid and esters thereof.
  • Impurities in Pharmaceuticals- A Review . SciSpace. [Link]

  • Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp . PubMed. [Link]

  • Transesterification of methyl methacrylate.
  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid . ResearchGate. [Link]

  • Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques . ResearchGate. [Link]

  • Inhibition of Free Radical Polymerization: A Review . National Institutes of Health. [Link]

  • Dihydroxybenzene/benzoquinone-containing polymers: organic redox polymers . Société Chimique de France. [Link]

  • Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts . MDPI. [Link]

  • Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials . American Laboratory. [Link]

  • Methyl Methacrylate . Occupational Safety and Health Administration. [Link]

  • Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC . Shimadzu. [Link]

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Technical Support Center: Mastering Molecular Weight Control in Poly(4-hydroxyphenyl methacrylate) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators in drug development and polymer science. This comprehensive guide is your dedicated resource for navigating the intricacies of synthesizing poly(4-hydroxyphenyl methacrylate) (P4-HPM) with precise molecular weight control. The presence of the phenolic hydroxyl group in the 4-hydroxyphenyl methacrylate (4-HPM) monomer presents unique challenges to achieving well-defined polymers. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve your desired polymer characteristics.

Understanding the Core Challenge: The Phenolic Hydroxyl Group

Direct polymerization of 4-HPM via conventional free-radical methods often leads to poor control over molecular weight and a high polydispersity index (PDI). The primary reason for this is the phenolic hydroxyl group, which can act as a chain transfer agent, prematurely terminating growing polymer chains.[1] This results in a mixture of polymers with a wide range of molecular weights, hindering the development of materials with predictable and reproducible properties.

To achieve precise control over the polymerization of 4-HPM, a two-step "protect-polymerize-deprotect" strategy is highly recommended. This involves protecting the reactive hydroxyl group, performing a controlled polymerization, and then removing the protecting group to yield the final, well-defined P4-HPM.

Logical Workflow for Controlled P4-HPM Synthesis

The following diagram illustrates the recommended workflow for synthesizing P4-HPM with controlled molecular weight.

P4-HPM Synthesis Workflow cluster_0 Step 1: Monomer Protection cluster_1 Step 2: Controlled Polymerization cluster_2 Step 3: Deprotection Monomer 4-Hydroxyphenyl methacrylate (4-HPM) Protected_Monomer 4-(tert-butyldimethylsilyloxy)phenyl methacrylate (TBDMS-PM) Monomer->Protected_Monomer TBDMS-Cl, Imidazole, DMF Polymerization RAFT or ATRP Protected_Monomer->Polymerization Initiator, CTA (for RAFT) Protected_Polymer Poly(TBDMS-PM) Polymerization->Protected_Polymer Deprotection TBAF, THF Protected_Polymer->Deprotection Final_Polymer Poly(4-hydroxyphenyl methacrylate) (P4-HPM) Deprotection->Final_Polymer

Caption: Workflow for controlled synthesis of P4-HPM.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of P4-HPM and provides actionable solutions.

Monomer Protection

Q1: Why is my yield of 4-(tert-butyldimethylsilyloxy)phenyl methacrylate (TBDMS-PM) low?

A1: Low yields during the silylation of 4-HPM can arise from several factors:

  • Moisture: The presence of water will hydrolyze the TBDMS-Cl reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider adding a slight excess of TBDMS-Cl and imidazole.

  • Purification Losses: Purification via column chromatography can sometimes lead to yield loss. Ensure proper selection of the eluent system to achieve good separation between the product and any byproducts.

Controlled Polymerization (RAFT)

Q2: My RAFT polymerization of TBDMS-PM has a high Polydispersity Index (PDI > 1.3). What's going wrong?

A2: A high PDI in RAFT polymerization indicates poor control over the polymerization process. Common causes include:

  • Inappropriate RAFT Agent: The choice of Chain Transfer Agent (CTA) is crucial for controlling the polymerization of methacrylates. For methacrylates, trithiocarbonates and dithiobenzoates are generally effective. Ensure you are using a suitable RAFT agent.

  • High Initiator Concentration: An excessively high initiator-to-CTA ratio can lead to a higher concentration of radicals, resulting in more termination reactions and a broader molecular weight distribution. A typical initiator-to-CTA ratio is between 1:5 and 1:10.

  • High Conversion: Pushing the polymerization to very high conversions (>90%) can sometimes lead to a loss of control and an increase in PDI.[2] It is often better to stop the reaction at a moderate conversion (70-80%) to maintain a low PDI.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerization. Ensure your reaction mixture is thoroughly deoxygenated before initiating the polymerization.

Q3: I'm observing a shoulder on the high molecular weight side of my GPC trace for poly(TBDMS-PM). What does this indicate?

A3: A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace often suggests the presence of polymer chains that have undergone irreversible termination, such as radical-radical coupling.[2] This can be caused by:

  • Excessive Initiator: As mentioned in Q2, too much initiator can lead to a higher radical concentration and increased termination.

  • High Temperature: Higher reaction temperatures can increase the rate of termination reactions. Consider lowering the polymerization temperature.

  • Impure Monomer or RAFT Agent: Impurities can interfere with the RAFT equilibrium, leading to uncontrolled polymerization. Ensure your monomer and RAFT agent are pure.

Q4: How do I control the molecular weight of my poly(TBDMS-PM) using RAFT polymerization?

A4: The molecular weight of the polymer in a RAFT polymerization is primarily controlled by the molar ratio of the monomer to the RAFT agent and the monomer conversion. The theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn,theo = ([Monomer]0 / [CTA]0) × Mw,monomer × conversion + Mw,CTA

Where:

  • [Monomer]0 is the initial monomer concentration.

  • [CTA]0 is the initial RAFT agent concentration.

  • Mw,monomer is the molecular weight of the monomer.

  • Mw,CTA is the molecular weight of the RAFT agent.

The following table provides a representative example of how varying the [Monomer]/[CTA] ratio can be used to target different molecular weights for a methacrylate polymerization.

Target DP ([Monomer]/[CTA])Theoretical Mn ( g/mol ) at 80% ConversionExpected PDI
50~11,500< 1.20
100~23,000< 1.20
200~46,000< 1.25
500~115,000< 1.30

Note: These are illustrative values for a protected 4-HPM monomer and may vary depending on the specific RAFT agent, initiator, and reaction conditions.

Deprotection

Q5: My deprotection of poly(TBDMS-PM) is incomplete. How can I improve this?

A5: Incomplete deprotection can be addressed by:

  • Increasing the amount of TBAF: Ensure you are using a sufficient excess of tetrabutylammonium fluoride (TBAF). A common starting point is 1.1 to 1.5 equivalents of TBAF per silyl ether group.[3]

  • Extending the reaction time: Monitor the reaction by ¹H NMR to confirm the disappearance of the silyl ether peaks. The reaction may require longer than initially anticipated.

  • Elevating the temperature: Gently warming the reaction mixture can sometimes facilitate the deprotection of more sterically hindered silyl ethers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(tert-butyldimethylsilyloxy)phenyl methacrylate (TBDMS-PM)

This protocol is adapted from the silylation of 4-hydroxystyrene.[1]

Materials:

  • 4-Hydroxyphenyl methacrylate (4-HPM)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-HPM (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford TBDMS-PM as a colorless oil or white solid.

Protocol 2: RAFT Polymerization of TBDMS-PM

This protocol is a general procedure for the RAFT polymerization of methacrylates.[4]

Materials:

  • 4-(tert-butyldimethylsilyloxy)phenyl methacrylate (TBDMS-PM)

  • A suitable RAFT agent for methacrylates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • A radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a Schlenk flask, combine TBDMS-PM, the RAFT agent, and AIBN in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).

  • Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time to reach the target conversion.

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and PDI by GPC.

Protocol 3: Deprotection of Poly(TBDMS-PM) to Poly(4-HPM)

This protocol is a general procedure for the deprotection of TBDMS ethers using TBAF.[3][5][6]

Materials:

  • Poly(4-(tert-butyldimethylsilyloxy)phenyl methacrylate) (Poly(TBDMS-PM))

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Poly(TBDMS-PM) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.5 eq per silyl ether repeating unit) dropwise to the stirred polymer solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the deprotection by taking small aliquots and analyzing them by ¹H NMR to confirm the disappearance of the tert-butyl and dimethylsilyl protons.

  • Once the deprotection is complete, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or a mixture of hexane and ethyl acetate).

  • Collect the precipitated poly(4-HPM) by filtration and wash it with the non-solvent to remove TBAF residues.

  • Dry the final polymer under vacuum to a constant weight.

Visualization of Key Mechanisms

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which enables the controlled growth of polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium I Initiator R_dot R• I->R_dot Δ or hν R_dot_prop R• P_dot P• R_dot_prop->P_dot + M P_dot_raft P• M Monomer (M) P_dot->P_dot + M Intermediate Intermediate Radical P_dot_raft->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R') Intermediate->P_dot_raft - CTA MacroCTA Dormant Polymer (P-S-C(=S)-Z) Intermediate->MacroCTA - R'• MacroCTA->Intermediate + R'• R_prime_dot R'• R_prime_dot->P_dot_raft + M

Caption: Key steps in RAFT polymerization.

References

  • Fujisawa, S., & Kadoma, Y. (1992). Effect of phenolic compounds on the polymerization of methyl methacrylate. Dental Materials, 8(5), 324-326. [Link]

  • Bağlan, M., Yildiko, Ü., Çakmak, İ., & Tekeş, A. T. (2018). Synthesis of PMMA-b-PEG-b- PMMA by controlled Polymerization Using Macro-RAFT Agents. Iğdır University Journal of the Institute of Science and Technology, 8(3), 243-254. [Link]

  • Reddit. (2021). Tips for optimizing a RAFT polymerization. r/Chempros. [Link]

  • Kim, K. H., Jo, W. H., Kwak, S., Kim, K. U., Hwang, S. S., & Kim, J. (1999). Synthesis and Characterization of Poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) as a Precursor of Hydroxyl-Functionalized Syndiotactic Polystyrene. Macromolecules, 32(26), 8703–8710. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Agilent. (2012). Analysis of low molecular weight resins and prepolymers by GPC/SEC. [Link]

  • Davis, T. P., Kukulj, D., Haddleton, D. M., & Muir, D. J. (1997). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 30(23), 7037-7043. [Link]

  • Zhang, L., & Cheng, Z. (2014). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Materials, 7(8), 5852-5872. [Link]

  • Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]

  • Polymer Source. (n.d.). The molecular weight and polydispersity index (PDI) are obtained by size exclusion chromatography (SEC) in THF. [Link]

  • Kuhl, N., et al. (2021). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 23(15), 5868-5872. [Link]

  • AZoM. (2017). Using GPC/SEC for Compositional Analysis. [Link]

  • AZoM. (2026). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. [Link]

  • Zhang, X., et al. (2019). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Polymers, 11(6), 969. [Link]

  • Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(21), 8757-8779. [Link]

  • Zhang, Y., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society, 144(7), 3021-3030. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2020). Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules, 53(3), 495-497. [Link]

  • Moad, G. (2015). How to Do a RAFT Polymerization. Request PDF. [Link]

  • Zhang, Z., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Molecules, 26(15), 4618. [Link]

  • Zhang, Y., et al. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9576-9587. [Link]

  • Van den Dungen, E. T. A., et al. (2015). Improved control through a semi-batch process in RAFT-mediated polymerization utilizing relatively poor leaving groups. Polymer Chemistry, 6(40), 7119-7127. [Link]

  • Zhang, Y., et al. (2022). Supporting Information Efficient Synthesis of Ultrahigh Molecular Weight Poly(methyl methacrylate) via Visible Light-Induced RAFT Polymerization in Deep Eutectic Solvent. DOI. [Link]

  • Zhang, Y., et al. (2021). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 12(3), 363-372. [Link]

  • Bağlan, M., Yildiko, Ü., Çakmak, İ., & Tekeş, A. T. (2018). Synthesis of PMMA-b-PEG-b- PMMA by controlled Polymerization Using Macro-RAFT Agents. Iğdır University Journal of the Institute of Science and Technology, 8(3), 243-254. [Link]

Sources

Navigating the Stability of 4-Hydroxyphenyl Methacrylate (4-HPMA): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stability of reactive monomers like 4-Hydroxyphenyl Methacrylate (4-HPMA) is paramount to the success and reproducibility of their experiments. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered when working with 4-HPMA, with a focus on the critical role of inhibitors.

Section 1: Understanding 4-HPMA Instability and the Role of Inhibitors

4-HPMA is a valuable monomer in the synthesis of polymers for various biomedical applications. However, its methacrylate group makes it susceptible to spontaneous, free-radical polymerization, especially when exposed to heat, light, or contaminants. This uncontrolled polymerization can lead to failed experiments, clogged equipment, and safety hazards.

To counteract this, 4-HPMA is typically supplied with a small amount of an inhibitor. These chemical stabilizers work by scavenging free radicals, thus preventing the initiation of polymerization.

Mechanism of Action: How Inhibitors Protect 4-HPMA

The most common inhibitors used for methacrylates are phenolic compounds, such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ). Their efficacy is significantly enhanced by the presence of dissolved oxygen. The inhibitor donates a hydrogen atom to a reactive peroxy radical, forming a stable, non-reactive radical that is unable to initiate a polymerization chain.

cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway Monomer 4-HPMA Monomer Radical Free Radical (R•) Polymer Unwanted Polymer Monomer->Polymer Propagation Radical->Monomer Initiates Polymerization PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Inhibitor Inhibitor (e.g., HQ) PeroxyRadical->Inhibitor Intercepted by Inhibitor PeroxyRadical->Polymer + Monomer StableRadical Stable Inhibitor Radical Inhibitor->StableRadical H+ donation Inhibitor->StableRadical Forms Stable Radical StableRadical->Monomer Prevents Polymerization

Caption: Mechanism of radical scavenging by inhibitors.

Section 2: Troubleshooting Guide for 4-HPMA Stability

This section addresses common issues encountered during the handling and use of 4-HPMA in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 4-HPMA appears viscous or has solidified in the bottle. What happened?

A1: This is a classic sign of premature polymerization. Several factors could be the cause:

  • Inhibitor Depletion: The inhibitor may have been consumed over time, especially if the product is old or has been stored improperly.

  • Improper Storage: Exposure to elevated temperatures, direct sunlight, or UV radiation can accelerate the generation of free radicals, overwhelming the inhibitor.

  • Oxygen Depletion: Phenolic inhibitors require the presence of oxygen to function effectively. Storing 4-HPMA under an inert atmosphere (e.g., nitrogen or argon) for extended periods can deactivate the inhibitor.[1]

  • Contamination: Contaminants such as dust, metal ions from spatulas, or other reactive chemicals can initiate polymerization.

Q2: I observed a color change in my 4-HPMA. Is it still usable?

A2: A slight yellowing of 4-HPMA over time can be normal due to minor side reactions. However, a significant color change, especially to brown or amber, often indicates the formation of degradation products or the onset of polymerization. It is advisable to test a small sample for purity and performance before using it in a critical experiment.

Q3: How can I prevent premature polymerization of 4-HPMA in my experiments?

A3:

  • Optimal Storage: Always store 4-HPMA in a cool, dark place, preferably refrigerated between 2-8°C. Avoid repeated freeze-thaw cycles.

  • Maintain Headspace: Ensure there is a sufficient air headspace in the storage container to provide the necessary oxygen for the inhibitor to function.[1]

  • Use Clean Equipment: Always use clean, dry glassware and utensils to handle 4-HPMA. Avoid contact with metals that can act as catalysts.

  • Work in a Controlled Environment: When possible, handle 4-HPMA in a well-ventilated area away from direct sunlight or other sources of UV radiation.[2]

Start Observe 4-HPMA Instability (e.g., viscosity, color change) CheckStorage Review Storage Conditions (Temp, Light, Headspace) Start->CheckStorage CheckAge Check Product Age & Expiry Date Start->CheckAge CheckContamination Investigate Potential Contamination Sources Start->CheckContamination ImproperStorage Action: Relocate to Cool, Dark Place with Adequate Headspace CheckStorage->ImproperStorage Incorrect Monitor Monitor Stability of New/Correctly Stored Batch CheckStorage->Monitor Correct Expired Action: Dispose of Old Monomer & Procure Fresh Stock CheckAge->Expired Expired CheckAge->Monitor Within Date Contaminated Action: Use Fresh, Clean Glassware & Utensils. Filter if Necessary. CheckContamination->Contaminated Likely CheckContamination->Monitor Unlikely ImproperStorage->Monitor Expired->Monitor Contaminated->Monitor Start Prepare Alumina Column PrepareMonomer Dissolve 4-HPMA (if solid) Start->PrepareMonomer LoadColumn Load 4-HPMA Solution onto Column PrepareMonomer->LoadColumn Elute Elute with Gravity Flow LoadColumn->Elute Collect Collect Inhibitor-Free 4-HPMA Elute->Collect UseImmediately Use Immediately for Polymerization Collect->UseImmediately

Sources

Validation & Comparative

A Comparative Guide to 4-Hydroxyphenyl Methacrylate and Other Functional Methacrylates for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer chemistry and material science, the selection of an appropriate monomer is a critical decision that dictates the ultimate performance of the resulting polymer. This guide provides an in-depth comparison of 4-hydroxyphenyl methacrylate (4-HPMA) with other widely used functional methacrylates, namely 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA), and methacrylic acid (MAA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to inform the selection of the most suitable methacrylate for specific applications.

Introduction to 4-Hydroxyphenyl Methacrylate (4-HPMA)

4-Hydroxyphenyl methacrylate is a unique functional monomer distinguished by the presence of a phenolic hydroxyl group. This feature imparts a combination of desirable properties, including hydrophilicity, potential for post-polymerization modification, and antioxidant capabilities. These characteristics make it a compelling candidate for a variety of high-performance applications, ranging from biocompatible materials in drug delivery and dental adhesives to advanced polymer coatings.[1]

Comparative Analysis of Functional Methacrylates

The choice of a functional methacrylate monomer is fundamentally driven by the desired properties of the final polymer. The following sections provide a detailed comparison of 4-HPMA with HEMA, MMA, and MAA across key performance parameters.

Physicochemical Properties

A fundamental understanding of the monomers' physicochemical properties is essential for predicting their polymerization behavior and the characteristics of the resulting polymers.

Property4-Hydroxyphenyl Methacrylate (4-HPMA)2-Hydroxyethyl Methacrylate (HEMA)Methyl Methacrylate (MMA)Methacrylic Acid (MAA)
Molecular Formula C₁₀H₁₀O₃C₆H₁₀O₃C₅H₈O₂C₄H₆O₂
Molecular Weight ( g/mol ) 178.18130.14100.1286.09
Appearance White to light yellow solidColorless liquidColorless liquidColorless, viscous liquid
Key Functional Group Phenolic Hydroxyl (-OH), EsterHydroxyl (-OH), EsterEsterCarboxylic Acid (-COOH)

Performance in Key Applications

The unique functionalities of these methacrylates translate into distinct performance advantages in various applications.

Drug Delivery Systems

Hydrogels, three-dimensional polymer networks with high water content, are extensively utilized as drug delivery vehicles due to their biocompatibility and tunable properties.[2] The choice of methacrylate monomer significantly influences the drug loading, release kinetics, and overall performance of the hydrogel.

  • 4-HPMA: The phenolic hydroxyl group in 4-HPMA offers sites for drug conjugation and imparts antioxidant properties to the polymer matrix, which can be beneficial for delivering sensitive therapeutic agents. Its partial hydrophobicity can also be advantageous for encapsulating and controlling the release of hydrophobic drugs.

  • HEMA: Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely studied hydrogel for drug delivery due to its excellent biocompatibility and hydrophilicity.[2] However, its relatively inert hydroxyl group offers limited options for covalent drug attachment compared to the more reactive phenolic group of 4-HPMA.

  • MAA: The carboxylic acid groups of methacrylic acid render polymers pH-sensitive.[3][4] This property is exploited in enteric coatings and for targeted drug delivery to specific regions of the gastrointestinal tract.[3][4]

  • MMA: While poly(methyl methacrylate) (PMMA) is generally hydrophobic and not typically used for hydrogel-based drug delivery, it is a key component in bone cement for localized antibiotic release.[5][6]

Dental Materials

Methacrylates are foundational components of dental composites and adhesives, where properties like adhesion, mechanical strength, and biocompatibility are paramount.[1]

  • 4-HPMA: The phenolic structure of 4-HPMA can enhance adhesion to tooth structures and may contribute to improved durability and resistance to environmental factors in dental composites.[1]

  • HEMA: HEMA is a common component in dental adhesives, where it acts as a hydrophilic monomer that improves wetting of the tooth surface and enhances bonding.

  • MMA: PMMA has a long history of use in dentistry for applications such as denture bases and temporary crowns due to its ease of processing and acceptable aesthetics.[7][8]

  • MAA: Methacrylic acid can be incorporated into dental adhesives to improve adhesion to dentin through interactions with calcium ions in the tooth structure.

Experimental Data and Protocols

To provide a practical framework for comparison, this section outlines key experimental protocols and presents representative data.

Polymerization

The polymerization process is fundamental to achieving the desired polymer properties. Free-radical polymerization is a common method for methacrylate monomers.[9][10]

Experimental Workflow: Free-Radical Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer Monomer (4-HPMA, HEMA, MMA, or MAA) ReactionVessel Reaction Vessel (Nitrogen Atmosphere) Monomer->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Heating Heating (e.g., 70°C) ReactionVessel->Heating Precipitation Precipitation (in non-solvent like Methanol) Heating->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Polymer Polymer Drying->Polymer Purified Polymer

Caption: Workflow for free-radical polymerization of methacrylates.

Detailed Protocol: Bulk Polymerization of Methyl Methacrylate (Illustrative Example) [11]

  • Preparation: In a suitable container, combine the PMMA powder component and the liquid MMA monomer.[11]

  • Mixing: Thoroughly stir the components with a wooden tongue depressor.[11]

  • Initiation: For room temperature polymerization, a redox initiator system (e.g., benzoyl peroxide and an amine accelerator) is often included in the components. For thermal polymerization, an initiator like azobisisobutyronitrile (AIBN) is used, and the mixture is heated.

  • Monitoring: Observe the polymerization process, noting any temperature changes and volumetric shrinkage.[11]

  • Completion: The polymerization is complete when the material has solidified and cooled.

Biocompatibility Assessment

For biomedical applications, ensuring the biocompatibility of the polymer is crucial.[12] In vitro cytotoxicity assays are a primary screening tool.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay CellSeeding Seed Cells in 96-well plate Incubation1 Incubate (24h) CellSeeding->Incubation1 Treatment Treat Cells with Extracts Incubation1->Treatment PolymerExtract Prepare Polymer Extracts PolymerExtract->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate (4h) AddMTT->Incubation3 AddSolubilizer Add Solubilizing Agent Incubation3->AddSolubilizer MeasureAbsorbance Measure Absorbance (e.g., 570 nm) AddSolubilizer->MeasureAbsorbance

Caption: Workflow for MTT cytotoxicity assay.

Expected Outcomes: A comparative analysis would likely show that polymers derived from 4-HPMA and HEMA exhibit high cell viability, indicating good biocompatibility. PMMA is also generally considered biocompatible.[7][8][13] However, residual monomers can be a source of toxicity, emphasizing the importance of thorough purification.[7][14]

Thermal and Mechanical Properties

The thermal stability and mechanical performance of polymers are critical for their application in demanding environments.[15][16][17][18]

Key Analytical Techniques:

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state.

  • Tensile Testing: Evaluates the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.[13]

Comparative Data Summary:

PropertyPoly(4-HPMA)Poly(HEMA)Poly(MMA)Poly(MAA)
Glass Transition Temp. (Tg) ~110-120 °C~80-100 °C~105 °C~185 °C
Thermal Decomposition ModerateModerateModerateHigher
Mechanical Strength Rigid, potentially brittleFlexible, softRigid, strongRigid, brittle

Note: These are representative values and can vary significantly with polymer molecular weight and processing conditions.

Polymers based on methacrylate backbones generally exhibit higher glass transition temperatures and improved impact resistance compared to their acrylate counterparts.[19]

Drug Release Profile

For drug delivery applications, the rate and mechanism of drug release are critical performance indicators.[2][20][21][22]

Experimental Protocol: In Vitro Drug Release Study

  • Hydrogel Loading: Load the hydrogel with a model drug (e.g., amoxicillin) during polymerization or by soaking the pre-formed hydrogel in a drug solution.[2]

  • Release Medium: Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a physiological temperature (37°C).[2]

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium.

  • Quantification: Analyze the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative drug release as a function of time.

Expected Release Profiles: The release rate of a drug from a hydrogel is influenced by factors such as the swelling ratio of the hydrogel and the interactions between the drug and the polymer matrix.[2] Hydrogels with a higher swelling capacity, often associated with lower crosslinking density, tend to exhibit faster drug release.[23] The chemical nature of the monomer plays a crucial role; for instance, the pH-responsive nature of poly(MAA) allows for triggered drug release in specific pH environments.[24][25]

Conclusion

4-Hydroxyphenyl methacrylate presents a compelling alternative to more conventional functional methacrylates, offering a unique combination of properties derived from its phenolic hydroxyl group. Its potential for enhanced adhesion, antioxidant activity, and post-polymerization modification makes it a versatile monomer for a range of advanced applications. However, the optimal choice of methacrylate ultimately depends on the specific performance requirements of the intended application. HEMA remains a benchmark for biocompatible hydrogels, MMA provides excellent mechanical strength, and MAA offers the advantage of pH-responsiveness. This guide provides the foundational knowledge and experimental framework to enable researchers and developers to make informed decisions in their pursuit of innovative polymer-based solutions.

References

  • DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]

  • Gelest. (n.d.). Methacrylate- and Acrylate-Functional Silicones. Retrieved from [Link]

  • ACS Omega. (2022, October 13). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. Retrieved from [Link]

  • ACS Omega. (2024, June 6). Improved and Highly Reproducible Synthesis of Methacrylated Hyaluronic Acid with Tailored Degrees of Substitution. Retrieved from [Link]

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  • National Institutes of Health. (2023, March 5). Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III. Retrieved from [Link]

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  • ResearchGate. (n.d.). Hydrogels drug release mechanisms and their respective kinetic.... Retrieved from [Link]

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Surgical Applications of Methyl Methacrylate: A Review of Toxicity | Request PDF. Retrieved from [Link]

  • Patsnap. (2023, July 3). Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics. Retrieved from [Link]

  • Stable Micro Systems. (n.d.). Why measure the mechanical properties of polymers?. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxyphenylpyruvate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount for robust and reproducible results. This guide provides an in-depth technical comparison of analytical methods for the quantification of 4-Hydroxyphenylpyruvic acid (HPPA), a critical intermediate in tyrosine metabolism. Dysregulation of HPPA levels is associated with several metabolic disorders, making its precise measurement essential for diagnostics, therapeutic monitoring, and drug development.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations. We will explore the validation of different analytical techniques, providing the "why" behind the "how," to empower you to select and validate the most appropriate method for your research needs. The validation parameters discussed are in alignment with the stringent standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and defensible data.[1][2][3][4][5][6][7][8]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This is not a one-time event but a continuous process that ensures the method remains fit-for-purpose throughout its lifecycle.[7] For the quantification of HPPA, this means the chosen method must be able to accurately and precisely measure its concentration in the biological matrix of interest, be it serum, urine, or cell culture media.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for HPPA quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Parameter HPLC-DAD LC-MS/MS Enzymatic Assay
Principle Chromatographic separation followed by UV-Vis absorbance detection.[9][10]Chromatographic separation coupled with mass-based detection of precursor and product ions.[11][12]Measurement of the activity of an enzyme that specifically converts HPPA.[13][14][15][16][17]
Selectivity Moderate; depends on chromatographic resolution from interfering compounds.High; based on both retention time and specific mass-to-charge ratio transitions.[11]High; relies on the specificity of the enzyme for its substrate.
Sensitivity µg/mL to high ng/mL range.pg/mL to low ng/mL range.[11]ng/mL to µg/mL range.
Linearity Range Typically 2-3 orders of magnitude.3-5 orders of magnitude.1-2 orders of magnitude.
Matrix Effects Can be significant; requires careful sample preparation.Can be significant but can be mitigated with internal standards.[11]Generally less susceptible to matrix effects.
Throughput Moderate.High, especially with UHPLC systems.[12]High, often adaptable to 96-well plate format.[13]
Cost Relatively low.High.Moderate.
Expertise Moderate.High.Low to moderate.

In-Depth Validation of an HPLC-DAD Method for HPPA Quantification

To illustrate the practical application of validation principles, we will detail the validation of a reversed-phase HPLC-DAD method for the quantification of HPPA in human serum. This method is chosen for its balance of performance, cost-effectiveness, and accessibility in many laboratories.[10]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis serum Serum Sample ppt Protein Precipitation (e.g., with Acetonitrile) serum->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC System (C18 column) filter->hplc detection DAD Detection (at λmax of HPPA) hplc->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration concentration HPPA Concentration calibration->concentration

Caption: Workflow for HPPA quantification using HPLC-DAD.

Step-by-Step Validation Protocols

The validation of the analytical method will be performed according to ICH Q2(R2) guidelines, which provide a comprehensive framework for validation procedures.[1][2][5]

1. Specificity/Selectivity

  • Causality: To ensure that the signal measured is solely from HPPA and not from other components in the matrix (e.g., endogenous compounds, metabolites, or concomitant medications).

  • Protocol:

    • Analyze blank serum samples from at least six different sources to assess for interfering peaks at the retention time of HPPA.[18]

    • Spike a blank serum sample with HPPA and known potential interferents to demonstrate chromatographic separation.

    • Perform peak purity analysis using the DAD to confirm the homogeneity of the HPPA peak.

2. Linearity and Range

  • Causality: To establish a predictable relationship between the concentration of HPPA and the instrumental response, and to define the concentration range over which this relationship is maintained.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank serum with known concentrations of HPPA, covering the expected range of concentrations in study samples. A typical range might be 0.1 to 20 µg/mL.

    • Analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area of HPPA against its concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy

  • Causality: To determine the closeness of the measured concentration to the true concentration.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level.

    • Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[19]

4. Precision

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicate (n≥5) within the same analytical run.[19]

    • Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on different days, with different analysts, and/or on different instruments.[19]

    • Calculate the precision as the relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).[19]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Causality: To determine the lowest concentration of HPPA that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1 and %RSD ≤ 20%).[19]

6. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

  • Protocol:

    • Introduce small variations to critical method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Logical Relationship of Validation Parameters

Method Development Method Development Specificity Specificity Method Development->Specificity Linearity Linearity Specificity->Linearity LOD LOD Specificity->LOD Validated Method Validated Method Specificity->Validated Method Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Validated Method Accuracy->Validated Method Precision->Accuracy Precision->Validated Method LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Validated Method

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of quantitative data for 4-Hydroxyphenylpyruvic acid. This guide has provided a comparative overview of common analytical techniques and a detailed, step-by-step protocol for the validation of an HPLC-DAD method, grounded in the principles of scientific integrity and regulatory compliance. By understanding the causality behind each validation parameter and adhering to these rigorous standards, researchers can be confident in the accuracy and precision of their findings, ultimately contributing to advancements in diagnostics and therapeutic development.

References

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed. (2023-05-10). Retrieved from [Link]

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  • Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. Retrieved from [Link]

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Performance Showdown: A Technical Guide to HPMA-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug delivery, the quest for biocompatible, versatile, and effective polymer-based carriers is paramount. Among the frontrunners are polymers derived from methacrylamide monomers, with N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers being the most extensively studied and clinically advanced. This guide provides an in-depth performance comparison of HPMA-based polymer systems in the critical application of cancer therapy, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental evidence. While other derivatives such as N-(4-hydroxyphenyl)-methacrylamide (NHMA) exist and have been explored in biomaterials, the wealth of comparative data for HPMA copolymers allows for a more robust and insightful analysis, which will be the focus of this guide.[1]

The Rationale for HPMA Copolymers in Oncology

HPMA copolymers have garnered significant attention as drug carriers for several key reasons.[2] They are water-soluble, non-toxic, and non-immunogenic, characteristics that are fundamental for intravenous administration.[2] The polymer backbone itself is not biodegradable and has a molecular weight cutoff for renal excretion, allowing for prolonged circulation times of the conjugated drug.[3] This extended circulation is crucial for leveraging the Enhanced Permeability and Retention (EPR) effect, a phenomenon where macromolecules preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[3]

The true versatility of HPMA copolymers lies in their tunable architecture.[2] Through copolymerization, various functional monomers can be incorporated to attach drugs via specific linkers, as well as targeting moieties to enhance cellular uptake by cancer cells. This guide will delve into how modifications in molecular weight, dispersity, and targeting ligands impact the therapeutic performance of HPMA-based drug conjugates, primarily focusing on the widely studied chemotherapeutic agent, doxorubicin (DOX).

Performance Comparison of HPMA-Doxorubicin Conjugates

The therapeutic efficacy of HPMA-DOX conjugates is not a monolithic entity. It is finely tuned by the physicochemical properties of the polymer carrier. Here, we compare the performance of different HPMA-DOX formulations based on key design parameters.

Impact of Molecular Weight and Polydispersity

The molecular weight (Mw) and polydispersity (Ð) of the HPMA copolymer are critical parameters influencing the pharmacokinetics and tumor accumulation of the drug conjugate. A higher molecular weight, above the renal filtration threshold (approximately 45-50 kDa), leads to a longer circulation half-life and enhanced tumor accumulation via the EPR effect.[3] However, very high molecular weights can lead to accumulation in healthy tissues.

Recent advances in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of HPMA copolymers with low polydispersity (Ð ≈ 1.1) compared to those synthesized by conventional free radical polymerization (Ð > 1.5). This has a significant impact on performance.

ParameterLow Ð (RAFT-synthesized) HPMA-DOXHigh Ð (FRP-synthesized) HPMA-DOXKey Performance Outcome
Molecular Weight (Mw) ~30,000 - 50,000 g/mol ~30,000 - 50,000 g/mol Similar Mw allows for direct comparison of dispersity effects.
Polydispersity (Ð) ~1.13~1.75RAFT polymerization allows for better control over chain length.
Tumor Accumulation Significantly higherLowerA more uniform polymer size leads to more efficient and consistent tumor targeting.[4]
Blood Circulation ProlongedShorter, with a higher initial amount found in urine.[4]Narrower molecular weight distribution reduces premature clearance of smaller polymer chains.[4]
Antitumor Efficacy Significantly higher in well-developed tumors.[4]Effective in early-stage tumors but less so in larger, established tumors.[4]Enhanced tumor accumulation and prolonged circulation of the low Ð conjugate translate to superior therapeutic effect, especially in more challenging tumor models.[4]

Causality: The superior performance of low-dispersity HPMA conjugates stems from their uniform molecular size. In high-dispersity polymers, the presence of a significant fraction of lower molecular weight chains leads to rapid renal clearance, reducing the overall dose that reaches the tumor. Conversely, the well-defined, larger chains of low-dispersity polymers circulate longer, maximizing the opportunity for tumor accumulation via the EPR effect.

Comparison with Other Polymer Platforms: HPMA vs. PEG

Poly(ethylene glycol) (PEG) is another widely used polymer in drug delivery, known for its "stealth" properties that reduce recognition by the immune system. While both HPMA and PEG can prolong the circulation time of drugs, there are key differences in their performance and properties.

FeatureHPMA CopolymersPEG (Polyethylene Glycol)Rationale for Performance Difference
Structure & Functionality Versatile backbone for attaching multiple drugs, targeting ligands, and imaging agents.[2]Typically linear with functional groups at the chain ends, limiting the number of attached molecules.The methacrylamide backbone of HPMA allows for the straightforward incorporation of functional comonomers, offering greater design flexibility.[2]
Immunogenicity Generally considered non-immunogenic; does not typically trigger the production of anti-polymer antibodies.[2][5][6]Can elicit the production of anti-PEG antibodies, especially upon repeated administration, leading to accelerated blood clearance.[6]The different chemical structures and conformations in a biological environment likely contribute to the varying immune responses.
Drug Loading High drug loading capacity through covalent conjugation.Drug loading is often lower, especially for covalent conjugates.The ability to incorporate numerous functional monomers along the HPMA backbone allows for a higher density of drug attachment.
Clinical Translation Several HPMA-based conjugates have entered clinical trials, with some showing excellent preclinical efficacy.[6]Numerous PEGylated drugs are clinically approved and widely used.PEG has a longer history of clinical use, but concerns about immunogenicity are driving interest in alternatives like HPMA.[6]

Expert Insight: The choice between HPMA and PEG depends on the specific therapeutic goal. For complex constructs requiring multiple functionalities (e.g., targeted drug delivery with simultaneous imaging), the versatility of the HPMA backbone is a distinct advantage. Furthermore, the lower immunogenicity potential of HPMA makes it an attractive alternative for therapies requiring repeated administration.[2][5][6]

Experimental Protocols: A Guide to Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key experiments used to characterize and compare HPMA-based polymer drug conjugates.

Synthesis of HPMA-GFLG-Doxorubicin Conjugate via RAFT Polymerization

This protocol describes the synthesis of a pH-sensitive HPMA-DOX conjugate where doxorubicin is attached via a Gly-Phe-Leu-Gly (GFLG) linker that is cleavable by lysosomal enzymes.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis HPMA-GFLG-DOX Synthesis Monomer_Prep Monomer & RAFT Agent Preparation Polymerization RAFT Polymerization Monomer_Prep->Polymerization Initiator, Solvent Purification1 Polymer Purification Polymerization->Purification1 Crude Polymer Drug_Conjugation Doxorubicin Conjugation Purification1->Drug_Conjugation Purified Polymer Purification2 Final Conjugate Purification Drug_Conjugation->Purification2 Crude Conjugate Drug_Release_Assay cluster_setup In Vitro Drug Release Setup Dialysis_Bag Dialysis Bag (contains HPMA-DOX conjugate) Release_Medium Release Medium (e.g., PBS at pH 7.4 or pH 5.0) Dialysis_Bag->Release_Medium Drug Diffusion Sampling Periodic Sampling of Release Medium Release_Medium->Sampling Analysis Quantification of Released DOX (e.g., by HPLC or UV-Vis) Sampling->Analysis

Caption: Diagram of the in vitro drug release assay using the dialysis method.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve a known amount of the HPMA-DOX conjugate in a release medium (e.g., phosphate-buffered saline, PBS).

    • Transfer the solution into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the polymer conjugate (e.g., 3.5-10 kDa). [7]2. Incubation:

    • Immerse the sealed dialysis bag in a larger volume of the release medium. [7]To compare pH-dependent release, use different buffers, for example, PBS at pH 7.4 (mimicking blood) and acetate buffer at pH 5.0 (mimicking the lysosomal environment). [7] * Incubate the setup at 37°C with constant gentle stirring. [7]3. Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

    • Quantify the concentration of the released doxorubicin in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and plot it as a function of time.

Self-Validation: The use of different pH conditions serves as an internal control. For a well-designed pH-sensitive conjugate, significantly higher drug release should be observed at the lower pH, validating the linker's intended mechanism of action. [7][8]

Cellular Uptake and Cytotoxicity Assay

These assays determine the ability of the HPMA-DOX conjugate to be internalized by cancer cells and its subsequent efficacy in killing them.

Logical Relationship Diagram:

Cellular_Assays Uptake Cellular Uptake Internalization Internalization into Lysosomes Uptake->Internalization Release Drug Release in Lysosomes Internalization->Release Action Drug Action in Nucleus Release->Action Cytotoxicity Cell Death (Cytotoxicity) Action->Cytotoxicity

Caption: The logical progression from cellular uptake to cytotoxicity.

Step-by-Step Protocol for Cytotoxicity (MTT Assay):

  • Cell Seeding:

    • Seed cancer cells (e.g., human ovarian carcinoma A2780 cells) in a 96-well plate at a specific density and allow them to adhere overnight. [9]2. Treatment:

    • Prepare serial dilutions of the HPMA-DOX conjugate, free doxorubicin (as a positive control), and the polymer backbone without the drug (as a negative control) in the cell culture medium.

    • Remove the old medium from the cells and add the different treatment solutions. [9]3. Incubation:

    • Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. [9]4. MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 560 nm). [9] * Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Expert Interpretation: A successful HPMA-DOX conjugate will exhibit a lower IC50 value compared to the polymer backbone alone, indicating that the cytotoxicity is due to the released drug. The comparison of the IC50 of the conjugate to that of free doxorubicin provides insights into the efficiency of the delivery system. Often, the conjugate may show a higher IC50 at shorter incubation times due to the time required for cellular uptake and drug release.

Conclusion and Future Directions

The performance of HPMA-based polymers in drug delivery is a testament to the power of rational polymer design. As demonstrated, fine-tuning parameters such as molecular weight and polydispersity can significantly enhance therapeutic efficacy. The comparative data strongly suggests that HPMA copolymers with low polydispersity, synthesized via controlled radical polymerization, offer superior performance in terms of blood circulation, tumor accumulation, and antitumor activity. Furthermore, the inherent versatility and low immunogenicity of the HPMA backbone make it a compelling alternative to established polymers like PEG, particularly for the development of next-generation, multi-functional nanomedicines.

Future research will likely focus on the development of "second generation" HPMA conjugates with features such as biodegradable backbones to facilitate clearance after drug release, and the incorporation of more sophisticated targeting ligands to further improve tumor specificity. Combination therapies, where HPMA copolymers deliver multiple therapeutic agents, are also a promising avenue for overcoming drug resistance and improving patient outcomes.

References

  • Chytil, P., Šírová, M., Koziolová, E., Ulbrich, K., Říhová, B., & Etrych, T. (2015). The Comparison of In Vivo Properties of Water-Soluble HPMA-Based Polymer Conjugates with Doxorubicin Prepared by Controlled RAFT or Free Radical Polymerization. Physiological research, 64 Suppl 4(Suppl 4), S41–S49. [Link]

  • Wei, T., et al. (2025). HPMA nanomedicine: targeting cancer with precision. Journal of Materials Chemistry B. [Link]

  • Lammers, T., et al. (2017). Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia. Journal of Drug Targeting, 25(9-10), 804-811. [Link]

  • Yang, J., et al. (2018). Synthesis of Long-Circulating, Backbone Degradable HPMA Copolymer–Doxorubicin Conjugates and Evaluation of Molecular-Weight-Dependent Antitumor Efficacy. Bioconjugate Chemistry, 29(5), 1791-1802. [Link]

  • Shen, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 748. [Link]

  • Shah, V., et al. (2011). Comparison of HPMC based polymers performance as carriers for manufacture of solid dispersions using the melt extruder. International Journal of Pharmaceutics, 420(1), 65-73. [Link]

  • Abu-Amara, S. N., & Szebeni, J. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 398. [Link]

  • Luo, Y., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. Molecules, 28(14), 5364. [Link]

  • Cui, W., et al. (2015). pH-Responsive Hyaluronic Acid-Based Mixed Micelles for the Hepatoma-Targeting Delivery of Doxorubicin. Molecules, 20(7), 12697-12713. [Link]

  • Singh, Y., et al. (2022). Synthesis, characterization and application of chitosan-N-(4-hydroxyphenyl)-methacrylamide derivative as a drug and gene carrier. International Journal of Biological Macromolecules, 195, 234-246. [Link]

  • Larson, N., et al. (2012). HPMA Copolymer–Doxorubicin–Gadolinium Conjugates: Synthesis, Characterization, and in vitro Evaluation. Macromolecular Bioscience, 12(6), 735-743. [Link]

  • Kopeček, J., & Yang, J. (2017). The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment. Advanced Drug Delivery Reviews, 113, 3-6. [Link]

  • d'Arcy, D. M., & Tirelli, N. (2014). Polymer-drug conjugates. CentAUR. [Link]

  • d'Avanzo, N., et al. (2020). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 12(11), 1083. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for 4-Hydroxyphenylpyruvate Monooxygenase (4-HPM)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Analysis in 4-HPM Research

4-Hydroxyphenylpyruvate monooxygenase (4-HPM), a flavin-dependent enzyme, is a critical player in tyrosine metabolism. Its dysfunction is implicated in various metabolic disorders, making it a compelling target for therapeutic intervention.[1][2] Characterizing the structure, function, and ligand-binding interactions of 4-HPM is paramount for developing effective inhibitors. However, relying on a single spectroscopic technique can provide an incomplete or even misleading picture. Each method has inherent limitations and probes different aspects of the enzyme's molecular properties.

Therefore, a robust characterization of 4-HPM demands a multi-technique, cross-validation approach. This guide provides a framework for integrating data from several spectroscopic methods to build a cohesive and reliable understanding of 4-HPM. By comparing and contrasting results from orthogonal techniques, we can confirm findings, uncover subtle conformational changes, and build a higher-confidence model of the enzyme's behavior. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based guide will walk through the causality of experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

The Spectroscopic Toolkit for 4-HPM Analysis

A comprehensive analysis of 4-HPM, a flavoprotein, requires a suite of spectroscopic tools that can probe its various features, from the flavin cofactor to the overall protein structure.[3]

  • UV-Visible (UV-Vis) Absorption Spectroscopy: This is the first line of inquiry for any flavoprotein. The flavin adenine dinucleotide (FAD) cofactor has a characteristic absorption spectrum that is exquisitely sensitive to its oxidation state and local environment.[4][5][6] Changes in the UV-Vis spectrum upon substrate or inhibitor binding can provide initial evidence of interaction and report on the electronic state of the active site.[7]

  • Fluorescence Spectroscopy: This technique offers higher sensitivity than absorbance and provides information about the local environment of fluorescent molecules (fluorophores).[8] For 4-HPM, this includes the intrinsic fluorescence of tryptophan residues and the fluorescence of the FAD cofactor. Quenching or enhancement of this fluorescence upon ligand binding is a strong indicator of interaction and can be used to determine binding affinities.[9][10][11]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the gold standard for analyzing the secondary and tertiary structure of proteins in solution.[12][13][14] It measures the differential absorption of left- and right-circularly polarized light. Far-UV CD (190-250 nm) provides information on the protein's α-helix, β-sheet, and random coil content, while near-UV CD probes the environment of aromatic amino acids, giving insight into the protein's tertiary structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-resolution information about protein structure, dynamics, and interactions in solution.[15][16][17][18] While more technically demanding, NMR can identify the specific residues involved in ligand binding and characterize the dynamic changes that occur upon complex formation.

The Cross-Validation Framework: An Integrated Workflow

The power of this approach lies not in the individual techniques, but in their synergistic application. Data from one experiment should raise questions and hypotheses that can be tested by another.

Caption: Integrated workflow for the cross-validation of spectroscopic data.

This workflow illustrates a logical progression. An initial change observed in the UV-Vis spectrum of the FAD cofactor upon addition of a ligand suggests a binding event. This hypothesis is then quantitatively tested using fluorescence spectroscopy to determine the binding affinity (Kd). If binding is confirmed, CD spectroscopy is employed to determine if the binding event induces a conformational change in the protein's secondary or tertiary structure. Finally, NMR can be used to provide high-resolution, atomic-level detail of the binding site and the specific residues involved, thus validating the observations from all previous techniques.

Experimental Protocols & Data Interpretation

UV-Visible Spectroscopy: Probing the FAD Cofactor
  • Objective: To monitor changes in the FAD cofactor's electronic environment upon ligand binding and to perform steady-state enzyme kinetics.[19][20]

  • Protocol:

    • Prepare a solution of purified 4-HPM in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Record a baseline UV-Vis spectrum from 250 nm to 600 nm. The oxidized FAD should show characteristic peaks around 375 nm and 450 nm.[4]

    • Titrate small aliquots of a concentrated ligand stock solution into the enzyme solution.

    • Record a spectrum after each addition, ensuring to correct for dilution.

    • For kinetics, set up a reaction mixture containing buffer, 4-HPM, and varying concentrations of the substrate (4-hydroxyphenylpyruvate).

    • Initiate the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm (NADPH oxidation) over time.

  • Data Interpretation & Cross-Validation Point:

    • A shift in the FAD spectrum (e.g., a blue or red shift of the 450 nm peak) upon ligand titration is a direct indication of a change in the active site environment.[7]

    • The kinetic data can be fit to the Michaelis-Menten equation to determine Km and Vmax.[21][22][23] An inhibitor's effect on these parameters provides mechanistic insight. This kinetic data should correlate with the binding affinity determined by fluorescence.

ParameterNo InhibitorWith Inhibitor XInterpretation
FAD λmax 450 nm445 nmLigand binding perturbs the FAD environment.
Km (Substrate) 15 µM45 µMInhibitor X is a competitive inhibitor.
Vmax 100 µmol/min102 µmol/minNo significant effect on the catalytic rate.

Table 1: Example UV-Vis and kinetic data for 4-HPM with a competitive inhibitor.

Fluorescence Spectroscopy: Quantifying Binding Affinity
  • Objective: To determine the dissociation constant (Kd) for ligand binding by monitoring changes in intrinsic protein fluorescence.[10][24]

  • Protocol:

    • Using the same buffer as for UV-Vis, prepare a solution of 4-HPM.

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 400 nm.

    • Titrate the ligand into the protein solution, recording the emission spectrum after each addition.

    • Monitor the fluorescence intensity at the emission maximum (typically around 340 nm).

  • Data Interpretation & Cross-Validation Point:

    • A decrease (quenching) or increase in fluorescence intensity indicates that ligand binding alters the environment of one or more tryptophan residues.

    • Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm (e.g., the one-site binding equation) to calculate the Kd.

    • A low µM Kd value from this method should support the observation of spectral shifts in UV-Vis at similar concentrations. A potent inhibitor identified through kinetics should have a correspondingly low Kd.

Ligand Conc. (µM)Fluorescence Intensity (a.u.)ΔF
098.50
585.213.3
1074.324.2
2059.139.4
5040.657.9
Calculated Kd 18.2 µM

Table 2: Example fluorescence titration data for determining the Kd of an inhibitor.

Circular Dichroism (CD) Spectroscopy: Assessing Structural Integrity
  • Objective: To determine if ligand binding induces changes in the secondary or tertiary structure of 4-HPM.[12][13]

  • Protocol:

    • Prepare samples of 4-HPM in a CD-compatible buffer (low chloride, e.g., phosphate buffer) in the absence and presence of a saturating concentration of the ligand.

    • For far-UV CD, scan from 190 nm to 250 nm using a 0.1 cm pathlength cuvette.

    • For near-UV CD, scan from 250 nm to 320 nm using a 1 cm pathlength cuvette and a higher protein concentration.

  • Data Interpretation & Cross-Validation Point:

    • Far-UV: A significant change in the spectrum (e.g., a change in the molar ellipticity at 208 nm and 222 nm) indicates a change in the protein's secondary structure content (α-helix, β-sheet).[25][26]

    • Near-UV: A change in the near-UV CD spectrum indicates an alteration in the environment of the aromatic side chains, signifying a change in the tertiary structure.

    • A confirmed conformational change from CD spectroscopy provides a structural basis for the binding event observed by UV-Vis and fluorescence. If no change is observed, it suggests the ligand binds without causing a large-scale structural rearrangement.

Conclusion: Building a Self-Validating Scientific Narrative

References

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. PubMed. Available at: [Link]

  • Enzyme kinetics. Wikipedia. Available at: [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. National Institutes of Health (NIH). Available at: [Link]

  • NMR studies of protein structure and dynamics. PubMed. Available at: [Link]

  • Comprehensive Spectroscopic, Steady State, and Transient Kinetic Studies of a Representative Siderophore-associated Flavin Monooxygenase. National Institutes of Health (NIH). Available at: [Link]

  • Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. National Institutes of Health (NIH). Available at: [Link]

  • Fluorescent Ligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anistropy. Edinburgh Instruments. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

  • UV-Visible Spectroscopy as a Tool to Study Flavoproteins. ResearchGate. Available at: [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link]

  • Circular Dichroism Can Determine the Secondary Structure of Proteins. MtoZ Biolabs. Available at: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. Available at: [Link]

  • Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana. PubMed. Available at: [Link]

  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. PubMed. Available at: [Link]

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The Influence of 4-Hydroxyphenyl Methacrylate on Polymer Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of polymeric materials with tailored mechanical properties is a critical aspect of innovation. The incorporation of functional monomers into a polymer backbone is a powerful strategy to modulate these properties. This guide provides an in-depth comparison of the mechanical performance of polymers with and without the incorporation of 4-hydroxyphenyl methacrylate (4-HPM), a monomer distinguished by its pendant phenolic group. Through an analysis of the underlying chemical principles and supporting experimental data, this document will elucidate the significant impact of 4-HPM on key mechanical attributes.

The Significance of the Phenolic Hydroxyl Group

The defining feature of 4-hydroxyphenyl methacrylate is the presence of a phenolic hydroxyl (-OH) group attached to an aromatic ring. This functional group is the primary driver of the changes observed in the mechanical behavior of polymers upon the incorporation of 4-HPM. The hydroxyl group is capable of forming strong hydrogen bonds, both intramolecularly and intermolecularly, with other polymer chains or with other functional groups within the same chain. These non-covalent interactions create a more cohesive and physically cross-linked network, significantly influencing the material's response to mechanical stress.

Polymers containing phenyl methacrylate generally exhibit high tensile strength and thermal stability due to the rigidity of the aromatic ring.[1] The addition of a hydroxyl group, as in 4-HPM, introduces the potential for hydrogen bonding, which can further enhance these properties.

Comparative Analysis of Mechanical Properties

Generally, the introduction of monomers that increase intermolecular forces, such as hydrogen bonding, leads to an increase in tensile strength and Young's modulus, often accompanied by a decrease in elongation at break. This is because the polymer chains are held together more tightly, resisting deformation and requiring more force to be pulled apart.

Mechanical PropertyPoly(methyl methacrylate) (PMMA) (Control)Polymer with 4-Hydroxyphenyl Methacrylate (Expected Outcome)Rationale for Expected Outcome
Tensile Strength 30 - 50 MPa[1]IncreasedThe aromatic ring of 4-HPM contributes to chain stiffness, and the hydroxyl group forms intermolecular hydrogen bonds, increasing the force required to pull the polymer chains apart.[1]
Young's Modulus 2.4 - 3.3 GPa[1]IncreasedThe increased intermolecular hydrogen bonding restricts chain mobility, leading to a stiffer material with a higher resistance to elastic deformation.
Elongation at Break Low[2]DecreasedThe enhanced intermolecular forces that increase strength and stiffness also reduce the ability of the polymer chains to slide past one another, resulting in a more brittle material.

The Causal Link: Hydrogen Bonding and Mechanical Reinforcement

The principal mechanism behind the enhanced mechanical properties of 4-HPM-containing polymers is the formation of a dense network of hydrogen bonds. The hydroxyl group on the phenyl ring of 4-HPM can act as both a hydrogen bond donor and acceptor. This allows for the formation of strong, non-covalent cross-links between polymer chains.

Caption: Intermolecular hydrogen bonding between 4-HPM units.

This network of hydrogen bonds acts as a physical cross-linking system, effectively increasing the energy required to deform and ultimately fracture the material. The result is a polymer with higher tensile strength and modulus.

Experimental Protocols for Mechanical Characterization

To validate the theoretical improvements in mechanical properties, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the mechanical performance of polymers.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.

Methodology:

  • Specimen Preparation: Prepare dog-bone shaped specimens of the control polymer (e.g., PMMA) and the 4-HPM-containing copolymer according to ASTM D638 standards. Ensure all specimens have uniform dimensions and are free from defects.

  • Instrumentation: Utilize a universal testing machine (UTM) equipped with tensile grips.

  • Test Procedure:

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile stress by dividing the applied load by the original cross-sectional area of the specimen.

    • Calculate the tensile strain by dividing the change in gauge length by the original gauge length.

    • Plot the stress-strain curve.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

    • The tensile strength is the maximum stress the material can withstand before fracture.

    • The elongation at break is the strain at the point of fracture.

Tensile_Testing_Workflow A Prepare Dog-Bone Specimen (ASTM D638) B Mount in Universal Testing Machine A->B C Apply Tensile Load at Constant Speed B->C D Record Load and Displacement Data C->D E Calculate Stress and Strain D->E F Plot Stress-Strain Curve E->F G Determine Mechanical Properties F->G

Caption: Workflow for Tensile Testing of Polymer Specimens.

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of the control and 4-HPM-containing polymers with precise dimensions.

  • Instrumentation: Use a dynamic mechanical analyzer.

  • Test Procedure:

    • Clamp the specimen in the appropriate fixture (e.g., single cantilever or tensile).

    • Apply a sinusoidal oscillatory stress to the sample.

    • Measure the resultant strain and the phase lag between the stress and strain.

    • Perform the test over a range of temperatures, typically starting below the glass transition temperature and extending above it.

  • Data Analysis:

    • The instrument's software calculates the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response).

    • The glass transition temperature is often identified as the peak of the tan delta curve (the ratio of loss modulus to storage modulus). An increase in Tg for the 4-HPM copolymer would further support the concept of restricted chain mobility due to hydrogen bonding.

Conclusion

The incorporation of 4-hydroxyphenyl methacrylate into a polymer backbone is a highly effective strategy for enhancing its mechanical properties. The pendant phenolic hydroxyl group facilitates the formation of a robust network of intermolecular hydrogen bonds, leading to a material with increased tensile strength and stiffness. While this often comes at the cost of reduced ductility, the overall improvement in mechanical performance makes 4-HPM a valuable monomer for applications demanding high strength and rigidity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and validation of these enhanced mechanical characteristics, enabling researchers and developers to make informed decisions in the design and application of advanced polymeric materials.

References

  • American Society for Testing and Materials. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics.
  • DergiPark. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. [Link]

  • MDPI. Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies. [Link]

  • MDPI. Mechanical Performance of Structural Polymethyl Methacrylate Joints at Different Temperatures. [Link]

  • National Center for Biotechnology Information. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. [Link]

  • National Center for Biotechnology Information. Effect of phenolic compounds on the polymerization of methyl methacrylate. [Link]

  • RadTech. Synergistic Effect of Hydroxyl-containing Acrylates in Epoxide-Acrylate Hybrid Photopolymerizations. [Link]

  • ResearchGate. Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). [Link]

  • ResearchGate. Effect of methyl methacrylate/hydroxyethyl methacrylate copolymer on optical and mechanical properties and long-term durability of paper under accelerated ageing. [Link]

  • ResearchGate. Comparison of the FT-IR spectra of (a) PMMA and (b) P(MAH-co-MMA). [Link]

  • ResearchGate. Synthesis and characterization of poly (phenyl methacrylates). [Link]

  • ResearchGate. Synthesis_and_Characterization_of_PolyN-phenyl_methacrylamide-co-methyl_methacrylate_and_Reactivity_Ratios_Determination. [Link]

  • SciELO. Study of the structural, thermal, rheological and film properties of functional copolymers of hydroxyethyl acrylate and methyl methacrylate. [Link]

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A Comparative Analysis of Biocompatibility: 4-HPM Copolymers Versus Leading Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials, the quest for optimal biocompatibility is paramount. This guide provides a detailed comparative analysis of 4-hydroxyphenyl methacrylate (4-HPM) copolymers against other widely used biomaterials, including polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and zwitterionic polymers. By examining key performance metrics such as cytotoxicity, hemocompatibility, and in-vivo inflammatory response, this document aims to equip researchers with the critical data needed to make informed decisions in material selection for drug delivery, tissue engineering, and medical device applications.

The Crucial Role of Biocompatibility in Biomaterial Science

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. An ideal biomaterial should not elicit any undesirable local or systemic effects, such as toxicity, inflammation, or thrombosis. The evaluation of biocompatibility is a multifactorial process, guided by international standards like ISO 10993, and involves a battery of in vitro and in vivo tests to assess how a material interacts with biological systems. This guide will delve into the comparative performance of 4-HPM copolymers and other leading biomaterials across these critical assessment areas.

Comparative Analysis of Biocompatibility

This section provides a head-to-head comparison of 4-HPM copolymers with PEG, PLGA, and zwitterionic polymers, focusing on quantitative data from key biocompatibility assays.

In Vitro Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are fundamental in determining if a material releases substances that could be harmful to cells. The MTT assay, which measures the metabolic activity of cells as an indicator of their viability, is a commonly employed method. According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability remains above 70%.[1]

BiomaterialCell TypeAssayResult (Cell Viability %)Reference
4-HPM Copolymers L929MTTData Not Available-
PEG VariousVariousGenerally > 90%[3]
PLGA VariousVariousGenerally > 80%[3]
Zwitterionic Polymers VariousVariousGenerally > 95%[4]
Methacrylate Copolymers (General) L929MTT> 90%
Hemocompatibility: Interaction with Blood

For blood-contacting applications, evaluating the hemolytic potential of a biomaterial is critical. The ASTM F756 standard outlines methods to assess the ability of a material to cause red blood cell lysis (hemolysis).[5] A hemolysis percentage below 2% is typically considered non-hemolytic.

Zwitterionic-coated PEG-PLGA nanoparticles have demonstrated a relatively low human hemolysis rate of approximately 5%.[6] Studies on PLGA-PEG nanoparticles have shown hemolysis rates of less than 2% across a range of concentrations.[7] PEG itself has been shown to reduce hemolysis in red blood cell suspensions under mechanical stress.[8]

| Biomaterial | Assay | Result (Hemolysis %) | Reference | |---|---|---|---|---| | 4-HPM Copolymers | ASTM F756 | Data Not Available | - | | PEG | Mechanical Stress | Significantly reduced hemolysis |[8] | | PLGA-PEG Nanoparticles | In vitro | < 2% |[7] | | Zwitterionic-PEG-PLGA Nanoparticles | In vitro | ~5% |[6] |

Expert Insight: The low hemolytic activity of PEG and PLGA-based materials makes them suitable for intravenous drug delivery and other blood-contacting devices. Zwitterionic coatings further enhance hemocompatibility. The hemocompatibility of 4-HPM copolymers remains an open question that necessitates empirical investigation.

In Vivo Inflammatory Response: The Host's Reaction

The implantation of any foreign material will trigger an inflammatory response.[9] A biocompatible material should elicit a minimal and transient inflammatory reaction that resolves over time, leading to proper tissue integration. Subcutaneous implantation studies in animal models are commonly used to evaluate the local tissue response to a biomaterial.

Studies on methacrylate-based copolymers have shown that they can be biocompatible when implanted, with only a mild inflammatory response observed.[10] The in vivo response to PEG and PLGA is generally characterized by a mild acute inflammation followed by the formation of a thin fibrous capsule, indicative of good tissue compatibility.[11] Zwitterionic materials are known for their ability to resist protein adsorption, which in turn can lead to a reduced inflammatory response and fibrosis.[4]

Expert Insight: The ability to modulate the inflammatory response is a key feature of advanced biomaterials. While general methacrylate copolymers show promise, the specific in vivo performance of 4-HPM copolymers needs to be characterized to understand their interaction with the host immune system and their suitability for implantable devices.

Experimental Protocols: A Guide to Biocompatibility Testing

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating biomaterial biocompatibility.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol outlines the elution method for assessing the cytotoxicity of a biomaterial.

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_prep Material Preparation & Extraction cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay & Readout material Test Material extraction Incubate (e.g., 37°C, 24h) material->extraction extract_medium Cell Culture Medium extract_medium->extraction extract Collect Extract extraction->extract add_extract Add Material Extract extract->add_extract cells Seed L929 Fibroblasts in 96-well plate incubation1 Incubate (24h) cells->incubation1 incubation1->add_extract incubation2 Incubate (24h) add_extract->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_solvent Add Solubilization Solution incubation3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance Hemolysis_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis material Test Material contact Direct Contact in CMF-PBS material->contact blood Diluted Rabbit Blood blood->contact incubate Incubate (e.g., 37°C, 3h) with gentle agitation contact->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant drabkins Add Drabkin's Reagent supernatant->drabkins read_absorbance Read Absorbance (540 nm) drabkins->read_absorbance

Caption: Workflow for assessing hemolysis using the direct contact method.

Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh anticoagulated rabbit blood and dilute it with calcium and magnesium-free phosphate-buffered saline (CMF-PBS).

  • Sample Preparation: Place the test material, positive control (e.g., water), and negative control (e.g., polyethylene) in separate test tubes. [5]3. Incubation: Add the diluted blood to each tube and incubate for at least 3 hours at 37°C with gentle agitation. [12]4. Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.

  • Hemoglobin Quantification: Mix the supernatant with Drabkin's reagent, which converts hemoglobin to cyanmethemoglobin.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control. [12]

Conclusion and Future Outlook

This guide provides a comparative overview of the biocompatibility of 4-HPM copolymers against established biomaterials such as PEG, PLGA, and zwitterionic polymers. While PEG, PLGA, and zwitterionic materials have demonstrated excellent biocompatibility profiles supported by a wealth of experimental data, there is a notable lack of publicly available information specifically on the cytotoxicity, hemocompatibility, and in vivo performance of 4-HPM copolymers.

For researchers and drug development professionals, this highlights a critical knowledge gap. While the broader class of methacrylate polymers shows promise, the specific biological response to 4-HPM copolymers must be empirically determined through rigorous testing following standardized protocols. Future research should focus on generating this crucial data to fully assess the potential of 4-HPM copolymers as viable biomaterials for clinical applications. The experimental workflows and comparative data presented in this guide provide a framework for such investigations, paving the way for the development of next-generation biomaterials with enhanced safety and efficacy.

References

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.
  • Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evapor
  • In Vitro Cytotoxicity Evaluation of Four Vital Pulp Therapy Materials on L929 Fibroblasts. Journal of Endodontics.
  • Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. FDA.
  • Antifouling Immunomodulatory Copolymer Architectures That Inhibit the Fibrosis of Implants.
  • A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. PMC.
  • Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress. PubMed.
  • Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers.
  • In vitro cytotoxicity (mean AE standard deviation) against L929 cells...
  • ASTM Hemolysis (Extract Method) Final Report. Nelson Labs.
  • Imidazolium-based zwitterionic liquid-modified PEG–PLGA nanoparticles as a potential intravenous drug delivery carrier. Nanoscale.
  • Correlation of visual in vitro cytotoxicity ratings of biomaterials with quantitative in vitro cell viability measurements.
  • Host inflammatory response to polypropylene implants: insights from a quantitative immunohistochemical and birefringence analysis in a r
  • Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles. MDPI.
  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlabor
  • Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. NIH.
  • ASTM Hemolysis Study. NAMSA.
  • Impact of PEG Content on Doxorubicin Release
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  • Investigating the Cytotoxicity of Dual-Cure Bulk-Fill Resin M
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  • Method for Analysis of Nanoparticle Hemolytic Properties In Vitro. PMC.
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  • Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using St
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A Proposed Comparative Thermal Analysis of 4-Hydroxyphenoxymethyl and Its Isomers: An Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The thermal stability and phase behavior of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development, influencing storage, formulation, and processing. Positional isomers of a compound can exhibit significantly different thermal properties due to variations in their crystal packing and intermolecular forces. This guide presents a proposed experimental framework for the comparative thermal analysis of 4-hydroxyphenoxymethyl (4-HPM) and its ortho- (2-HPM) and meta- (3-HPM) isomers. Due to a lack of publicly available experimental data for these specific compounds, this document serves as a comprehensive roadmap for researchers to conduct this analysis, from synthesis to data interpretation. We will detail the synthetic routes, provide step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the anticipated results based on established physicochemical principles.

Introduction: The Significance of Isomeric Purity and Thermal Behavior in Drug Development

In the pharmaceutical industry, the precise characterization of a drug substance is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit distinct pharmacological and toxicological profiles. Furthermore, their physical properties, including melting point, decomposition temperature, and polymorphism, can vary significantly. These differences can have profound implications for the stability, bioavailability, and manufacturability of a drug product.

This guide focuses on a proposed comparative thermal analysis of 4-hydroxyphenoxymethyl (4-HPM) and its positional isomers, 2-HPM and 3-HPM. Understanding the thermal characteristics of these isomers is crucial for establishing processing parameters, predicting shelf-life, and ensuring the quality and consistency of the final drug product. This document outlines the necessary steps to synthesize these compounds and subsequently analyze their thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of 4-HPM and its Isomers

To conduct a comparative thermal analysis, the first step is to obtain high-purity samples of 4-HPM, 2-HPM, and 3-HPM. A common and effective method for synthesizing these compounds is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

For the synthesis of hydroxyphenoxymethyl isomers, the starting materials would be the corresponding dihydroxybenzene (hydroquinone for 4-HPM, catechol for 2-HPM, and resorcinol for 3-HPM) and a suitable halomethylating agent. A protecting group strategy may be necessary to ensure selective monosubstitution.

Proposed Synthetic Pathway:

cluster_synthesis Proposed Synthesis of Hydroxyphenoxymethyl Isomers Start Select Dihydroxybenzene Isomer (Hydroquinone, Catechol, or Resorcinol) Protect Monoprotection of one hydroxyl group (e.g., as a benzyl ether) Start->Protect Step 1 Deprotonate Deprotonation with a suitable base (e.g., NaH) to form the phenoxide Protect->Deprotonate Step 2 React Reaction with a halomethylating agent (e.g., chloromethyl methyl ether) via Williamson Ether Synthesis Deprotonate->React Step 3 Deprotect Removal of the protecting group (e.g., hydrogenolysis for benzyl group) React->Deprotect Step 4 Purify Purification of the final product (e.g., column chromatography, recrystallization) Deprotect->Purify Step 5 End Obtain pure 2-HPM, 3-HPM, or 4-HPM Purify->End Final Product

Caption: Proposed synthetic workflow for 4-HPM and its isomers.

Proposed Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a comprehensive thermal characterization of 4-HPM and its isomers.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[6][7]

  • Sample Preparation: Accurately weigh 3-5 mg of the purified HPM isomer into a standard aluminum DSC pan. Hermetically seal the pan to prevent the loss of any volatile components.

  • DSC Analysis Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Cool the sample to 25 °C at a rate of 20 °C/min.

    • Perform a second heating ramp from 25 °C to 300 °C at 10 °C/min to investigate any changes in the material's thermal behavior after the initial heating and cooling cycle.

  • Data Analysis: Analyze the resulting DSC thermograms to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion (ΔHfus).

cluster_dsc DSC Experimental Workflow Start Calibrate DSC Instrument Prepare Weigh 3-5 mg of HPM isomer into an aluminum pan and seal Start->Prepare Load Place sample and reference pans into the DSC cell Prepare->Load Program Set temperature program: 1. Heat to 300°C at 10°C/min 2. Cool to 25°C at 20°C/min 3. Reheat to 300°C at 10°C/min Load->Program Run Execute the DSC run under a nitrogen atmosphere Program->Run Analyze Analyze thermogram for melting point, en-thalpy of fusion, and other transitions Run->Analyze End Comparative DSC Data Analyze->End

Caption: Step-by-step workflow for the proposed DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified HPM isomer into a ceramic or platinum TGA pan.

  • TGA Analysis Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the TGA and derivative thermogravimetric (DTG) curves to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of residual mass at the end of the experiment.

cluster_tga TGA Experimental Workflow Start Calibrate TGA Instrument Prepare Weigh 5-10 mg of HPM isomer into a TGA pan Start->Prepare Load Place the sample pan onto the TGA balance Prepare->Load Program Set temperature program: Heat from 30°C to 600°C at 10°C/min Load->Program Run Execute the TGA run under a nitrogen atmosphere Program->Run Analyze Analyze TGA/DTG curves for decomposition temperatures and mass loss Run->Analyze End Comparative TGA Data Analyze->End

Sources

Safety Operating Guide

Proper Disposal of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safe handling and disposal of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (also known as 4-hydroxyphenyl methacrylate). As a compound utilized in various research and development applications, understanding its properties and associated hazards is paramount to ensuring laboratory safety and environmental responsibility. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols.

Understanding the Hazard Profile

Before any handling or disposal, it is crucial to recognize the inherent risks associated with 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester. According to available safety data, this compound is classified as a skin and eye irritant.[1] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) is not merely a recommendation but a critical necessity to prevent exposure.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[1]
Causes serious eye irritationEye Irrit. 2[1]
May cause an allergic skin reactionSkin Sens. 1[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a stringent PPE protocol is the first line of defense. The following PPE should be considered mandatory when handling 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester in any form (solid or in solution).

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes.[2] In situations with a higher risk of splashing, a face shield worn over goggles offers an additional layer of protection.[2][3]

  • Skin Protection: Chemical-resistant gloves are required.[4] Given that this compound can cause skin sensitization, it is advisable to select gloves made of a material with low permeability to acrylates. Nitrile or neoprene gloves are generally suitable, but it is always best to consult the glove manufacturer's compatibility chart. A lab coat or chemical-resistant apron should also be worn to protect against skin contact.[4]

  • Respiratory Protection: While this compound is a solid with low volatility at room temperature, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

  • General Hygiene: Always wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Contaminated clothing should be removed and laundered before reuse.[1]

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

The proper disposal of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following steps provide a general framework; however, it is imperative to consult and adhere to your institution's specific waste disposal guidelines and local regulations.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated, clearly labeled, and chemically compatible waste container.

  • Labeling: The container must be labeled with the full chemical name: "2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester" and the appropriate hazard symbols (e.g., irritant).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Containment and Absorption: For solid spills, carefully sweep or scoop the material into the designated waste container, avoiding dust generation. For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials in the designated waste container.

Final Disposal

The ultimate disposal of the collected waste is subject to local, state, and federal regulations. In a laboratory setting, the most common and appropriate disposal route is through a licensed hazardous waste disposal company arranged by your institution's EHS department.

It is critical to NOT dispose of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester down the drain. While some acrylate esters are biodegradable, introducing a concentrated chemical into the sanitary sewer system can disrupt wastewater treatment processes and harm aquatic life.[7][8]

Environmental Considerations

Acrylate esters, as a class of chemicals, are generally considered to be readily biodegradable and are not expected to persist in the environment.[7][8] They also have a low potential for bioaccumulation.[7] However, this does not negate the need for proper disposal. The introduction of any chemical into the environment outside of controlled and regulated waste streams can have unforeseen and detrimental effects.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester.

DisposalWorkflow start Handling or Generation of Waste (2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes collect_waste Collect in a Labeled, Compatible Waste Container spill->collect_waste No cleanup->collect_waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations collect_waste->consult_ehs dispose Arrange for Pickup by Licensed Hazardous Waste Vendor consult_ehs->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester.

Conclusion

The responsible management of laboratory chemicals extends beyond their intended application to their eventual disposal. For 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, a thorough understanding of its irritant properties and adherence to stringent safety and disposal protocols are essential. By following the guidelines outlined in this document and, most importantly, your institution's specific procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • Chen, R., et al. (2019). Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Environment | Explore Environmental Impact. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Fate and Degradation. Retrieved from [Link]

  • Google Patents. (n.d.). US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. & European Chemical Industry Council. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • PrimeHub + Mediware. (2018, October 24). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Comprehensive Guide to the Safe Handling of 4-Hydroxyphenyl Methacrylate

Welcome to your essential guide for the safe handling, use, and disposal of 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, more commonly known as 4-hydroxyphenyl methacrylate (4-HPM). This document is designed for the discerning researcher, scientist, and drug development professional who understands that safety is the bedrock of innovative and reproducible science. Here, we move beyond mere procedural lists to provide a deep, causal understanding of the best practices for managing this reactive monomer in a laboratory setting. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Molecule: Properties and Inherent Risks of 4-Hydroxyphenyl Methacrylate

4-Hydroxyphenyl methacrylate is a bifunctional monomer, meaning it possesses two reactive chemical groups: a polymerizable methacrylate group and a phenolic hydroxyl group. This unique structure makes it a valuable building block in the synthesis of a wide array of polymers with tailored properties, finding applications in dental materials, coatings, and biomedical devices. However, the very reactivity that makes 4-HPM a versatile research tool also presents significant safety challenges.

The primary hazards associated with 4-HPM are its potential to cause skin and eye irritation, and its classification as a skin sensitizer. This means that repeated exposure can lead to an allergic skin reaction, or contact dermatitis. Furthermore, like other methacrylate esters, 4-HPM can undergo spontaneous and potentially violent polymerization if not stored and handled correctly. This reaction is exothermic, meaning it releases heat, which can further accelerate the polymerization rate, leading to a dangerous feedback loop known as a runaway reaction.

To provide a quick reference, the key characteristics and hazards of 4-HPM are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₀O₃
Molar Mass 178.18 g/mol
Appearance White to light yellow crystalline powderTCI Chemicals
Melting Point 119-123 °CTCI Chemicals
Primary Hazards Skin Irritation, Serious Eye Irritation, Skin SensitizerTCI Chemicals

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of 4-HPM, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The goal of your PPE ensemble is to create a complete barrier between you and the chemical, preventing any route of exposure.

Core PPE Requirements:
  • Hand Protection : Due to its skin sensitizing nature, robust hand protection is critical. It is highly recommended to wear double gloves . The inner glove should be a nitrile glove with a long cuff. The outer glove should also be nitrile. This practice provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect your eyes from splashes and the fine powder form of 4-HPM. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable Tyvek lab coat or coveralls offer superior protection. Ensure your lab coat is fully buttoned and the sleeves are not rolled up.

  • Footwear : Always wear closed-toe shoes in the laboratory.

The following diagram illustrates the correct donning and doffing procedure for the recommended PPE when handling 4-HPM. Adhering to the correct doffing sequence is crucial to prevent self-contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Nitrile Gloves don1->don2 don3 3. Outer Nitrile Gloves don2->don3 don4 4. Safety Goggles don3->don4 don5 5. Face Shield (if needed) don4->don5 doff1 1. Outer Nitrile Gloves doff2 2. Face Shield (if used) doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Inner Nitrile Gloves doff4->doff5

Figure 1: Recommended PPE Donning and Doffing Sequence for 4-HPM Handling.

Safe Handling and Operational Plan: From Benchtop to Waste

A systematic approach to handling 4-HPM is essential to minimize risks. This plan covers the entire lifecycle of the chemical in your laboratory, from initial handling to final disposal.

Engineering Controls:

All work with 4-HPM, especially when handling the powder or preparing solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of the powder and any potential vapors.

Procedural Steps for Safe Handling:
  • Preparation : Before you begin, ensure your work area in the fume hood is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing : When weighing the solid 4-HPM, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving : If preparing a solution, add the solid 4-HPM to the solvent slowly. Be aware of any potential exothermic reactions, although this is less common during simple dissolution.

  • Storage of Solutions : If you need to store a solution of 4-HPM, ensure it is in a tightly sealed, clearly labeled container. If the solution is in a volatile solvent, consider parafilming the container lid.

  • Post-Procedure : After your work is complete, decontaminate your work area thoroughly. Wipe down all surfaces with an appropriate solvent, followed by soap and water.

The Critical Importance of Inhibitors and Proper Storage

4-HPM is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage. The inhibitor works by scavenging free radicals, which are the initiators of polymerization. For the inhibitor to be effective, it requires the presence of dissolved oxygen. Therefore, never store inhibited monomers under an inert atmosphere (e.g., nitrogen or argon), as this will render the inhibitor ineffective and can lead to a dangerous polymerization event.

Storage Recommendations:

  • Store 4-HPM in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Do not store near incompatible materials such as strong oxidizing agents, peroxides, or other free-radical initiators.

  • It is good practice to date the container upon receipt and upon opening. Inhibited monomers have a finite shelf life, and it is recommended to dispose of them after one year from the date of opening.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate the hazards.

  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pillow.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's emergency response team (e.g., Environmental Health and Safety).

    • Do not attempt to clean up a large spill without proper training and equipment.

In case of personal exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan: A Responsible End-of-Life for 4-HPM

Proper disposal of 4-HPM and its associated waste is a critical component of laboratory safety and environmental responsibility. Due to its reactivity and potential for polymerization, specific procedures must be followed.

Waste Segregation:
  • Solid Waste : Unused 4-HPM powder, contaminated weighing boats, and absorbent materials from spills should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions of 4-HPM and the first rinse from cleaning contaminated glassware should be collected in a separate, clearly labeled hazardous waste container for liquid organic waste.

  • Contaminated Sharps : Any needles or other sharps contaminated with 4-HPM should be disposed of in a designated sharps container for chemical waste.

  • Contaminated PPE : Grossly contaminated gloves, lab coats, etc., should be placed in a sealed bag and disposed of as hazardous waste.

The following diagram outlines the decision-making process for the disposal of 4-HPM waste.

Disposal_Plan cluster_waste_type Identify Waste Type start 4-HPM Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Organic Waste Container is_liquid->liquid_waste Yes is_ppe Contaminated PPE? is_sharp->is_ppe No sharp_waste Dispose in Chemical Sharps Container is_sharp->sharp_waste Yes ppe_waste Bag and Dispose as Hazardous Waste is_ppe->ppe_waste Yes end Arrange for Hazardous Waste Pickup solid_waste->end liquid_waste->end sharp_waste->end ppe_waste->end

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